4-Formyl-2-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSSYLDZHAPSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349660 | |
| Record name | 4-Formyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-88-4 | |
| Record name | 4-Formyl-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 4-Formyl-2-hydroxybenzoic acid?
An In-depth Technical Guide to the Properties of 4-Formyl-2-hydroxybenzoic Acid
Introduction
This compound, also known as 4-formylsalicylic acid, is a multifunctional organic compound that belongs to the family of hydroxybenzoic acids. As a derivative of salicylic acid, it incorporates three key functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde (formyl) group, all attached to a central benzene ring. This unique combination of functionalities imparts a versatile chemical reactivity, making it a valuable building block and a molecule of interest in diverse scientific fields. Its applications are primarily explored in pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for the synthesis of more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthetic routes, biological activities, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Physical Properties
The fundamental identity and physical characteristics of this compound are summarized below. It is a solid, crystalline substance with solubility in polar solvents, a property conferred by its hydrophilic functional groups capable of hydrogen bonding.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Formylsalicylic acid, 2-Hydroxy-4-formylbenzoic acid, Salicylaldehyde-4-carboxylic acid | [2][3] |
| CAS Number | 51572-88-4 | [2] |
| Molecular Formula | C₈H₆O₄ | [2] |
| Molecular Weight | 166.13 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)O)C(=O)O | [2] |
| InChI Key | JQSSYLDZHAPSJO-UHFFFAOYSA-N | [2][3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [3] |
| Boiling Point | 356.4°C at 760 mmHg | [4] |
| Solubility | Soluble in polar solvents such as water and alcohols | [3] |
| pKa | Not experimentally determined in the reviewed literature. The pKa of the parent compound, 4-hydroxybenzoic acid, is 4.54.[5] The presence of the electron-withdrawing formyl group is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group. | |
| Melting Point | Not specified in the reviewed literature. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The three aromatic protons will be in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns determined by the electronic effects of the substituents. The acidic protons of the carboxylic acid and phenolic hydroxyl groups will appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. For comparison, the aromatic protons of the related isomer, 5-formylsalicylic acid, appear at δ 8.37, 8.02, and 7.15 ppm in DMSO-d₆.[6]
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (aldehyde and carboxylic acid) in the δ 165-195 ppm range. The six aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the hydroxyl group appearing most upfield and the carbon attached to the carboxylic acid appearing downfield within this range.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present. Key absorption bands are expected as follows:
-
O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid -OH group. The phenolic -OH stretch will appear as a sharper band around 3200-3600 cm⁻¹.
-
C=O Stretch: Two distinct carbonyl peaks are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found slightly higher, around 1725-1740 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z ratio of 166, corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of small, stable molecules such as H₂O (m/z 148), CO from the aldehyde (m/z 138), and the carboxyl group (COOH, m/z 121).
Synthesis and Reactivity
Synthetic Approaches
This compound can be synthesized from salicylic acid via electrophilic aromatic substitution. The primary challenge in its synthesis is achieving regioselectivity, as the hydroxyl and carboxyl groups direct incoming electrophiles to specific positions on the aromatic ring.
One common method for introducing a formyl group onto a phenol is the Duff reaction , which uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[7][8] The reaction proceeds through the formation of an iminium ion electrophile, which then attacks the electron-rich phenol ring. However, when applied to salicylic acid, the Duff reaction typically yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid due to the directing effects of the substituents.[9][10] Isolating the desired 4-formyl isomer from this mixture can be challenging.
Experimental Protocol: Formylation of Salicylic Acid via Duff Reaction (Illustrative)
This protocol is representative for the formylation of salicylic acid and will produce a mixture of isomers.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid and an excess of hexamethylenetetramine (typically 1.5-2 equivalents).
-
Solvent Addition: Add a suitable acidic solvent, such as glacial acetic acid or a mixture of acetic acid and glycerol, to the flask.
-
Reflux: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain this temperature with vigorous stirring for several hours (e.g., 5-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) and heat the mixture for a short period (e.g., 30-60 minutes) to hydrolyze the intermediate Schiff base.
-
Isolation and Purification: Cool the mixture, which should cause the product to precipitate. Collect the solid product by vacuum filtration. The crude product will be a mixture of isomers and will require further purification, typically by column chromatography or fractional crystallization, to isolate the this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups:
-
Carboxylic Acid: Undergoes typical reactions such as esterification with alcohols and conversion to acid chlorides. Its acidity makes it soluble in aqueous bases.
-
Aldehyde: Can be oxidized to a second carboxylic acid group (forming 2-hydroxyterephthalic acid) or reduced to a hydroxymethyl group. It readily undergoes condensation reactions with amines to form Schiff bases and with hydrazines to form hydrazones.
-
Phenol: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is weaker than the carboxylic acid but still allows for salt formation with strong bases.
Biological and Pharmacological Profile
This compound has been reported to possess antibiotic and anti-inflammatory properties. The presence of the formyl group is suggested to enhance the antimicrobial activity of the parent hydroxybenzoic acid structure.[11] While specific studies on this isomer are limited, the broader class of hydroxybenzoic acids and their derivatives are well-known for a wide range of biological activities, including antimicrobial, antioxidant, antiviral, and anti-inflammatory effects.[12] This suggests that this compound could serve as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classifications are summarized below.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | GHS Code | Reference |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical compound with a rich profile of physical, chemical, and biological properties. Its trifunctional nature makes it a reactive and useful intermediate for organic synthesis. While challenges exist in its regioselective synthesis, its potential as a precursor for novel pharmaceuticals and functional materials remains significant. This guide has synthesized the available technical data to provide a solid foundation for researchers and scientists working with this compound, emphasizing both its established characteristics and areas requiring further investigation.
References
- The Duff Reaction for Salicylic Acid Formylation: A Technical Guide. (2025). BenchChem.
- Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor.
- Reimer-Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.
- This compound | 51572-88-4. (n.d.). Biosynth.
- Reimer-Tiemann Reaction. (2013). YouTube.
- Can salicylic acid be prepared using the Reimer-Tiemann reaction by reacting phenol with? (2020). Quora.
- Reimer–Tiemann reaction. (n.d.). Wikipedia.
- Duff reaction. (n.d.). Wikipedia.
- A new family of fluorescent chemosensors for Zn2+ based on a 2-(2-hydroxyphenyl)benzoxazole core. (n.d.). Royal Society of Chemistry.
- A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermedi
- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246430). (n.d.).
- Duff Reaction. (n.d.). Cambridge University Press.
- 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound. (n.d.). CymitQuimica.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). (n.d.).
- 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). (n.d.).
- This compound | C8H6O4 | CID 656876. (n.d.). PubChem.
- 4-Formylbenzoic acid | C8H6O3 | CID 12088. (n.d.). PubChem.
- CAS 51572-88-4: this compound. (n.d.). CymitQuimica.
- 4-Formylbenzoic acid - SpectraBase. (n.d.). SpectraBase.
- Benzoic acid, 4-formyl-. (n.d.). NIST WebBook.
- 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube.
- 4-Hydroxybenzoic acid synthesis. (n.d.). ChemicalBook.
- 5-Formylsalicylic acid(616-76-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Formylbenzoic acid(619-66-9)IR1. (n.d.). ChemicalBook.
- CAS 51572-88-4 | this compound. (n.d.). Synblock.
- IR spectrum of the product 4-hydroxybenzoic acid. (n.d.).
- 4-Formylbenzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- 4-Hydroxybenzoic acid. (n.d.). Wikipedia.
Sources
- 1. youtube.com [youtube.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51572-88-4: this compound [cymitquimica.com]
- 4. CAS 51572-88-4 | this compound - Synblock [synblock.com]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 5-Formylsalicylic acid(616-76-2) 1H NMR spectrum [chemicalbook.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Benzoic acid, 4-formyl- [webbook.nist.gov]
A-Z Guide to 4-Formyl-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Formyl-2-hydroxybenzoic acid, a versatile organic compound with significant potential in research and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis protocols, analytical validation, and key applications, grounded in established scientific principles.
Core Identification and Physicochemical Properties
This compound, also known as 4-formylsalicylic acid, is a trifunctional aromatic compound featuring carboxylic acid, hydroxyl, and aldehyde groups.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor and building block in organic synthesis.[1]
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Number: 51572-88-4 .[2][3][4]
Key Properties
The compound's physical and chemical characteristics are fundamental to its application in experimental settings. It typically presents as a white to off-white crystalline solid.[1] Its solubility in polar solvents is a key attribute for its use in various reaction conditions.[1]
| Property | Value | Source |
| CAS Number | 51572-88-4 | [2][3][4] |
| Molecular Formula | C₈H₆O₄ | [1][2][3] |
| Molecular Weight | 166.13 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Synonyms | 4-Formylsalicylic acid, 2-Hydroxy-4-formylbenzoic acid, 4-carboxy-3-hydroxybenzaldehyde | [1][2] |
| Boiling Point | 356.4°C at 760 mmHg | [3] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound often starts from salicylic acid, leveraging the directing effects of the existing hydroxyl and carboxyl groups to introduce a formyl group at the desired position.[5] Understanding the causality behind the chosen synthetic route is critical for ensuring high yield and purity.
Generalized Synthetic Workflow: Reimer-Tiemann Reaction
A common approach for formylation of phenols is the Reimer-Tiemann reaction. This method introduces a formyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group. While direct formylation of salicylic acid can be complex due to the presence of the deactivating carboxyl group, modified procedures are employed.
Causality: The hydroxyl group activates the ring towards electrophilic substitution, while the carboxyl group is a deactivating group. The reaction conditions are chosen to favor formylation at the position para to the hydroxyl group.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve salicylic acid in a suitable solvent (e.g., aqueous ethanol).
-
Reagent Addition : Slowly add the formylating agent (e.g., chloroform and a strong base like sodium hydroxide) to the solution while maintaining a specific temperature. The strong base deprotonates the phenol, forming a phenoxide which is more susceptible to electrophilic attack.
-
Reflux : Heat the mixture to reflux for several hours to drive the reaction to completion.
-
Workup and Acidification : After cooling, the reaction mixture is acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the carboxylate and phenoxide groups. This step is crucial for precipitating the product.
-
Isolation : The crude product is isolated by filtration.
-
Purification : Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to remove unreacted starting materials and byproducts, yielding the pure this compound.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development pipeline. A combination of spectroscopic techniques provides a comprehensive structural profile.
Spectroscopic Analysis Workflow
The logical flow of analysis ensures that each piece of data validates the others, leading to an unambiguous structure confirmation.
Caption: Logical workflow for the spectroscopic validation of the target compound.
-
Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 166.13 g/mol , confirming the molecular formula C₈H₆O₄.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the different functional groups: a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch from the carboxylic acid, a distinct C=O stretch from the aldehyde, and C-H stretches from the aromatic ring.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will display distinct signals for the aldehyde proton, the aromatic protons, and the acidic protons of the hydroxyl and carboxyl groups. The splitting patterns of the aromatic protons are critical for confirming the 1,2,4-substitution pattern on the benzene ring.
-
¹³C NMR : The spectrum will show eight distinct carbon signals, including those for the carbonyl carbons of the aldehyde and carboxylic acid, the phenolic carbon, and the aromatic carbons.
-
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of this compound makes it a highly valuable intermediate in medicinal chemistry and materials science.[1]
-
Pharmaceutical Intermediate : It serves as a key building block for the synthesis of more complex bioactive molecules. Its functional groups allow for a wide range of chemical modifications.[1] Reports suggest its use in the synthesis of compounds with potential antibiotic and anti-inflammatory properties.[5]
-
Precursor for Heterocycles : The aldehyde and hydroxyl groups can readily participate in condensation reactions to form various heterocyclic systems, which are common scaffolds in many drug molecules.
-
Ligand Synthesis : The carboxylate and hydroxyl groups can act as coordination sites for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or material applications.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification : this compound is classified as an irritant. It can cause skin and serious eye irritation.[2] It may also be harmful if swallowed and may cause an allergic skin reaction.[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8][11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep away from strong oxidizing agents.[8]
Conclusion
This compound (CAS No. 51572-88-4) is a pivotal chemical intermediate whose utility is derived from its unique combination of aldehyde, hydroxyl, and carboxylic acid functionalities. A thorough understanding of its properties, synthetic pathways, and analytical validation is essential for its effective application in research and development. This guide provides the foundational knowledge required by scientists to confidently incorporate this versatile molecule into their workflows, from bench-scale synthesis to the development of novel therapeutic agents and advanced materials.
References
- Title: this compound CAS NO.51572-88-4 Source: ZHEJIANG JIUZHOU CHEM CO.,LTD URL:[Link]
- Title: this compound | C8H6O4 | CID 656876 Source: PubChem URL:[Link]
- Title: NMR spectrum of the product 4-hydroxybenzoic acid.
- Title: Supplementary data for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL:[Link]
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51572-88-4 | this compound - Synblock [synblock.com]
- 4. This compound, CasNo.51572-88-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 4-Formyl-2-hydroxybenzoic Acid: Nomenclature, Properties, and Applications
Executive Summary: 4-Formyl-2-hydroxybenzoic acid is a multifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by its salicylic acid core functionalized with a formyl group, this molecule serves as a versatile precursor and building block in advanced organic synthesis. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthetic considerations, and key applications, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Nomenclature
Accurate identification is paramount in research and development. This compound is known by several names, reflecting its structural features derived from both salicylic acid and benzaldehyde.
1.1. IUPAC Name The systematically generated and preferred IUPAC name is This compound .[1]
1.2. Common Synonyms In literature and commercial listings, the compound is frequently referred to by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing. The most prevalent synonyms include:
-
4-Formylsalicylic acid : This name is widely used and highlights its identity as a derivative of salicylic acid.[1][2]
-
4-Carboxy-3-hydroxybenzaldehyde : This synonym re-prioritizes the functional groups, naming it as a benzaldehyde derivative.[1]
-
2-Hydroxy-4-formylbenzoic acid : An alternative enumeration of the substituents on the benzoic acid ring.[1][3]
-
Salicylaldehyde-4-carboxylic acid : This name describes the molecule as a derivative of salicylaldehyde.[3]
1.3. Chemical Identifiers For unambiguous identification across databases and regulatory frameworks, registry numbers and digital identifiers are essential.
| Identifier | Value | Source |
| CAS Number | 51572-88-4 | [1][4][5] |
| PubChem CID | 656876 | [1] |
| ChEBI ID | CHEBI:20367 | [1] |
| MDL Number | MFCD16999740 | [1][4] |
| EC Number | 818-623-9 | [1] |
1.4. Molecular Notations
-
SMILES: C1=CC(=C(C=C1C=O)O)C(=O)O[1]
-
InChI: InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12)[1][3]
Physicochemical Properties
The compound's physical and chemical characteristics dictate its behavior in reactions, its solubility, and its handling requirements. It typically appears as a white to off-white crystalline solid.[3]
| Property | Value | Unit |
| Molecular Formula | C₈H₆O₄ | - |
| Molecular Weight | 166.13 | g/mol |
| Boiling Point | 356.4 (at 760 mmHg) | °C |
| Appearance | White powder | - |
Data sourced from multiple chemical suppliers and databases.[1][4][5]
The presence of the carboxylic acid and hydroxyl groups makes the molecule polar and capable of hydrogen bonding, rendering it soluble in polar organic solvents like alcohols and acetone, with slight solubility in water.[3]
Synthesis and Reactivity Insights
3.1. Conceptual Synthetic Pathway While various specific synthetic routes exist, a common conceptual approach involves the formylation of 2-hydroxybenzoic acid (salicylic acid). The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Introducing the formyl group at the para-position (position 4) is a common outcome. Reactions like the Duff reaction, which uses hexamine as the formyl source, can be employed, though they may produce a mixture of isomers requiring subsequent purification.[6]
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [shape=plaintext, fontcolor="#5F6368"]; product [fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"];
// Nodes SalicylicAcid [label="2-Hydroxybenzoic Acid\n(Salicylic Acid)", class="reactant"]; Product [label="this compound", class="product"];
// Edges SalicylicAcid -> Product [label="Formylation Reaction\n(e.g., Duff Reaction)", class="reagent"]; }
Caption: Conceptual pathway for the synthesis of this compound.3.2. Chemical Reactivity The molecule's reactivity is governed by its three functional groups:
-
Carboxylic Acid (-COOH): Undergoes typical reactions such as esterification, amide formation, and reduction. Its acidity is a key characteristic.[3]
-
Aldehyde (-CHO): Can be oxidized to a carboxylic acid, reduced to an alcohol, or participate in condensation reactions (e.g., with amines to form Schiff bases).[3]
-
Phenolic Hydroxyl (-OH): An activating group that influences the aromatic ring's reactivity and can be alkylated or acylated.
This trifunctional nature makes it a highly valuable and versatile building block for creating more complex molecules.
Applications in Research and Drug Development
This compound is primarily utilized as a key intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science.[3]
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex, biologically active molecules. While its direct therapeutic use is not common, its isomers, such as 5-formylsalicylic acid, are known intermediates for drugs like Eluxadoline, which treats irritable bowel syndrome.[7][8] The structural motif is of high interest in medicinal chemistry for developing new therapeutic agents.
-
Antibiotic and Anti-inflammatory Research: Some sources note that the compound has been investigated for potential antibiotic and anti-inflammatory properties, likely due to its structural relationship to salicylic acid.[3]
Analytical Characterization Workflow
Confirming the identity and purity of this compound is a critical step in any research or manufacturing process. A multi-technique approach is required for full validation.
5.1. Standard Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile gradient is typically effective for separating the compound from related impurities.[9][10] UV detection is suitable due to the aromatic structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbons, respectively.
-
Mass Spectrometry (MS): Provides the exact molecular weight, further confirming the compound's identity.[11]
// Node styles start_node [label="Sample Received", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [class="start_node"]; B [label="HPLC Analysis\n(Purity Check)", class="process_node"]; C [label="Purity ≥ 98%?", class="decision_node"]; D [label="NMR Spectroscopy\n(Structural Elucidation)", class="process_node"]; E [label="Mass Spectrometry\n(Molecular Weight Confirmation)", class="process_node"]; F [label="Structure & Purity Confirmed", class="end_node"]; G [label="Purify Sample", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> G [label="No"]; G -> B; D -> E; E -> F; }
Caption: A self-validating workflow for the analytical confirmation of this compound.Safety and Handling
According to GHS classifications, this compound presents several hazards. It is considered harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials.[4][5]
This compound is intended for research purposes only and is not for direct human or veterinary use.
References
- This compound CAS NO.51572-88-4. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]
- This compound | C8H6O4 | CID 656876.
- Exploring 5-Formylsalicylic Acid: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
- 4-Formylbenzoic acid | C8H6O3 | CID 12088.
- 51572-88-4 | this compound. 1PlusChem LLC. [Link]
- 4-Hydroxybenzoic acid. Wikipedia. [Link]
- The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- 4-formylsalicylic acid (CHEBI:20367).
- 5-Formylsalicylic acid | C8H6O4 | CID 69226.
- Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies. [Link]
- Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent Technologies. [Link]
- Analysis of salicylic acid in serum by high-performance liquid chromatography.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-formylsalicylic acid (CHEBI:20367) [ebi.ac.uk]
- 3. CAS 51572-88-4: this compound [cymitquimica.com]
- 4. CAS 51572-88-4 | this compound - Synblock [synblock.com]
- 5. This compound, CasNo.51572-88-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. 51572-88-4|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Safety and Handling Guide for 4-Formyl-2-hydroxybenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed safety, handling, and emergency response framework for 4-Formyl-2-hydroxybenzoic acid (CAS 51572-88-4). As a bifunctional organic compound, it serves as a valuable precursor in the synthesis of more complex molecules in pharmaceuticals and materials science.[1] Its utility, however, is paired with specific health hazards that necessitate rigorous safety protocols. This document moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and explain the causality behind recommended safety procedures, ensuring a self-validating system of laboratory safety.
Chemical and Physical Identity
This compound, also known as 4-formylsalicylic acid, is a solid organic compound characterized by its three functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde.[1][2] This structure dictates its physical properties and chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51572-88-4 | [2][3] |
| Molecular Formula | C₈H₆O₄ | [1][2] |
| Molecular Weight | 166.13 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 213 - 217 °C (415 - 423 °F) | |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| Synonyms | 4-Formylsalicylic acid, 2-Hydroxyterephthalaldehydic acid, 4-carboxy-3-hydroxybenzaldehyde | [1][2] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[2] Understanding these hazards is the foundation of safe laboratory practice. The primary risks are associated with irritation and sensitization upon direct contact.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Skin Sensitization | 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Source: PubChem CID 656876[2]
Expert Interpretation of Hazards:
-
H302 (Harmful if swallowed): This classification indicates that accidental ingestion of relatively small quantities can cause significant toxic effects. The primary risk in a laboratory setting is through contamination of hands, food, or drink.
-
H315 (Causes skin irritation): The compound can cause localized inflammation, redness, and discomfort upon contact with the skin. This is a direct chemical irritation effect.
-
H317 (May cause an allergic skin reaction): This is a critical hazard for researchers. Unlike simple irritation, sensitization is an immune system response. Initial exposures may have little effect, but subsequent contact, even with minute quantities, can trigger a severe allergic reaction (contact dermatitis). This underscores the importance of preventing all skin contact from the outset.
-
H319 (Causes serious eye irritation): As a crystalline solid, the dust is a mechanical and chemical irritant to the eyes. Direct contact can lead to significant pain, redness, and potential damage to the cornea.
Caption: Hierarchical breakdown of GHS hazards for this compound.
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves a multi-layered system of controls designed to minimize exposure. This workflow is a self-validating system where each step reinforces the safety of the next.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can reach the user.
-
Ventilation: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[4] This is crucial to prevent inhalation of airborne particles.
-
Process Enclosures: For larger-scale operations, using process enclosures or glove boxes isolates the chemical, providing the highest level of containment.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected to address the specific hazards of the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[5]
-
Lab Coat: A buttoned lab coat is required to protect skin and clothing from contamination.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[6]
Standard Operating Procedure: Weighing and Handling
This protocol outlines the critical steps for safely handling the solid compound.
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatula, weigh boat, container) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.
-
Transfer: Carefully open the stock container inside the fume hood. Use a spatula to gently transfer the required amount of solid to the weigh boat. Avoid any actions that could create airborne dust.
-
Closure: Securely close the stock container immediately after use.
-
Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[7]
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51572-88-4 | this compound - Synblock [synblock.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Physical and chemical properties of 4-Formyl-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a multifunctional organic compound of significant interest in various scientific fields, including medicinal chemistry and materials science.[1] Structurally, it is a derivative of salicylic acid, featuring a formyl group (an aldehyde) at the 4-position of the benzene ring.[2] This unique arrangement of a carboxylic acid, a hydroxyl group, and an aldehyde group on a single aromatic scaffold imparts a diverse range of chemical reactivity and potential for molecular interactions.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications, particularly within the realm of drug discovery and development.
Physicochemical Properties
The distinct functional groups of this compound govern its physical and chemical characteristics. The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding, influencing its solubility and melting point.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆O₄ | |
| Molecular Weight | 166.13 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not available | |
| Boiling Point | 356.4°C at 760 mmHg | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols.[1] | |
| pKa | Not available | |
| LogP | 1.4 | [2] |
| CAS Number | 51572-88-4 |
Chemical Structure and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde.
Carboxylic Acid Group: This group imparts acidity to the molecule and can undergo typical reactions of carboxylic acids, such as esterification.[1]
Hydroxyl Group: The phenolic hydroxyl group influences the acidity of the carboxylic acid and can also participate in reactions like etherification.
Aldehyde Group: The formyl group is reactive towards nucleophiles and can undergo condensation reactions, making it a valuable handle for synthetic modifications.[1]
The molecule's reactivity makes it a versatile precursor for the synthesis of more complex organic molecules with potential applications in pharmaceuticals and agrochemicals.[1]
Synthesis of this compound
This compound can be synthesized from salicylic acid.[4] A general conceptual workflow for the synthesis of hydroxybenzoic acids from benzene is outlined below. The specific conditions for the formylation of salicylic acid would require further investigation and optimization.
Caption: Conceptual synthesis pathway from benzene.
Potential Applications in Drug Development
This compound and its derivatives have shown promise in the field of drug development. It has been investigated for its potential as an antibiotic and has demonstrated anti-inflammatory properties.[4] The addition of the formyl group, in particular, has been noted to increase its antimicrobial activity.[1][4] Its structural similarity to salicylic acid, the precursor to aspirin, suggests potential for development into novel therapeutic agents.
Experimental Protocols
General Handling and Storage:
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[5] It should be stored in a dry, sealed container.[3]
Safety and Hazards:
This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[2][6]
Step-by-Step Protocol for a Generic Esterification Reaction:
-
Dissolution: Dissolve a known quantity of this compound in an appropriate alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for a generic esterification reaction.
Conclusion
This compound is a versatile chemical compound with a rich array of physical and chemical properties. Its multifunctional nature makes it a valuable building block in organic synthesis and a compound of interest for applications in drug discovery and materials science. Further research into its biological activities and the development of novel derivatives holds significant promise for the scientific community.
References
[2] PubChem. (n.d.). This compound | C8H6O4 | CID 656876. Retrieved from [Link]
[7] PubChem. (n.d.). 4-Formylbenzoic acid | C8H6O3 | CID 12088. Retrieved from [Link]
[6] Chemical Safety. (n.d.). Chemical Label: this compound. Retrieved from [Link]
[8] Solubility of Things. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]
[9] SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]
[10] Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives. Retrieved from
[11] ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
[12] The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]
[13] Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
[14] ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]
[15] YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
[16] ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
[17] Chemsrc. (2025, August 26). 4-Hydroxy(2H4)benzoic acid | CAS#:152404-47-2. Retrieved from [Link]
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51572-88-4 | this compound - Synblock [synblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemical-label.com [chemical-label.com]
- 7. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. spectrabase.com [spectrabase.com]
- 10. KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Hydroxy(2H4)benzoic acid | CAS#:152404-47-2 | Chemsrc [chemsrc.com]
The Multifaceted Biological Activities of 4-Formyl-2-hydroxybenzoic Acid: An In-depth Technical Guide for Researchers
Introduction
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a phenolic compound that has garnered increasing interest within the scientific community. As a derivative of salicylic acid, it possesses a unique chemical structure characterized by the presence of a formyl group, a hydroxyl group, and a carboxylic acid moiety on a benzene ring.[1] This structural arrangement bestows upon the molecule a diverse range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, insights into potential mechanisms of action, and quantitative data from related compounds are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this intriguing molecule.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 4-Formylsalicylic acid, 4-Carboxy-3-hydroxybenzaldehyde | |
| CAS Number | 51572-88-4 | |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
Antimicrobial Activity
This compound has been reported to possess antibiotic properties. The presence of the formyl group is suggested to contribute to its antimicrobial efficacy. While specific data on the antimicrobial spectrum of this compound is limited, studies on its derivatives and related structures provide valuable insights into its potential as an antimicrobial agent.
Insights from Structurally Related Compounds
Hydrazone derivatives of 4-formylbenzoic acid have demonstrated significant activity against a range of bacteria, including drug-resistant strains. For instance, certain pyrazole-derived hydrazones of 4-formylbenzoic acid have shown potent growth inhibitory effects against Staphylococcus aureus (including MRSA) and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL and 6.25 µg/mL, respectively.[2] Other studies on similar derivatives have reported MIC values against S. aureus, MRSA, and Bacillus subtilis in the range of 1.56 to 6.25 µg/mL, and against A. baumannii as low as 0.78 µg/mL.[3] These findings suggest that the 4-formyl-benzoic acid scaffold is a promising starting point for the development of new antibacterial agents.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a compound against bacterial and fungal strains.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound and perform two-fold serial dilutions in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microbe in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for quantifying antimicrobial activity, allowing for reproducible and comparable results. The use of specific growth media ensures optimal growth of the test organisms, while the inclusion of controls validates the experimental setup.
Diagram: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. As a salicylic acid derivative, this compound is expected to exhibit antioxidant activity.
Mechanism of Antioxidant Action
The antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Materials:
-
Test compound (this compound)
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the test compound in a suitable solvent.
-
Reaction Mixture: Mix a solution of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.[4]
Causality Behind Experimental Choices: The DPPH radical is stable and commercially available, making this assay convenient and reproducible. The color change of the DPPH solution upon reduction by an antioxidant provides a simple and measurable endpoint.
Diagram: DPPH Radical Scavenging Mechanism
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, with demonstrated potential in the realms of antimicrobial, antioxidant, and anti-inflammatory activities. While this guide provides a foundational understanding and standardized protocols for the evaluation of these properties, it is evident that further research is imperative. Specifically, future studies should focus on:
-
Quantitative evaluation of the biological activities of this compound itself , to generate specific MIC and IC50 values.
-
Elucidation of the precise mechanisms of action , including its effects on specific microbial targets, its interaction with key signaling proteins in inflammatory pathways, and its detailed antioxidant chemistry.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profile of the compound.
By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives.
References
- Alam, M. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 28(15), 2462-2467.
- ResearchGate. (n.d.). Evaluation of the minimum inhibitory concentration (MIC), minimum....
- Ncbi.nlm.nih.gov. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.
- Ncbi.nlm.nih.gov. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii.
- ResearchGate. (n.d.). Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition....
- PubChem. (n.d.). This compound.
- Ncbi.nlm.nih.gov. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
- ResearchGate. (n.d.). (PDF) The Minimum Inhibitory Concentration of Different Candidal Disinfecting Agents.
- Wikipedia. (n.d.). IC50.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal....
- ResearchGate. (n.d.). MIC of the organic acids and optimal inhibitory concentration of the....
- Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov.
- MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones.
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values against E. coli of the....
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- PubMed. (2015). Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin.
- PubMed. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.
- MDPI. (2023). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.
- PubMed. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
- LOUIS. (n.d.). Antioxidant Assay: The DPPH Method.
- ResearchGate. (n.d.). Inhibition of nitric oxide production by test agents in RAW 264.7....
- MDPI. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis.
- PubMed. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull.
- ResearchGate. (2016). How to calculate IC50 value of DPPH radical scavenging assay?.
- Ncbi.nlm.nih.gov. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance.
- Oreate AI Blog. (n.d.). Understanding IC50: A Comprehensive Guide to Calculation.
- Ncbi.nlm.nih.gov. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives.
- Ncbi.nlm.nih.gov. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops.
- Pharmacy Education. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
- YouTube. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel.
- ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
- Ncbi.nlm.nih.gov. (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.
- MDPI. (n.d.). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023.
- Omicsonline.org. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.
- MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..
- PubMed. (n.d.). In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics.
- ResearchGate. (n.d.). Minimal inhibitory concentration (MIC) values of Staphylococcus aureus strains isolated from atopic dermatitis (AD) patients and control group.
- ResearchGate. (2023). How to calculate IC50.
- MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.
- ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains..
- Ncbi.nlm.nih.gov. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- PubMed. (n.d.). Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus.
- ResearchGate. (2014). How does one compute IC50 value?.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of 4-Formyl-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is an organic compound with the chemical formula C₈H₆O₄.[1] It is a derivative of salicylic acid, featuring a formyl group (-CHO) at the 4-position of the benzene ring.[1][2] This substitution pattern imparts unique chemical properties, making it a valuable intermediate in the synthesis of a variety of more complex molecules. While not a household name, this compound and its isomers are foundational building blocks in medicinal chemistry and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this important, yet often overlooked, chemical entity.
The Historical Context: The Dawn of Phenolic Aldehyde Synthesis
The story of this compound is intrinsically linked to the pioneering work in the formylation of phenols that took place in the late 19th and early 20th centuries. During this era, organic chemists were diligently exploring new methods to introduce functional groups onto aromatic rings, thereby unlocking a vast new landscape of synthetic possibilities. The ability to add an aldehyde group to a phenol was a particularly significant advancement, as these new hydroxybenzaldehydes could serve as versatile precursors for a wide range of other compounds.
Two landmark reactions from this period are central to the history of this compound: the Reimer-Tiemann reaction and the Duff reaction.
The Reimer-Tiemann Reaction: A Gateway to Hydroxybenzaldehydes
Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction was a groundbreaking method for the ortho-formylation of phenols.[3][4] The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[3][4] The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile that attacks the electron-rich phenoxide ring.[5]
While the Reimer-Tiemann reaction is predominantly ortho-directing, it often produces a mixture of ortho and para isomers.[4] In the case of salicylic acid, the starting material for this compound, the directing effects of both the hydroxyl and carboxyl groups come into play, leading to the formation of a mixture of formylated products. The primary products are 3-formylsalicylic acid and 5-formylsalicylic acid.[6]
It is highly probable that this compound was first unknowingly synthesized as a component of the isomeric mixture produced during early investigations of the Reimer-Tiemann reaction on salicylic acid. However, the isolation and characterization of the specific 4-formyl isomer from this complex mixture would have posed a significant challenge for chemists of that era.
The Duff Reaction: An Alternative Path to Formylation
In the 1930s, James Cooper Duff developed another important method for the formylation of phenols, which now bears his name.[7] The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[6][7] Similar to the Reimer-Tiemann reaction, the Duff reaction proceeds via an electrophilic aromatic substitution mechanism.[6]
When applied to salicylic acid, the Duff reaction also yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid.[6] The separation of these isomers can be challenging, though it can be achieved through techniques like fractional recrystallization, which takes advantage of the different solubilities of the isomers.[8]
The Elusive Discovery of this compound
While the foundational chemistry for the synthesis of this compound was established in the late 19th and early 20th centuries, a definitive record of its initial discovery and isolation remains elusive in the historical chemical literature. It is likely that the compound was first prepared as a component of a mixture of isomers during the exploration of the Reimer-Tiemann or Duff reactions on salicylic acid.
The focus of early research was often on the development and optimization of the synthetic methods themselves, rather than the exhaustive characterization of every product in a complex mixture. The separation and purification of individual isomers from such mixtures were often arduous tasks with the analytical techniques available at the time.
It is therefore probable that the definitive identification and characterization of this compound as a distinct chemical entity occurred later, as analytical methods such as spectroscopy and chromatography became more sophisticated, allowing for the routine separation and analysis of isomeric mixtures.
Modern Synthetic Methodologies
Today, this compound is typically synthesized from salicylic acid using modifications of the classic formylation reactions. The choice between the Reimer-Tiemann and Duff reactions often depends on factors such as the desired regioselectivity, the scale of the reaction, and the availability of reagents.
Experimental Protocol: Synthesis via the Duff Reaction
The Duff reaction is a common method for the laboratory-scale synthesis of this compound. The following is a representative protocol:
Materials:
-
Salicylic acid
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid and an excess of hexamethylenetetramine.[8]
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst.[8]
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
After the reflux period, cool the reaction mixture to room temperature.[6]
-
Slowly add a solution of hydrochloric acid to hydrolyze the intermediate imine and precipitate the product.[6]
-
The resulting precipitate, a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, is collected by filtration.[6]
-
The isomers can then be separated by fractional recrystallization from hot water, exploiting the lower solubility of the 5-formyl isomer.[8]
Workflow Diagram (DOT Language):
Caption: A typical experimental workflow for the synthesis of this compound via the Duff reaction.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆O₄[1] |
| Molar Mass | 166.13 g/mol [1] |
| CAS Number | 51572-88-4 |
| Appearance | White to off-white crystalline solid |
| Solubility | Slightly soluble in water, soluble in polar organic solvents |
The presence of the 3-formyl isomer as a byproduct can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which will show distinct signals for the two isomers.[8]
Applications and Future Directions
This compound serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an aldehyde—allows for a wide range of chemical transformations. This makes it a valuable starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, it has been used as an antibiotic and has shown anti-inflammatory properties.
As drug discovery and development continue to advance, the demand for novel molecular scaffolds and building blocks remains high. The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of new chemical entities with tailored biological activities.
Conclusion
The discovery and history of this compound are deeply rooted in the foundational advancements of organic chemistry in the late 19th and early 20th centuries. While a singular moment of discovery is not clearly documented, its synthesis was made possible by the pioneering work of chemists like Reimer, Tiemann, and Duff. Today, this versatile molecule continues to be a valuable tool for researchers and scientists, serving as a testament to the enduring legacy of classical organic synthesis and its ongoing importance in modern drug development and materials science.
References
- The Duff Reaction for Salicylic Acid Formylation: A Technical Guide. Benchchem. Accessed January 10, 2026.
- Process for the preparation of hydroxybenzaldehydes.
- Process for preparing 2-hydroxybenzoic aldehydes.
- Process for preparation of hydroxybenzaldehydes.
- ortho-Formylation of oxygenated phenols.
- Process for preparation of hydroxybenzaldehydes.
- preventing byproduct formation in 5-Formylsalicylic acid synthesis. Benchchem. Accessed January 10, 2026.
- Process for the preparation of hydroxybenzaldehydes.
- This compound | 51572-88-4 | FF176915. Biosynth. Accessed January 10, 2026.
- Reimer–Tiemann reaction. Wikipedia. Accessed January 10, 2026.
- Reimer-Tiemann Reaction: Mechanism & Examples. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy. Accessed January 10, 2026.
- Reimann Tiemann reaction | formylation of phenol. YouTube. Accessed January 10, 2026.
- Reimer-Tiemann Reaction. Online Organic Chemistry Tutor. Accessed January 10, 2026.
- Bakelite. Wikipedia. Accessed January 10, 2026.
- Can salicylic acid be prepared using the Reimer-Tiemann reaction by reacting phenol with?. Quora. Accessed January 10, 2026.
- Formylation. Wikipedia. Accessed January 10, 2026.
- A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermedi
- The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
- Reimer Tiemann Reaction /organic name reaction mechanism / Reimer Tiemann reaction mechanism IIT JEE. YouTube. Accessed January 10, 2026.
- Duff reaction. Wikipedia. Accessed January 10, 2026.
- ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. 2012, 89, 220-229.
- Methods for the synthesis of salicylic acid. A review.
- A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation.
- This compound | C8H6O4 | CID 656876. PubChem. Accessed January 10, 2026.
- General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxyl
- Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Accessed January 10, 2026.
- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources. 2012, 7(3), 4377-4399.
- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde.
- 4-Hydroxybenzoic acid: Synthesis method and Biological activity. ChemicalBook. Accessed January 10, 2026.
- 4-Hydroxybenzoic acid. American Chemical Society. Accessed January 10, 2026.
- 4-formylsalicylic acid (CHEBI:20367). EMBL-EBI. Accessed January 10, 2026.
- Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
- Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. 2022, 126(37), 6435–6446.
- Phenols: a review of their history and development as antimicrobial agents. PubMed. Accessed January 10, 2026.
- Targeted delivery of salicylic acid from acne treatment products into and through skin: role of solution and ingredient properties and relationships to irritation. PubMed. Accessed January 10, 2026.
- 5-Formylsalicylic acid | C8H6O4 | CID 69226. PubChem. Accessed January 10, 2026.
- 4-Fluorosalicylic acid | C7H5FO3 | CID 67661. PubChem. Accessed January 10, 2026.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-formylsalicylic acid (CHEBI:20367) [ebi.ac.uk]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy [chemca.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the strategic selection of a core molecular scaffold is paramount. 4-Formyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, represents one such scaffold of significant interest.[1][2][3] Its unique trifunctional architecture—featuring a carboxylic acid, a hydroxyl group, and a reactive formyl (aldehyde) group—provides a versatile platform for the synthesis of a diverse array of derivatives.[4] This guide offers an in-depth exploration of this compound and its derivatives, moving from fundamental synthesis and characterization to the design of advanced therapeutic agents and functional materials. For researchers and drug development professionals, understanding the causality behind the synthetic choices and biological activities of these compounds is critical for innovation.
Part 1: The Core Moiety - this compound
Synthesis and Mechanistic Considerations
The efficient synthesis of the this compound core is the critical starting point for all subsequent derivatization. While several methods exist, the choice of synthetic route is often dictated by factors such as regioselectivity, yield, and scalability.
The primary precursor is typically 2-hydroxybenzoic acid (salicylic acid). The challenge lies in introducing a formyl group specifically at the C4 position (para to the hydroxyl group).
-
The Duff Reaction: This is a widely used method for the formylation of phenols. It employs hexamethylenetetramine (urotropine) in an acidic medium (often glycerol/boric acid or trifluoroacetic acid). The reaction proceeds via an electrophilic aromatic substitution mechanism where the iminium ion generated from hexamine attacks the electron-rich phenol ring. The ortho-para directing nature of the hydroxyl group favors substitution at the para position, making this a reliable method for obtaining the desired isomer.
-
The Reimer-Tiemann Reaction: While a classic method for ortho-formylation of phenols using chloroform and a strong base, its application here can be problematic. It often yields a mixture of isomers, with the ortho-product (2-hydroxy-3-formylbenzoic acid) potentially forming alongside the desired 4-formyl derivative, complicating purification.
From a process development standpoint, the Duff reaction is generally preferred for its superior regioselectivity in this specific synthesis, ensuring a higher purity of the target molecule.
Physicochemical and Spectroscopic Characterization
This compound is a crystalline solid with a melting point in the range of 247-250°C.[5] Its identity and purity are confirmed through a standard suite of analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is definitive. Key signals include a singlet for the aldehyde proton (~9.8-10.0 ppm), distinct aromatic protons showing the specific substitution pattern, and broad singlets for the acidic carboxylic and phenolic protons.
-
¹³C NMR Spectroscopy: This provides evidence for all eight carbon atoms, with characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and the carboxylic acid (~170 ppm).
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretch (broad, ~2500-3300 cm⁻¹), the aldehyde C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1650 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of 166.13 g/mol .[3]
Part 2: Synthetic Derivatization and Drug Design Strategies
The true utility of this compound lies in its capacity to serve as a building block for more complex molecules with tailored biological activities.[4]
Schiff Base Derivatives: A Gateway to Bioactivity
The most common and straightforward derivatization involves the condensation of the aldehyde group with various primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds with high efficiency.
The rationale behind synthesizing Schiff bases is well-established in medicinal chemistry. The resulting imine bond (-C=N-) is often a crucial pharmacophore that can participate in hydrogen bonding and coordination with biological targets. The wide availability of primary amines allows for the creation of large libraries of derivatives with diverse steric and electronic properties, enabling systematic Structure-Activity Relationship (SAR) studies.
Experimental Protocol: General Synthesis of a Schiff Base Derivative
Objective: To synthesize a Schiff base from this compound and a substituted aniline.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 - 1.1 eq)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
Addition of Amine: To the stirred solution, add the substituted aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain pure crystals.
-
Characterization: Dry the purified product and characterize it using melting point, IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Self-Validation: The success of the synthesis is validated by the disappearance of the aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum and the appearance of a new imine proton signal (-CH=N-) typically found between 8.0-9.0 ppm.
Metal Complexation: Enhancing Biological Efficacy
The presence of hydroxyl, carboxyl, and imine (in Schiff base derivatives) functionalities creates excellent chelating sites for metal ions. The formation of metal complexes is a proven strategy to enhance the biological activity of organic ligands.[6][7]
Causality behind Enhanced Activity:
-
Lipophilicity: Chelation often increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[7]
-
Altered Geometry and Charge: The coordination of a metal ion alters the geometry, charge distribution, and redox potential of the ligand, potentially leading to a better fit with biological receptors or enabling novel mechanisms of action, such as DNA interaction.[6][8]
-
Synergistic Effects: The combined properties of the metal ion (e.g., its own antimicrobial or cytotoxic potential) and the organic ligand can lead to a synergistic enhancement of activity.[6][8]
Commonly studied metal ions include copper(II), zinc(II), cobalt(II), and nickel(II), which have been shown to form stable complexes with Schiff base derivatives, exhibiting potent antimicrobial and anticancer activities.[8][9]
Workflow for Synthesis and Derivatization
The following diagram illustrates the logical flow from the basic precursor to advanced, biologically active derivatives.
Caption: Synthetic workflow from salicylic acid to bioactive metal complexes.
Part 3: Applications in Drug Development
Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to interact with key biological targets.
Antimicrobial and Antifungal Agents
Numerous studies have demonstrated that Schiff bases and their metal complexes derived from this core structure possess significant antibacterial and antifungal properties.[7] Thiazole derivatives of a related compound, 4-formylbenzoic acid, have shown very strong activity against staphylococci and micrococci, with molecular docking studies suggesting DNA gyrase as a possible target.[10]
Mechanism of Action: The enhanced antimicrobial activity of metal complexes is often attributed to their ability to disrupt microbial cell membranes and interfere with cellular enzymes.[7] The lipophilic nature of the complexes facilitates their transport into the microbial cell, where the metal ion can be released to exert its toxic effects or the entire complex can bind to critical enzymes or DNA.
Anticancer Activity
The development of novel anticancer agents is a major focus of research into these compounds. Copper complexes, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[6][8]
Proposed Mechanisms of Cytotoxicity:
-
DNA Interaction: Some metal complexes can interact with DNA through intercalation or groove binding, leading to cleavage and inhibition of replication, ultimately triggering apoptosis.
-
Enzyme Inhibition: As derivatives of salicylic acid, these compounds can act as enzyme inhibitors. Salicylic acid itself is known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.[11][12][13] It is plausible that more complex derivatives could target these or other enzymes like topoisomerases or protein kinases with higher specificity and potency.
-
Generation of Reactive Oxygen Species (ROS): Certain metal complexes can catalyze the production of ROS within cancer cells, leading to oxidative stress and apoptotic cell death.
The following diagram illustrates the potential pathways for enzyme inhibition, a key mechanism for salicylic acid derivatives.
Caption: Conceptual model of COX enzyme inhibition by a salicylic acid derivative.
Data on Biological Activity
The efficacy of these compounds is quantified by metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC₅₀ (half-maximal inhibitory concentration) for anticancer activity.
| Compound Type | Target Organism/Cell Line | Biological Activity | Reference |
| Thiazole Schiff Base of 4-Formylbenzoic Acid | Staphylococcus spp. | MIC: 1.95 - 3.91 µg/mL | [10] |
| Thiazole Schiff Base of 4-Formylbenzoic Acid | Micrococcus spp. | MIC: 0.98 µg/mL | [10] |
| Quercetin-based Ru(II) Complex | MCF-7 (Breast Cancer) | IC₅₀: 16 µM | [6] |
| Fluorinated Formylchromone Cu(II) Complex | A549 (Lung Cancer) | IC₅₀: ~3.4 µM | [8] |
| Thiosemicarbazide Cu(II) Complex | MCF-7 (Breast Cancer) | IC₅₀: 5.28 µM | [8] |
Note: Data for related structures are presented to illustrate the potential of the broader class of compounds.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed scaffold for the development of next-generation therapeutic agents. The ability to easily synthesize diverse libraries of Schiff bases and their corresponding metal complexes provides a robust platform for SAR-driven drug discovery. Future research should focus on optimizing the selectivity of these compounds for cancer cells over healthy cells, elucidating detailed mechanisms of action through advanced molecular biology techniques, and exploring their potential in other areas such as antiviral or anti-inflammatory therapies.[11][14] The continued exploration of this versatile core will undoubtedly yield novel compounds with significant therapeutic potential.
References
- McCoubrey, A., & Smith, M. H. (n.d.). Inhibition of enzymes by alkylsalicylic acids. Journal of Pharmacy and Pharmacology.
- Cena, C., Tosco, P., Marini, E., Lazzarato, L., Piccinini, M., Ramondetti, C., Lupino, E., Fruttero, R., & Gasco, A. (2011). Nitrooxyacyl derivatives of salicylic acid: aspirin-like molecules that covalently inactivate cyclooxygenase-1. ChemMedChem, 6(3), 523-530.
- Diyah, N. W., Siswandono, S., & Kesuma, D. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 22(1), 743–750.
- Hanel, A. M., & Lands, W. E. (1981). Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site. Prostaglandins and Medicine, 6(2), 161-164.
- Ask Ayurveda. (2024). Phytochemicals in Food – Uses, Benefits & Food Sources.
- (n.d.). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. MDPI.
- Google Patents. (n.d.). Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
- S.J. Chem. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.
- PubChem. (n.d.). This compound.
- Łączkowski, K. Z., Misiura, K., Wujec, M., & Paneth, P. (2016). Synthesis, Antibacterial Activity, Interaction with Nucleobase and Molecular Docking Studies of 4-Formylbenzoic Acid Based Thiazoles. Medicinal Chemistry, 12(6), 583-590.
- (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
- Kim, H. J., Kim, J. H., & Kim, B. G. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Microbiology and Biotechnology, 30(10), 1546-1553.
- (n.d.). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. MDPI.
- Bîcu, E. (2022). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen.
- Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. A. (2022). Synthesis, Characterization and Anticancer Activity of some Metal Complexes of New Ligand Derived from 4-Methylbenzohydrazide with some Metal Ions. Iraqi Journal of Science, 63(8), 3469-3484.
Sources
- 1. This compound | 51572-88-4 | FF176915 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 51572-88-4: this compound [cymitquimica.com]
- 5. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Synthesis, Antibacterial Activity, Interaction with Nucleobase and Molecular Docking Studies of 4-Formylbenzoic Acid Based Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrooxyacyl derivatives of salicylic acid: aspirin-like molecules that covalently inactivate cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ask-ayurveda.com [ask-ayurveda.com]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
An In-Depth Technical Guide to the Thermochemical Properties of 4-Formyl-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
Introduction: The Significance of Thermochemical Data for 4-Formyl-2-hydroxybenzoic Acid
This compound, a substituted derivative of salicylic acid, presents a unique molecular architecture with its carboxylic acid, hydroxyl, and formyl functional groups.[1][2] This combination of functionalities suggests a complex interplay of intra- and intermolecular forces, making its thermochemical profile of significant interest. Thermochemical data provides a fundamental understanding of a molecule's stability, reactivity, and energy content. For pharmaceutical applications, these properties are crucial for:
-
Polymorph Screening and Stability: Different crystalline forms of a drug can have varying energies, impacting solubility and bioavailability.
-
Drug-Excipient Compatibility: Understanding the heat of interaction between the active pharmaceutical ingredient (API) and excipients is vital for formulation stability.
-
Chemical Process Safety: Knowledge of decomposition energies and thermal stability is paramount for safe manufacturing and storage.[3]
-
Computational Modeling: Accurate thermochemical data is essential for parameterizing and validating molecular models used in drug design and discovery.
This guide will delve into the primary experimental and computational methodologies for determining these critical parameters for this compound.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical properties for organic compounds like this compound relies on well-established calorimetric and thermal analysis techniques. The following sections detail the principles and a generalized protocol for these methods.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (Δc H°) is a cornerstone of thermochemistry, providing a direct measure of the energy released upon complete oxidation of a substance. From this value, the standard enthalpy of formation (Δf H°) can be derived using Hess's Law.
Causality Behind Experimental Choices:
A constant-volume bomb calorimeter is the instrument of choice for determining the heat of combustion of solid organic compounds.[4][5][6][7] The use of a "bomb" ensures that the combustion occurs at a constant volume, simplifying the thermodynamic calculations. The system is typically calibrated with a standard substance of known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.[8]
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A pellet of approximately 1 gram of high-purity this compound is accurately weighed.
-
Bomb Assembly: The pellet is placed in a sample crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the sample.[4]
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid as a byproduct. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[5][6]
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precise volume of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer.
-
Temperature Equilibration and Ignition: The water is stirred to achieve thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Post-Combustion Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured.
-
Calculations: The heat capacity of the calorimeter is determined using a standard like benzoic acid.[8] The heat released by the combustion of this compound is then calculated from the temperature change, accounting for the heat of combustion of the fuse wire. This allows for the determination of the enthalpy of combustion.
Diagram of Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion and formation.
Thermal Stability and Phase Transitions via TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used to study the thermal stability and phase behavior of materials.[9]
-
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, moisture content, and the presence of volatile components.[3][10]
-
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and enthalpies of phase transitions.[10][11]
Experimental Protocol: TGA-DSC Analysis
-
Instrument Calibration: The TGA and DSC instruments are calibrated for mass and temperature, respectively, using appropriate standards.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a sample pan.
-
Experimental Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative stability).
-
Data Collection: The TGA thermogram (mass vs. temperature) and DSC thermogram (heat flow vs. temperature) are recorded simultaneously.
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve. The melting point and enthalpy of fusion are determined from the DSC curve by integrating the area under the melting peak.
Diagram of TGA-DSC Logical Relationship
Caption: Relationship between TGA, DSC, and their respective outputs.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, or to complement it, computational quantum chemistry methods are powerful tools for predicting thermochemical properties with increasing accuracy.
Causality Behind Method Selection:
Density Functional Theory (DFT) and high-level composite methods like Gaussian-n (G4) theory are widely used for calculating thermochemical properties of organic molecules.[12][13] DFT methods, such as B3LYP, offer a good balance of computational cost and accuracy for geometry optimization and frequency calculations.[14][15][16] G4 theory provides highly accurate electronic energies, which are crucial for reliable enthalpy of formation calculations.
Computational Workflow
-
Structure Optimization: The 3D structure of this compound is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a method like G4 theory to obtain a more accurate electronic energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves calculating the total atomization energy and subtracting the experimental enthalpies of formation of the constituent atoms in their standard states.
Diagram of Computational Workflow
Caption: Workflow for computational thermochemistry.
Summary of Key Thermochemical Data (Illustrative)
The following table summarizes the key thermochemical properties for this compound that would be determined using the methodologies described. Note: The values presented here are illustrative and would need to be determined experimentally or computationally.
| Property | Symbol | Expected Value (Illustrative) | Method of Determination |
| Molar Mass | M | 166.13 g/mol | Calculation |
| Standard Enthalpy of Combustion | Δc H° | -3500 to -3800 kJ/mol | Bomb Calorimetry |
| Standard Enthalpy of Formation (solid) | Δf H°(s) | -550 to -650 kJ/mol | From Δc H° |
| Standard Enthalpy of Formation (gas) | Δf H°(g) | -450 to -550 kJ/mol | Computational (G4) |
| Melting Point | Tₘ | 180 - 200 °C | DSC |
| Enthalpy of Fusion | Δfus H | 25 - 35 kJ/mol | DSC |
| Decomposition Temperature (onset) | Td | > 220 °C | TGA |
Conclusion
The thermochemical properties of this compound are essential for its development and application in various scientific fields. This guide has outlined the established experimental and computational methodologies for determining these crucial parameters. While experimental data for this specific molecule remains to be published, the protocols detailed herein for bomb calorimetry, TGA, DSC, and high-level quantum chemical calculations provide a robust framework for researchers to obtain reliable and accurate thermochemical data. The integration of experimental and computational approaches is highly recommended for a comprehensive and validated understanding of the energetic landscape of this compound.
References
- Expt. 2: Bomb Calorimetry. (n.d.).
- HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.).
- Bomb Calorimetry: Theory and Experiment. (2022, December 19). IvyPanda.
- Rojas-Pazo, C., et al. (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 23(11), 2821.
- Ballester, A., & Sikora, J. (2022). Bomb Calorimeter. NSUWorks.
- EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem.
- Verevkin, S. P., et al. (2018). Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids. Structural Chemistry, 29(4), 1181-1194.
- Rojas-Pazo, C., et al. (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). (n.d.). Cheméo.
- Benzoic acid, 4-hydroxy-. (n.d.). NIST Chemistry WebBook.
- Henck, J. M. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. Honors Theses. 288.
- Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9). (n.d.). Cheméo.
- Jing, L., et al. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. University of Galway Research Repository.
- El-Gammal, O. A., et al. (2014). DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 388-397.
- Salicylaldehyde. (n.d.). PubChem.
- Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences Section A, 7(1), 167-175.
- 4-Formylbenzoic acid Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. (n.d.). eThermo.
- Ribeiro da Silva, M. A., et al. (2011). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. The Journal of Chemical Thermodynamics, 43(11), 1615-1622.
- Salicylaldehyde. (n.d.). In Wikipedia.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014, June 25). [Presentation].
- This compound. (n.d.). PubChem.
- Salicylaldehyde, TMS derivative. (n.d.). NIST Chemistry WebBook.
- MATA, R., et al. (n.d.). Enthalpies of combustion and formation of isomers of the amino-benzoic acid.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2023, April 19). Lab Manager.
- Benzoic Acid Enthalpy of Formation. (n.d.). Active Thermochemical Tables.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
- Goda, T., et al. (2006). Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(16), 2443-2448.
- Furukawa, G. T., et al. (1951). Calorimetric Properties of Benzoic Acid from 0 to 410 K. Journal of Research of the National Bureau of Standards, 46(3), 195-207.
- Dai, Z.-Y., et al. (2015). Heat Capacities and Standard Molar Enthalpy of Formation of Butyl 4-Hydroxybenzoate (C11H14O3).
- 3-Hydroxybenzoic Acid. (n.d.). PubChem.
- General Chemistry Thermochemistry. (n.d.). [Free In-Depth Study Guide].
- Calorimetry. (2021, August 13). Chemistry LibreTexts.
- Combustion Calorimetry. (n.d.).
- Perlovich, G. L., et al. (2019). Influence of Secondary Interactions on the Structure, Sublimation Thermodynamics, and Solubility of Salicylate:4-Hydroxybenzamide Cocrystals. Combined Experimental and Theoretical Study. Crystal Growth & Design, 19(11), 6465-6481.
- 4-Formylbenzoic acid. (n.d.). PubChem.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. web.williams.edu [web.williams.edu]
- 5. ivypanda.com [ivypanda.com]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
- 7. biopchem.education [biopchem.education]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. fpe.umd.edu [fpe.umd.edu]
- 11. iitk.ac.in [iitk.ac.in]
- 12. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]
- 13. research.universityofgalway.ie [research.universityofgalway.ie]
- 14. mdpi.com [mdpi.com]
- 15. DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Formyl Group in 4-Formyl-2-hydroxybenzoic Acid
Abstract
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a trifunctional aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the distinct reactivity of its three functional groups: a carboxylic acid, a phenolic hydroxyl group, and a formyl (aldehyde) group. This guide provides an in-depth analysis of the formyl group's reactivity, which is modulated by the electronic effects of the adjacent hydroxyl and carboxylic acid moieties. We will explore the principal reaction pathways, including nucleophilic additions, condensations, oxidations, and reductions, with a focus on chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule for the synthesis of complex chemical architectures, including pharmaceutical intermediates and novel materials.[1]
Introduction: The Molecular Architecture of this compound
This compound (4F2HBA) is a derivative of salicylic acid where a formyl group substitutes the hydrogen at the C4 position.[2] The spatial arrangement of the electron-donating hydroxyl group (ortho to the carboxyl group) and the electron-withdrawing formyl and carboxyl groups creates a unique electronic environment that dictates the reactivity of each functional site.
Key Structural Features:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₈H₆O₄[2]
-
Molecular Weight: 166.13 g/mol [2]
-
Functional Groups: Carboxylic acid (-COOH), hydroxyl (-OH), formyl (-CHO)
The primary focus of this guide is the formyl group, which is a key site for carbon-carbon and carbon-heteroatom bond formation. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, making it a cornerstone for synthetic transformations.[1]
Electronic Landscape and its Influence on Formyl Group Reactivity
The reactivity of the formyl group in 4F2HBA is not considered in isolation. It is significantly influenced by the resonance and inductive effects of the hydroxyl and carboxylic acid groups.
-
Hydroxyl Group (-OH): Located at C2, the -OH group is a strong activating group. Through the +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This effect, however, only moderately deactivates the para-positioned formyl group towards nucleophilic attack compared to an unsubstituted benzaldehyde.
-
Carboxylic Acid Group (-COOH): As a meta-directing, deactivating group, the -COOH group withdraws electron density from the ring via the -I (inductive) and -R (resonance) effects. This withdrawal enhances the electrophilicity of the ring carbons but, more importantly, increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.
-
Formyl Group (-CHO): The formyl group itself is a deactivating, meta-directing group, further contributing to the overall electron-deficient nature of the aromatic system and enhancing its own electrophilicity.
The interplay of these effects makes the formyl group in 4F2HBA a reactive and versatile handle for synthetic modifications.
Caption: Electronic influences on the 4F2HBA aromatic ring.
Key Reaction Pathways of the Formyl Group
The formyl group undergoes a variety of transformations, which can be broadly categorized as follows.[1]
Nucleophilic Addition Reactions
The quintessential reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon.[3] The electron-deficient nature of the formyl carbon in 4F2HBA makes it a prime target for nucleophiles.
-
Grignard and Organolithium Reagents: Addition of organometallic reagents provides a powerful method for C-C bond formation, leading to secondary alcohols.
-
Causality: These strong nucleophiles irreversibly attack the carbonyl carbon.[3] The reaction must be carried out under aprotic conditions to prevent the quenching of the organometallic reagent by the acidic phenolic and carboxylic protons. This necessitates the use of protecting groups for the -OH and -COOH functionalities prior to the addition reaction.
-
-
Cyanohydrin Formation: Reaction with cyanide ions (e.g., from NaCN/HCl) yields a cyanohydrin. This reaction is synthetically valuable as the cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Condensation Reactions
Condensation reactions involving the formyl group are among the most utilized transformations for 4F2HBA, enabling the synthesis of a diverse range of heterocyclic structures and other complex molecules.[1][4]
The reaction of the formyl group with primary amines yields Schiff bases or imines.[5] This reaction is fundamental in the synthesis of various ligands and pharmacologically active compounds.[6][7]
-
Mechanism: The reaction typically proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[5] It is often catalyzed by a small amount of acid or base.
-
Application: Schiff bases derived from 4F2HBA are important intermediates. For instance, they can be used in the synthesis of metal complexes with potential antimicrobial or catalytic properties.[5][8]
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, malononitrile), catalyzed by a weak base like piperidine or pyridine.[9][10]
-
Mechanism: The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the formyl carbon. Subsequent dehydration yields an α,β-unsaturated product.[9]
-
Doebner Modification: A variation, the Doebner modification, uses pyridine as a solvent and malonic acid as the active methylene compound. This often results in condensation followed by decarboxylation.[11]
The Wittig reaction provides an efficient route to synthesize alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[12][13] This reaction is highly valuable for its specificity in placing the double bond.[14]
-
Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine oxide.[12][15]
-
Stereoselectivity: The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[15]
Oxidation of the Formyl Group
The formyl group can be selectively oxidized to a carboxylic acid, yielding 2-hydroxyterephthalic acid.[1]
-
Reagent Choice: Mild oxidizing agents are typically employed to avoid unwanted side reactions on the electron-rich aromatic ring. Common reagents include:
-
Potassium permanganate (KMnO₄) under controlled pH conditions.
-
Silver oxide (Ag₂O) via the Tollens' reagent.
-
Jones reagent (CrO₃ in acetone/sulfuric acid), though conditions must be carefully controlled.
-
Reduction of the Formyl Group
Selective reduction of the formyl group to a hydroxymethyl group is a common and crucial transformation.[1]
-
Chemoselectivity: The key challenge is to reduce the aldehyde without affecting the carboxylic acid group. Lithium aluminum hydride (LiAlH₄) would reduce both functionalities. Therefore, milder, more selective reducing agents are required.
-
Recommended Reagents:
-
Sodium borohydride (NaBH₄): This is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce carboxylic acids or esters under standard conditions.
-
Catalytic Hydrogenation: Using catalysts like Pd/C or PtO₂ under controlled pressure and temperature can also achieve selective reduction of the aldehyde.
-
Chemoselectivity: A Practical Overview
The presence of three distinct functional groups requires careful consideration of reaction conditions to achieve selective transformation of the formyl group.
| Target Transformation | Reactive Group | Reagents & Conditions | Rationale for Selectivity |
| Reduction to Alcohol | Formyl (-CHO) | NaBH₄ in EtOH/MeOH | NaBH₄ is a mild hydride donor, incapable of reducing the resonance-stabilized carboxylate anion. |
| Oxidation to Acid | Formyl (-CHO) | Ag₂O (Tollens' Reagent) | Tollens' reagent is a very mild oxidizing agent specific for aldehydes. |
| Schiff Base Formation | Formyl (-CHO) | R-NH₂ with catalytic acid | Amines are sufficiently nucleophilic to react with the aldehyde but not with the less electrophilic carboxylic acid. |
| Wittig Olefination | Formyl (-CHO) | Ph₃P=CHR (Wittig Reagent) | Phosphorus ylides are highly specific for aldehydes and ketones and do not react with carboxylic acids or phenols. |
| Esterification | Carboxylic Acid (-COOH) | R-OH, H⁺ (Fischer Esterification) | Under acidic conditions, the carboxylic acid is protonated and activated towards nucleophilic attack by an alcohol. |
| Etherification | Hydroxyl (-OH) | R-X, Base (Williamson Synthesis) | A strong base deprotonates the phenol, forming a nucleophilic phenoxide that attacks an alkyl halide. |
Experimental Protocols
The following protocols are representative examples of key transformations of the formyl group in 4F2HBA.
Protocol 1: Selective Reduction of the Formyl Group
Objective: To synthesize 2-hydroxy-4-(hydroxymethyl)benzoic acid.
Methodology:
-
Preparation: In a round-bottom flask, dissolve 1.66 g (10 mmol) of this compound in 50 mL of ethanol. Stir until a clear solution is obtained.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 0.45 g (12 mmol) of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexanes 1:1 with a drop of acetic acid).
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution until pH ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from water or an ethanol/water mixture.
Caption: Workflow for the selective reduction of 4F2HBA.
Protocol 2: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((4-carboxy-3-hydroxyphenyl)methylene)malononitrile.
Methodology:
-
Setup: To a solution of this compound (1.66 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol, add 2-3 drops of piperidine.
-
Reaction: Heat the mixture to reflux and stir for 3-4 hours. The formation of a precipitate may be observed.
-
Monitoring: Follow the disappearance of the aldehyde spot by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired α,β-unsaturated product.
Conclusion
This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its formyl group. The electronic modulation by the neighboring hydroxyl and carboxylic acid groups enhances its electrophilicity, making it amenable to a wide range of nucleophilic additions and condensation reactions. By carefully selecting reagents and controlling reaction conditions, chemists can achieve high chemoselectivity, targeting the formyl group for modification while preserving the other functionalities. This guide has outlined the core principles governing its reactivity and provided practical protocols, offering a foundation for its application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
References
- ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Master Organic Chemistry. (2018). The Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Organic Reactions. (n.d.). The Wittig Reaction.
- Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
- Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
- ResearchGate. (n.d.). The Knoevenagel Condensation.
- ResearchGate. (n.d.). Reaction pathway for preparation of Schiff base.
- International Research Publications. (2022). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes.
- PubMed Central. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- PubChem. (n.d.). 4-Formylbenzoic acid.
- PubMed Central. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency.
- International Research Publications. (2022). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes.
- ChemRxiv. (2025). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study.
- ResearchGate. (n.d.). Condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a continuous flow-microwave reactor.
- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID.
- Sciencemadness Discussion Board. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?.
- PubChemLite. (n.d.). 4-formyl-2-methylbenzoic acid (C9H8O3).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CAS 51572-88-4: this compound [cymitquimica.com]
- 5. One moment, please... [journals.chemsociety.org.ng]
- 6. researchgate.net [researchgate.net]
- 7. irespub.com [irespub.com]
- 8. Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes – International Research Publications [irespub.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Wittig Reaction [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: A Strategic Guide to the Synthesis of 4-Formyl-2-hydroxybenzoic Acid
Abstract
4-Formyl-2-hydroxybenzoic acid is a valuable trifunctional molecule serving as a key building block in the development of pharmaceuticals, coordination polymers, and advanced materials.[1][2] Its synthesis presents a classic challenge in regioselectivity for electrophilic aromatic substitution. This guide provides a comprehensive analysis of the synthetic strategies for obtaining this compound, with a primary focus on a robust and logical multi-step pathway commencing from readily available precursors. We will dissect the mechanistic underpinnings of each synthetic step, provide detailed, field-proven protocols, and explain the critical experimental parameters that ensure a successful outcome. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.
Introduction: The Challenge of Regioselectivity
The direct formylation of salicylic acid to produce this compound is an inefficient and impractical approach. The electronic properties of the salicylic acid ring dictate the position of incoming electrophiles. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxyl (-COOH) group is a deactivating meta-director. The powerful activating effect of the hydroxyl group overwhelmingly directs electrophilic attack to the positions ortho and para to it (C3 and C5).
Consequently, established formylation methods such as the Reimer-Tiemann and Duff reactions, when applied to salicylic acid, yield a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, not the desired 4-formyl isomer.[1][3][4]
Therefore, a more strategic, multi-step synthetic pathway is required to achieve the desired substitution pattern. The most logical and efficient route involves starting with a precursor that already contains a latent or established functional group at the para-position, which can then be converted to the formyl group. This guide details a reliable two-step synthesis starting from p-cresol (4-methylphenol).
Recommended Synthetic Pathway: From p-Cresol to Product
Our recommended pathway involves two key transformations:
-
Kolbe-Schmitt Carboxylation: Introduction of a carboxyl group onto the p-cresol ring, ortho to the hydroxyl group, to form 2-hydroxy-4-methylbenzoic acid.
-
Selective Oxidation: Conversion of the methyl group of the intermediate to a formyl group to yield the final product, this compound.
This strategy ensures the correct placement of all three functional groups—hydroxyl, carboxyl, and formyl—on the aromatic ring.
Caption: Proposed two-step synthesis of this compound.
Detailed Protocols and Mechanistic Insights
Step 1: Kolbe-Schmitt Carboxylation of p-Cresol
The Kolbe-Schmitt reaction is a carboxylation method used for preparing salicylic acids from phenols.[5][6] It involves the nucleophilic addition of a phenoxide ion to carbon dioxide under high pressure and temperature.
Mechanism: The reaction begins with the deprotonation of the phenol (p-cresol) by a strong base (e.g., sodium hydroxide) to form the more nucleophilic sodium phenoxide. The phenoxide then attacks carbon dioxide, which acts as the electrophile. The reaction is typically performed under pressure to increase the concentration of CO2 in the reaction medium. The initial product is the sodium salt of the carboxylic acid, which is then protonated in an acidic workup to yield the free acid. The ortho-isomer is favored under kinetically controlled conditions.
Caption: Mechanism of the Kolbe-Schmitt carboxylation of p-cresol.
Experimental Protocol:
-
Preparation: In a high-pressure autoclave, add p-cresol and a slight molar excess of sodium hydroxide.
-
Dehydration: Heat the mixture under vacuum to remove water and form the anhydrous sodium phenoxide. A dry, powdered phenoxide is crucial for good yield.
-
Carboxylation: Cool the vessel, then introduce carbon dioxide gas to a pressure of approximately 100 atm. Heat the autoclave to 120-140°C with vigorous stirring for 4-6 hours.
-
Workup: After cooling and venting the autoclave, dissolve the solid reaction mass in hot water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~2). The product, 2-hydroxy-4-methylbenzoic acid, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from ethanol/water.
Quantitative Data:
| Reactant/Reagent | Molar Ratio (to p-cresol) | Key Conditions | Typical Yield |
| p-Cresol | 1.0 | Temperature: 120-140°C | 70-85% |
| Sodium Hydroxide | 1.1 | CO2 Pressure: ~100 atm | |
| Carbon Dioxide | Excess | Reaction Time: 4-6 hours | |
| Hydrochloric Acid | To pH ~2 | - |
Step 2: Selective Oxidation of 2-Hydroxy-4-methylbenzoic Acid
The conversion of the methyl group to a formyl group in the presence of a phenol and a carboxylic acid requires a selective oxidation method to avoid over-oxidation to a carboxylic acid or unwanted reactions with the activated ring. A common and effective method is the use of manganese dioxide (MnO₂) or selenium dioxide (SeO₂).
Causality Behind Reagent Choice:
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols. While it can oxidize benzylic methyl groups, the reaction often requires harsh conditions.
-
Selenium Dioxide (SeO₂): SeO₂ is a classic reagent for the oxidation of activated methyl groups (allylic and benzylic) to aldehydes. The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement. This method is often preferred for its reliability in this type of transformation.
Experimental Protocol (Using Selenium Dioxide):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methylbenzoic acid in a suitable high-boiling solvent such as dioxane or dimethylformamide (DMF).
-
Reagent Addition: Add a stoichiometric amount (or slight excess) of selenium dioxide (SeO₂) powder to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (typically 100-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Workup: After completion, cool the reaction mixture. The black precipitate of elemental selenium can be removed by filtration through celite.
-
Extraction: Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Reactant/Reagent | Molar Ratio (to Intermediate) | Key Conditions | Typical Yield |
| 2-Hydroxy-4-methylbenzoic acid | 1.0 | Solvent: Dioxane or DMF | 50-70% |
| Selenium Dioxide (SeO₂) | 1.1 - 1.2 | Temperature: Reflux | |
| Reaction Time: 4-12 hours |
Summary and Best Practices
The synthesis of this compound is best achieved through a strategic, two-step process starting from p-cresol, thereby circumventing the regioselectivity issues associated with the direct formylation of salicylic acid.
-
Key to Success in Step 1 (Carboxylation): The complete dryness of the sodium phenoxide is critical for achieving high yields in the Kolbe-Schmitt reaction.
-
Key to Success in Step 2 (Oxidation): Careful control of stoichiometry and reaction time is necessary to prevent over-oxidation of the desired aldehyde product to a dicarboxylic acid. Always handle selenium reagents with extreme caution.
-
Validation: Purity and identity of the intermediate and final product should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
By following this structured approach, researchers can reliably synthesize this compound for its diverse applications in chemical and pharmaceutical development.
References
- Wikipedia. Duff reaction.
- Wikipedia. Reimer–Tiemann reaction.
- Taylor & Francis Online. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Synthetic Communications.
- Semantic Scholar. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry.
- Sci-Hub. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- YouTube. Duff Reaction Mechanism | Organic Chemistry.
- BYJU'S. Reimer Tiemann Reaction Mechanism.
- Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
- ACS Publications. New Opportunities with the Duff Reaction. The Journal of Organic Chemistry.
- Pharm D Guru. Reimer Tiemans Reaction.
- Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction.
- Taylor & Francis Online (Full Text). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
- ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
- Grokipedia. Duff reaction.
- Royal Society of Chemistry. New Journal of Chemistry Article.
- Cambridge University Press. Duff Reaction.
- National Institutes of Health. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation.
- Organic Syntheses. p-HYDROXYBENZOIC ACID.
- PubChem. This compound.
- YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses.
- UL Prospector. Salicylic Acid: Origins, Formulation Strategies & Delivery Forms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Application Notes: A Step-by-Step Protocol for the Synthesis of 4-Formyl-2-hydroxybenzoic Acid
Abstract
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a valuable trifunctional aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its structure, featuring hydroxyl, formyl, and carboxylic acid moieties, offers versatile reaction sites for further chemical elaboration. Direct electrophilic formylation of 2-hydroxybenzoic acid (salicylic acid) is challenging due to the directing effects of the existing substituents, which favor substitution at the 3- and 5-positions rather than the desired 4-position.[1][2] This application note details a robust and regioselective multi-step synthetic protocol starting from the commercially available precursor, 3-hydroxy-4-methylbenzaldehyde. The described methodology involves a protection-oxidation-deprotection sequence to circumvent the regioselectivity issues inherent in direct formylation approaches.
Introduction and Synthetic Strategy
The synthesis of specifically substituted aromatic compounds requires careful strategic planning to control the regiochemical outcome of reactions. The target molecule, this compound, presents a substitution pattern that is not readily accessible by direct formylation of salicylic acid. The powerful ortho, para-directing influence of the hydroxyl group and the meta-directing influence of the carboxyl group on the salicylic acid ring make the C4 position (meta to the hydroxyl and para to the carboxyl) electronically disfavored for electrophilic attack.[1]
To overcome this challenge, this protocol employs a more controlled, multi-step approach starting from 3-hydroxy-4-methylbenzaldehyde. The core strategy is as follows:
-
Protection: The reactive aldehyde group of the starting material is first protected as a stable acetal. This is crucial to prevent its oxidation in the subsequent step.
-
Oxidation: The methyl group on the aromatic ring is selectively oxidized to a carboxylic acid using a strong oxidizing agent.
-
Deprotection: The protecting group is removed under acidic conditions to regenerate the aldehyde, yielding the final product.
This sequence ensures the desired arrangement of functional groups with high regiochemical fidelity.
Reaction Mechanism and Rationale
The overall synthetic pathway is a testament to the power of protecting groups in organic synthesis.
-
Acetal Protection: The aldehyde group is highly susceptible to oxidation. To ensure that only the methyl group is oxidized, the aldehyde is reversibly converted into a 1,3-dioxolane using ethylene glycol in the presence of an acid catalyst. This reaction is an equilibrium process; the removal of water drives the reaction toward the formation of the protected acetal.
-
Side-Chain Oxidation: The oxidation of an alkyl group attached to an aromatic ring by potassium permanganate (KMnO₄) is a classic transformation. The reaction proceeds under basic conditions, where the permanganate ion attacks the benzylic hydrogens of the methyl group. The reaction mechanism involves a radical pathway, ultimately leading to the formation of a potassium carboxylate salt after oxidative cleavage. Acidification during workup then protonates the salt to yield the free carboxylic acid.
-
Acid-Catalyzed Deprotection: The acetal is stable under basic and neutral conditions but is readily hydrolyzed back to the aldehyde in the presence of aqueous acid. This orthogonality allows for the selective deprotection of the aldehyde without affecting the other functional groups on the ring.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier |
| 3-Hydroxy-4-methylbenzaldehyde | ≥98% | 6949-51-5 | Sigma-Aldrich |
| Ethylene glycol | Anhydrous, 99.8% | 107-21-1 | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | 98.5% | 6192-52-5 | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | 108-88-3 | Sigma-Aldrich |
| Sodium bicarbonate | ≥99.5% | 144-55-8 | Fisher Scientific |
| Magnesium sulfate | Anhydrous | 7487-88-9 | Fisher Scientific |
| Potassium permanganate | ≥99.0% | 7722-64-7 | Sigma-Aldrich |
| Sodium hydroxide | ≥97.0%, pellets | 1310-73-2 | Sigma-Aldrich |
| Sodium bisulfite | Reagent grade | 7631-90-5 | Sigma-Aldrich |
| Hydrochloric acid | Concentrated (37%) | 7647-01-0 | Fisher Scientific |
| Ethyl acetate | HPLC grade | 141-78-6 | Fisher Scientific |
| Hexanes | HPLC grade | 110-54-3 | Fisher Scientific |
Equipment: 500 mL three-neck round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, Büchner funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
Step 1: Protection of 3-Hydroxy-4-methylbenzaldehyde
-
To a 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 3-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol).
-
Add anhydrous toluene (200 mL), ethylene glycol (11.2 mL, 200 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Causality Note: The removal of water via azeotropic distillation with toluene is essential to drive the equilibrium towards the formation of the acetal product.
-
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the protected intermediate, 2-(4-methyl-3-hydroxyphenyl)-1,3-dioxolane, as an oil. This intermediate is typically used in the next step without further purification.
Step 2: Oxidation of the Methyl Group
-
In a 1 L beaker, dissolve the crude acetal from the previous step in a solution of sodium hydroxide (12 g, 300 mmol) in 400 mL of water.
-
Cool the solution in an ice bath to approximately 10 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (31.6 g, 200 mmol) in 300 mL of water.
-
Slowly add the potassium permanganate solution to the stirred acetal solution over 1-2 hours, ensuring the temperature is maintained below 20 °C.
-
Causality Note: Slow addition and temperature control are critical to prevent unwanted side reactions and ensure the selective oxidation of the methyl group. The reaction is highly exothermic.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8-12 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Quench the reaction by adding a small amount of solid sodium bisulfite until the mixture becomes colorless, indicating the destruction of excess permanganate.
-
Filter the mixture through a pad of Celite in a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
Step 3: Deprotection and Isolation of this compound
-
Transfer the clear filtrate to a large beaker and cool it in an ice bath.
-
With vigorous stirring, slowly add concentrated hydrochloric acid to the filtrate to acidify it to a pH of approximately 1-2.
-
Causality Note: This step serves two purposes: it protonates the carboxylate to form the carboxylic acid and provides the acidic medium required to hydrolyze the acetal protecting group.
-
-
A precipitate of the crude product will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the cake with a small amount of ice-cold water.
-
Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound as a crystalline solid.
-
Dry the final product in a vacuum oven at 60 °C.
Data Presentation and Visualization
Reagent Summary Table
| Compound | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 3-Hydroxy-4-methylbenzaldehyde | 136.15 | 100 | 13.6 g | 1.0 |
| Ethylene glycol | 62.07 | 200 | 11.2 mL | 2.0 |
| p-TSA monohydrate | 190.22 | 1 | 0.19 g | 0.01 |
| Potassium permanganate | 158.03 | 200 | 31.6 g | 2.0 |
| Sodium hydroxide | 40.00 | 300 | 12.0 g | 3.0 |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Reagent Handling:
-
Potassium permanganate: A strong oxidizer. Avoid contact with combustible materials. Handle with care.
-
Sodium hydroxide: Corrosive. Causes severe skin and eye burns. Handle in a fume hood.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Releases toxic fumes. Must be handled in a fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
-
Reaction Hazards: The oxidation step with KMnO₄ is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 (Protection) | Incomplete reaction. | Ensure anhydrous reagents and toluene. Extend reflux time and ensure efficient water removal by the Dean-Stark trap. |
| Reaction stalls during oxidation (Step 2) | Insufficient KMnO₄ or reaction too cold. | Add a small additional portion of KMnO₄ solution. Allow the reaction to stir at room temperature for a longer period. |
| Product is oily or impure after precipitation | Incomplete hydrolysis of the acetal or presence of byproducts. | Ensure pH is strongly acidic (pH 1-2) during deprotection. If needed, stir the acidified mixture at a slightly elevated temperature (40-50 °C) for an hour before cooling and filtering. Recrystallize carefully. |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
Sources
Application Notes & Protocols: The Strategic Utility of 4-Formyl-2-hydroxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a multifunctional organic compound of significant interest in medicinal chemistry and drug development. Its unique trifunctional architecture—featuring a carboxylic acid, a phenolic hydroxyl group, and an aldehyde on a benzene scaffold—renders it a highly versatile building block for the synthesis of a diverse array of pharmaceutical intermediates and heterocyclic systems.[1] This document provides an in-depth exploration of its applications, focusing on the synthesis of Schiff bases and benzoxazine derivatives, which are pivotal precursors for various bioactive molecules. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for researchers to leverage this valuable reagent in their synthetic endeavors.
Introduction: A Versatile Synthetic Building Block
This compound (CAS: 51572-88-4) is a white to off-white crystalline solid whose value in organic synthesis is derived from the distinct reactivity of its three functional groups.[1] The aromatic ring is activated by the electron-donating hydroxyl group and deactivated by the electron-withdrawing carboxyl and formyl groups, allowing for selective transformations.
-
The aldehyde (formyl) group is a prime site for nucleophilic attack, most notably in the formation of imines (Schiff bases) and as a handle for building carbon-carbon bonds.[1][2]
-
The phenolic hydroxyl group provides acidity, acts as a directing group in electrophilic aromatic substitution, and can participate in cyclization and etherification reactions.[1]
-
The carboxylic acid group offers another site for modification, such as esterification or amide bond formation, and influences the molecule's overall solubility and electronic properties.[1]
This combination allows for the construction of complex molecular architectures, making it a precursor of choice in the synthesis of compounds with potential anti-inflammatory, antibiotic, and other therapeutic properties.[3]
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Formylsalicylic acid, 4-carboxy-3-hydroxybenzaldehyde | [4] |
| CAS Number | 51572-88-4 | [1][4] |
| Molecular Formula | C₈H₆O₄ | [1][4] |
| Molecular Weight | 166.13 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Safety Profile: According to its material safety data sheet, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[4]
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Core Application I: Synthesis of Schiff Base Intermediates
The most direct and widely exploited application of this compound is its condensation with primary amines to form Schiff bases (imines). These intermediates are foundational in the synthesis of various metal complexes and heterocyclic compounds with documented biological activities.[2][5]
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine's lone pair of electrons attacks the electrophilic carbon of the formyl group. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the carbon's electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to yield the stable C=N double bond of the Schiff base.
Sources
Application Notes & Protocols: Comprehensive Characterization of 4-Formyl-2-hydroxybenzoic Acid
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of 4-Formyl-2-hydroxybenzoic acid (4F2HBA). Intended for researchers, quality control analysts, and drug development professionals, these notes detail the application of chromatographic, spectroscopic, and thermal analysis techniques for structural elucidation, purity assessment, and stability evaluation. Each section offers not only a step-by-step protocol but also the underlying scientific rationale for procedural choices, ensuring a deep and practical understanding of the characterization workflow.
Introduction to this compound
This compound, also known as 4-formylsalicylic acid, is a multifunctional organic compound featuring carboxylic acid, hydroxyl, and aldehyde functional groups on a benzene ring.[1][2] This substitution pattern makes it a valuable building block and intermediate in the synthesis of more complex molecules, with applications in pharmaceuticals, agrochemicals, and materials science.[2] Given its role as a synthetic precursor, rigorous analytical characterization is critical to ensure identity, purity, and stability, thereby guaranteeing the quality and consistency of downstream products. This guide outlines a multi-technique approach to establish a complete analytical profile of the molecule.
Physicochemical Properties
A foundational step in any analytical characterization is the determination of fundamental physicochemical properties. These constants serve as primary indicators of identity and purity.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| IUPAC Name | This compound | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [2] |
Integrated Analytical Workflow
A robust characterization of a chemical entity like 4F2HBA relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together, they form a comprehensive and self-validating profile. The following diagram illustrates a typical workflow for the characterization of a new batch of 4F2HBA.
Caption: Integrated workflow for the comprehensive characterization of 4F2HBA.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are essential for separating 4F2HBA from impurities and for quantifying its concentration.
4.1. High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, polar organic compounds like 4F2HBA. The compound is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and its partitioning with a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of 4F2HBA in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and resolution for polar aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute the analyte from the column. |
| Gradient | 0-15 min: 15% to 85% B | A gradient elution is necessary to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector | UV-Vis (PDA) at 230 nm | Wavelength at which the benzoic acid chromophore exhibits strong absorbance.[3] |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring a good detector response. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the 4F2HBA peak to determine purity.
-
Identify and quantify any impurities against a reference standard if available.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides unambiguous confirmation of the chemical structure.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, including the number and type of atoms and their connectivity.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 4F2HBA in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it can solubilize the sample well and does not exchange with the acidic protons of the hydroxyl and carboxylic acid groups.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Data: The chemical shifts (δ) are highly diagnostic. While experimental values can vary slightly based on solvent and concentration, the expected signals for the related compound 4-formylbenzoic acid in DMSO-d₆ provide a strong reference.[6][7]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~13.4 | Singlet | Carboxylic Acid (-COOH) |
| ~10.1 | Singlet | Aldehyde (-CHO) | |
| ~8.1 | Doublet | Aromatic CH | |
| ~8.0 | Doublet | Aromatic CH | |
| Variable | Broad Singlet | Phenolic (-OH) | |
| ¹³C | ~193 | - | Aldehyde Carbonyl (C=O) |
| ~167 | - | Carboxylic Acid Carbonyl (C=O) | |
| ~160 | - | Aromatic C-OH | |
| ~139 | - | Aromatic C-CHO | |
| ~130-136 | - | Aromatic CH | |
| ~115-125 | - | Aromatic C-COOH & CH |
5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR measures the absorption of infrared radiation by the sample, causing molecular vibrations. The absorption frequencies are characteristic of the functional groups present in the molecule.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Key Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3200 (broad) | O-H Stretch | Phenolic Hydroxyl |
| ~1700-1680 | C=O Stretch | Aldehyde Carbonyl |
| ~1680-1660 | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1200-1100 | C-O Stretch | Phenol/Carboxylic Acid |
5.3. Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of 4F2HBA in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Expected Results:
-
Negative Ion Mode [M-H]⁻: The most likely observation, giving an m/z of 165.02 .
-
Positive Ion Mode [M+H]⁺: A possible observation, giving an m/z of 167.04 .
-
The exact mass should be within 5 ppm of the theoretical value (166.0266 Da) when using a high-resolution mass spectrometer.[1]
-
Thermal Analysis
Thermal analysis techniques are crucial for determining the stability and melting behavior of the material.[8]
6.1. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and detect any phase transitions.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 4F2HBA into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample and a reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Result: A sharp endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak is reported as the melting point.
6.2. Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the temperature at which decomposition begins.[9]
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of 4F2HBA into a TGA pan.
-
Instrumentation: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Result: The TGA curve should show a stable baseline (no mass loss) until the onset of thermal decomposition. A stable profile up to and beyond the melting point indicates good thermal stability.
Summary
The combination of these analytical methods provides a comprehensive and scientifically rigorous characterization of this compound. HPLC confirms purity, NMR and FT-IR elucidate the chemical structure, MS confirms the molecular weight, and DSC/TGA establish its thermal properties. This multi-faceted approach ensures the identity, quality, and suitability of the material for its intended use in research and development.
References
- PubChem. This compound | C8H6O4.
- Supporting Information for scientific public
- PubChem. 4-Formylbenzoic acid | C8H6O3.
- SpectraBase. 4-Formylbenzoic acid. [Link]
- eThermo. 4-Formylbenzoic acid Thermodynamic & Transport Properties. [Link]
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
- NIST. Benzoic acid, 4-formyl-. NIST WebBook. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
- SpectraBase. 4-Formylbenzoic acid - Optional[FTIR] - Spectrum. [Link]
- Longdom Publishing.
- ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]
- PMC. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
- The Royal Society of Chemistry.
- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
- ResearchGate. Thermal stability of the four cocrystals determined by DSC and TGA. [Link]
- Longdom Publishing.
- Impact Factor.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. longdom.org [longdom.org]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]
- 8. tainstruments.com [tainstruments.com]
- 9. impactfactor.org [impactfactor.org]
Comprehensive Guide to the HPLC Analysis of 4-Formyl-2-hydroxybenzoic Acid: Method Development, Protocol, and Validation Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the analysis of 4-Formyl-2-hydroxybenzoic acid (4-F-2-HBA) using High-Performance Liquid Chromatography (HPLC) with UV detection. Also known as 4-formylsalicylic acid, this compound is a derivative of salicylic acid and serves as a key intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.[1] This document moves beyond a simple recitation of steps, delving into the rationale behind critical methodological choices—from mobile phase composition to column chemistry—to empower researchers with a deep understanding of the analytical process. It presents a robust, step-by-step protocol for quantification, outlines key method validation parameters based on international guidelines, and includes practical troubleshooting advice.
Analyte Overview and Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. This compound is a multifunctional aromatic compound, and its behavior in a chromatographic system is dictated by its structure.
Chemical Structure:
Caption: Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | 4-Formylsalicylic acid, 4-carboxy-3-hydroxybenzaldehyde | [1][2] |
| Molecular Formula | C₈H₆O₄ | [2] |
| Molecular Weight | 166.13 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols, acetonitrile) |[1] |
Critical Acidity (pKa) Considerations
The analyte possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. While no direct experimental pKa value is readily available in the literature for this specific molecule, we can infer its behavior by examining related structures.
-
Benzoic Acid: pKa ≈ 4.20[3]
-
Salicylic Acid (2-hydroxybenzoic acid): pKa₁ (carboxyl) ≈ 2.97[3]
-
p-Hydroxybenzoic Acid: pKa₁ (carboxyl) ≈ 4.48[3]
The electron-withdrawing nature of the formyl group (-CHO) at the para position to the carboxyl group will increase the acidity (lower the pKa) of the carboxylic proton compared to benzoic acid. Similarly, the hydroxyl group ortho to the carboxyl group in salicylic acid significantly lowers its pKa. Therefore, it is reasonable to estimate the primary pKa of 4-F-2-HBA to be in the range of 2.5 - 3.5 . This is a critical parameter for HPLC method development, as operating the mobile phase at a pH at least 1.5-2 units below this value is essential to ensure the analyte is in its neutral, protonated form, which promotes retention and symmetrical peak shape in reversed-phase chromatography.
UV Absorbance Profile
The conjugated system of the benzene ring, amplified by the carboxyl, hydroxyl, and formyl auxochromes, results in strong ultraviolet (UV) absorbance. Based on the spectra of related compounds like 4-hydroxybenzoic acid, a strong absorbance can be expected in the 250-260 nm range.[4][5] For this protocol, a wavelength of 254 nm is selected as an excellent starting point, as it is a common wavelength for aromatic compounds and provides high sensitivity. For optimal performance, it is recommended to determine the wavelength of maximum absorbance (λ-max) by running a UV-Vis spectrum of the analyte in the proposed mobile phase.
HPLC Method Development Strategy: The Scientific Rationale
The selection of a robust analytical method is a logical process guided by the analyte's chemistry. This section explains the causality behind the chosen parameters.
Caption: Logical workflow for HPLC method development.
-
Chromatography Mode: Given its moderate polarity and solubility in common organic solvents, Reversed-Phase HPLC (RP-HPLC) is the ideal mode. The analyte will partition between a polar mobile phase and a non-polar stationary phase.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected for its versatility and strong hydrophobic retention of aromatic compounds. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase:
-
Aqueous Component & pH Control: To maintain the analyte in its neutral form (R-COOH), the mobile phase pH must be well below the estimated pKa of ~3.0. A solution of 0.1% Phosphoric Acid (H₃PO₄) in water is chosen. Phosphoric acid is an effective buffer in this pH range (~2.1) and is UV-transparent. Formic or acetic acid are also suitable alternatives.[6][7][8]
-
Organic Modifier: Acetonitrile is selected as the organic modifier. Compared to methanol, acetonitrile often provides sharper peaks for aromatic compounds, has a higher elution strength, and generates lower column backpressure, allowing for higher flow rates if needed.[9]
-
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks for consistency and accuracy.
Instrumentation and Consumables
| Item | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Kinetex, Waters Symmetry) |
| Analytical Balance | 4 or 5 decimal places |
| pH Meter | Calibrated |
| Filtration | 0.45 µm PTFE or Nylon syringe filters |
| Volumetric Glassware | Class A |
| Vials | 2 mL amber HPLC vials with caps |
Reagent and Standard Preparation
Mobile Phase A (Aqueous): 0.1% v/v Phosphoric Acid in Water
-
Add 1.0 mL of concentrated (85%) phosphoric acid to a 1 L volumetric flask.
-
Add ~900 mL of HPLC-grade water and mix.
-
Allow the solution to equilibrate to room temperature.
-
Bring to final volume with HPLC-grade water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas before use.
Mobile Phase B (Organic): 100% Acetonitrile
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas before use.
Diluent: Acetonitrile/Water (50:50, v/v)
-
Combine 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water. Mix well. This is used for preparing standards and samples to ensure compatibility with the mobile phase.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add ~15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature, then dilute to the mark with diluent and mix thoroughly. Store this solution at 2-8°C, protected from light. Note: For stability, aqueous solutions of similar compounds should be prepared fresh daily where possible.[4]
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL)
-
Prepare a series of dilutions from the Standard Stock Solution using the diluent. For example, to prepare a 10 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to volume with diluent.
HPLC Operating Conditions
Table 2: Chromatographic Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (hold for 2 min) -> 30% A / 70% B (over 8 min) -> 70% A / 30% B (over 0.1 min, hold for 4.9 min for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Method Validation Framework
To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Caption: Interrelationship of key method validation parameters.
Table 3: Typical Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components. | Peak purity analysis; No co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery of 98.0% - 102.0% at multiple concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Mobile phase pH too high (analyte partially ionized); Column secondary interactions. | Ensure pH of Mobile Phase A is ~2.1; Use a column with high-purity silica. |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase. | Reduce injection concentration; Ensure sample is dissolved in diluent or mobile phase. |
| Retention Time Drift | Inadequate column equilibration; Column temperature fluctuation; Mobile phase composition changing. | Increase equilibration time between runs; Ensure column oven is stable; Prepare fresh mobile phase daily. |
| Low Sensitivity | Incorrect detection wavelength; Sample degradation. | Perform a UV scan to find λ-max; Prepare samples fresh and protect from light. |
Conclusion
This application note provides a detailed and robust reversed-phase HPLC method for the quantitative analysis of this compound. By explaining the scientific rationale behind the chosen parameters, from mobile phase pH control to column selection, this guide equips researchers with the necessary tools to implement, validate, and troubleshoot the analysis effectively. The presented protocol is designed for high specificity, accuracy, and precision, making it suitable for demanding applications in research and industrial quality control.
References
- Sigma-Aldrich. pKa of 4-hydroxybenzoic acid. MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/search/pka-of-4-hydroxybenzoic-acid?focus=products&page=1&perpage=30&sort=relevance&term=pka%20of%204-hydroxybenzoic%20acid&type=product_name
- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/656876
- VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives. Victoria University. URL: https://vuir.vu.edu.au/43468/
- Biosynth. This compound. Biosynth. URL: https://www.biosynth.com/p/FF176915/4-formyl-2-hydroxybenzoic-acid
- CymitQuimica. CAS 51572-88-4: this compound. CymitQuimica. URL: https://www.cymitquimica.com/base/producto/51572-88-4
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Longdom Publishing. URL: https://www.longdom.
- Solubility of Things. 4-Formylbenzoic acid. Solubility of Things. URL: https://solubilityofthings.
- mVOC 4.0. 4-hydroxybenzoic Acid. mVOC 4.0. URL: https://mvoc.charite.de/database/compound_details/4-hydroxybenzoic%20Acid.html
- BenchChem. Stability and degradation of 4-Hydroxybenzoic acid solutions. BenchChem. URL: https://www.benchchem.com/product/b5969-stability
- ResearchGate. UV spectra of ABL (20 µM, black line), 4-hydroxybenzoic acid (100 µM, orange line). ResearchGate. URL: https://www.researchgate.net/figure/a-UV-spectra-of-ABL-20-M-black-line-4-hydroxybenzoic-acid-100-M-orange-line_fig1_328701235
- SpectraBase. 4-Formylbenzoic acid. Wiley Science Solutions. URL: https://spectrabase.com/spectrum/8bnScqopg8B
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. URL: https://helixchrom.com/compound/4-hydroxybenzoic-acid/
- SpectraBase. 4-Formylbenzoic acid - Optional[FTIR] - Spectrum. Wiley Science Solutions. URL: https://spectrabase.com/spectrum/1EAOoiGYlno
- Clark, J. pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Source link could not be retrieved, data is widely available in chemical reference texts.]
- PubChem. 4-Formylbenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12088
- PubChem. 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/135
- UNT Digital Library. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. University of North Texas. URL: https://digital.library.unt.edu/ark:/67531/metadc937667/
- Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu Scientific Instruments. URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/lctalk/lctalk41.html
- ResearchGate. Binary HPLC method for determination of 4-hydroxybenzoic acid (4-HBA).... ResearchGate. URL: https://www.researchgate.net/publication/322492584_Binary_HPLC_method_fot_determination_of_4-hydroxybenzoic_acid_4-HBA_chlorogenic_acid_CGA_quercetin_QUE_and_salicilic_acid_SAL_v1
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. global.oup.com [global.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
Application Notes and Protocols for NMR Spectroscopy of 4-Formyl-2-hydroxybenzoic Acid and its Derivatives
Introduction: The Significance of 4-Formyl-2-hydroxybenzoic Acid in Modern Research
This compound, also known as 4-formylsalicylic acid, and its derivatives are a class of multifunctional organic compounds that hold significant interest for researchers in medicinal chemistry, materials science, and drug development.[1] Structurally, they are derivatives of salicylic acid, featuring a formyl (-CHO) group, which imparts unique chemical reactivity and potential for diverse applications.[2] These compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and polymers. Their biological activities are reported to include antimicrobial and anti-inflammatory properties, making them attractive scaffolds for novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these molecules. The precise arrangement of protons (¹H) and carbons (¹³C) within the molecule, influenced by the electron-withdrawing and donating effects of the hydroxyl, formyl, and carboxylic acid groups, gives rise to a unique NMR fingerprint. This application note provides a comprehensive guide to obtaining and interpreting high-quality NMR spectra for this compound and its derivatives, grounded in established principles and field-proven methodologies.
Part 1: Foundational Principles and Experimental Design
The key to successful NMR analysis lies in understanding the interplay between the molecular structure and the resulting spectral features. For this compound, the aromatic ring protons and carbons are significantly influenced by the three functional groups. The hydroxyl group (-OH) is electron-donating, the formyl group (-CHO) is electron-withdrawing, and the carboxylic acid group (-COOH) is also electron-withdrawing. This electronic environment dictates the chemical shifts (δ) and coupling constants (J) observed in the spectra.
Causality in Experimental Choices
The choice of deuterated solvent, sample concentration, and specific NMR experiments are critical decisions that directly impact spectral quality.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for this class of compounds. Its high polarity effectively dissolves the acidic and polar analyte, and its ability to form hydrogen bonds can help in observing the labile -OH and -COOH protons, which might otherwise exchange too rapidly or be too broad to detect in other solvents.[3] Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor for more polar derivatives.
-
Concentration Optimization: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is required to obtain a good signal-to-noise ratio in a reasonable timeframe.[3] It is crucial to avoid overly concentrated samples, which can lead to viscosity-induced line broadening and difficulties in magnetic field shimming.[3]
-
Experiment Selection: Standard 1D experiments like ¹H and ¹³C NMR are fundamental. For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, ensuring reproducibility and high-quality data acquisition.
Protocol 1: Sample Preparation
A meticulously prepared sample is the cornerstone of a high-resolution NMR spectrum.
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[2]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] Solid impurities will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2][4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram: NMR Sample Preparation Workflow
Caption: A streamlined workflow for preparing high-quality NMR samples.
Protocol 2: NMR Data Acquisition
This protocol outlines the essential steps for acquiring standard ¹H and ¹³C NMR spectra.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. This step is crucial for field stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for the sharpest possible peak shape for the solvent signal.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover a range of approximately -2 to 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover a range of approximately 0 to 220 ppm.
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Part 3: Spectral Interpretation and Data Analysis
The structure of this compound presents a distinct pattern in its NMR spectra. The following is a detailed analysis of the expected signals.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will exhibit signals for the three aromatic protons and the three labile protons from the functional groups.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet in the downfield region, typically between 10-13 ppm.[1][5][6] Its broadness is due to hydrogen bonding and chemical exchange.[1][7]
-
Phenolic Proton (-OH): The hydroxyl proton will also be a singlet, with its chemical shift being highly dependent on concentration and solvent. In DMSO-d₆, it is often observed in the 9-11 ppm range.
-
Aldehyde Proton (-CHO): The formyl proton is also significantly deshielded and appears as a sharp singlet around 9.5-10.5 ppm.[3]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will show characteristic splitting patterns (coupling) based on their positions relative to each other.
-
H-3: This proton is ortho to both the -OH and -COOH groups. It will likely appear as a doublet.
-
H-5: This proton is ortho to the -CHO group and meta to the -COOH group. It will likely appear as a doublet of doublets.
-
H-6: This proton is ortho to the -COOH group and meta to the -CHO group. It will likely appear as a doublet.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carboxylic Carbon (-COOH): This carbonyl carbon is typically found in the 165-185 ppm range.[1][6][7]
-
Aldehyde Carbon (-CHO): The formyl carbon is the most deshielded carbon, appearing far downfield, usually between 190-200 ppm.[8]
-
Aromatic Carbons (Ar-C):
-
C-1 (ipso-COOH): The carbon attached to the carboxylic acid group.
-
C-2 (ipso-OH): The carbon bearing the hydroxyl group, which will be shifted downfield.
-
C-3: A protonated aromatic carbon.
-
C-4 (ipso-CHO): The carbon attached to the formyl group.
-
C-5 and C-6: The remaining protonated aromatic carbons. Their chemical shifts will be in the typical aromatic region of 110-140 ppm, influenced by the electronic effects of the substituents.
-
Summary of Expected NMR Data
The following table summarizes the predicted chemical shifts for this compound. These values are estimated based on data from similar compounds and general NMR principles.[1][3][6]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -COOH | 10.0 - 13.0 | Broad Singlet | 165 - 175 |
| -OH | 9.0 - 11.0 | Singlet | - |
| -CHO | 9.5 - 10.5 | Singlet | 190 - 200 |
| C1-COOH | - | - | 120 - 130 |
| C2-OH | - | - | 155 - 165 |
| H-3 / C-3 | 7.0 - 7.5 | Doublet | 115 - 125 |
| C4-CHO | - | - | 135 - 145 |
| H-5 / C-5 | 7.8 - 8.2 | Doublet of Doublets | 130 - 140 |
| H-6 / C-6 | 7.5 - 8.0 | Doublet | 125 - 135 |
Diagram: Key Structural Correlations in NMR
Caption: Correlation between molecular structure and key NMR signals.
Conclusion and Future Directions
This application note provides a robust framework for the NMR analysis of this compound and its derivatives. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided analysis of expected chemical shifts and coupling patterns serves as a reliable guide for structural confirmation and purity assessment. For more complex derivatives or for resolving overlapping signals, advanced 2D NMR techniques like COSY, HSQC, and HMBC are recommended. These methods will allow for the definitive assignment of all proton and carbon signals, providing unequivocal structural verification essential for advancing research and development in this important class of molecules.
References
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- University of Leicester. NMR Sample Preparation.
- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. The Royal Society of Chemistry.
- Organomation. NMR Sample Preparation: The Complete Guide.
- UCLA Chemistry. Spectroscopy Tutorial: Carboxylic Acids.
- PubChem. This compound.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). 4-formylsalicylic acid (CHEBI:20367).
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society.
- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
- University College London. Sample Preparation.
- Georgia Institute of Technology. Small molecule NMR sample preparation.
Sources
- 1. 4-formylsalicylic acid (CHEBI:20367) [ebi.ac.uk]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Condensation Reactions Involving 4-Formyl-2-hydroxybenzoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile condensation reactions of 4-Formyl-2-hydroxybenzoic acid. This valuable building block, also known as 4-formylsalicylic acid, possesses a unique trifunctional architecture—a reactive aldehyde, a nucleophilic hydroxyl group, and a carboxylic acid—making it a precursor to a diverse array of heterocyclic compounds and molecules of significant medicinal and material science interest.[1][2] This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for key condensation reactions, including Knoevenagel condensation, Schiff base formation, and Claisen-Schmidt condensation.
Introduction: The Synthetic Utility of this compound
This compound is a white to off-white crystalline solid soluble in polar solvents.[3] Its chemical reactivity is dominated by the interplay of its three functional groups. The aldehyde group readily participates in condensation reactions with active methylene compounds and primary amines. The phenolic hydroxyl group can influence the reactivity of the aromatic ring and participate in cyclization reactions. The carboxylic acid group offers a handle for further derivatization or can modulate the overall solubility and biological activity of the resulting products. These features make this compound a valuable starting material for the synthesis of coumarins, Schiff bases, and chalcone-like structures, many of which exhibit interesting biological activities, including antimicrobial and anti-inflammatory properties.[3]
Key Condensation Reactions and Protocols
This section outlines detailed protocols for the most common and synthetically useful condensation reactions of this compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods.
Knoevenagel Condensation: Synthesis of Coumarin Derivatives
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[4][5] When this compound is reacted with active methylene compounds such as malononitrile or ethyl cyanoacetate, a subsequent intramolecular cyclization (lactonization) is often triggered by the proximate hydroxyl and carboxylic acid groups, leading to the formation of coumarin derivatives.[6][7] Coumarins are a significant class of compounds with diverse pharmacological properties.[6][8]
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation for Coumarin Synthesis
This protocol describes the synthesis of a coumarin derivative from this compound and malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (~0.1 eq). The use of a weak base like piperidine is crucial to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[4]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the coumarin derivative.
Characterization: The structure of the synthesized coumarin can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
dot
Caption: Knoevenagel condensation leading to coumarin synthesis.
| Reactant | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | ~90 |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3-6 h | ~85 |
Table 1: Representative conditions for Knoevenagel condensation of this compound.
Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[9][10] These compounds are versatile ligands in coordination chemistry and serve as intermediates in the synthesis of various biologically active molecules.[11][12] The reaction of this compound with primary amines proceeds readily, often catalyzed by a small amount of acid.
Protocol 2: Acetic Acid-Catalyzed Schiff Base Formation
This protocol details the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount of aniline (1.0 eq).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. In many cases, the Schiff base product will precipitate out of the solution as it is formed. The reaction is typically complete within 1-3 hours.
-
Isolation: If a precipitate forms, cool the mixture in an ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (methanol or ethanol).
-
Drying: Dry the purified Schiff base under vacuum.
Characterization: The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the presence of the azomethine proton signal in the ¹H NMR spectrum.
dot
Caption: Mechanism of Schiff base formation.
| Amine | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Aniline | Acetic Acid | Methanol | Room Temp. | 1-3 h | >90 |
| p-Toluidine | Acetic Acid | Ethanol | Room Temp. | 2-4 h | >85 |
Table 2: Representative conditions for Schiff base formation with this compound.
Claisen-Schmidt Condensation: Synthesis of Chalcone-like Compounds
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[13] In the context of this compound, it can react with a ketone (e.g., acetophenone) in the presence of a base to form a chalcone-like α,β-unsaturated ketone. These compounds are of interest in medicinal chemistry for their potential biological activities.[14]
Protocol 3: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone-like derivative from this compound and acetophenone.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide while stirring. The use of a strong base like NaOH is necessary to deprotonate the α-carbon of the ketone, forming an enolate.[15]
-
Reaction: Continue stirring the reaction mixture in the ice bath. A precipitate of the product should begin to form. Allow the reaction to proceed for a specified time, typically 30 minutes to a few hours, with occasional stirring.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with cold water to remove any remaining NaOH and then with a small amount of cold ethanol.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product under vacuum.
Characterization: The formation of the α,β-unsaturated ketone can be confirmed by the presence of characteristic signals for the vinylic protons in the ¹H NMR spectrum and the conjugated carbonyl stretch in the IR spectrum.
dot
Caption: Claisen-Schmidt condensation pathway.
| Ketone | Base | Solvent | Temperature | Time | Yield (%) |
| Acetophenone | NaOH | Ethanol | 0 °C to RT | 1-2 h | ~80-90 |
| Cyclohexanone | NaOH | Ethanol | 0 °C to RT | 2-3 h | ~75-85 |
Table 3: Representative conditions for Claisen-Schmidt condensation of this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic and other organic molecules. The condensation reactions detailed in these application notes—Knoevenagel, Schiff base, and Claisen-Schmidt—provide reliable and efficient pathways to coumarins, imines, and chalcone-like compounds. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Avicenna Journal of Medical Biochemistry.
- Al-Majedy, Y. K., Kadhum, A. A. H., Al-Amiery, A. A., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791–11799.
- Google Patents. (n.d.). CN105175297B - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
- Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis.
- A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. (2025, August 9). Journal of Chemical Reviews.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
- Dittmer, D. C., Li, Q., & Avilov, D. V. (2005). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. The Journal of Organic Chemistry, 70(12), 4682–4686.
- Wikipedia. (n.d.). Knoevenagel condensation.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Hentsch, T., Halz, D., & Weber, B. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1088.
- PubChem. (n.d.). This compound.
- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.51572-88-4.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). PubMed Central.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
- Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems.
- SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.). Journal of the Chemical Society of Nigeria.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- ResearchGate. (n.d.). Reaction pathway for preparation of Schiff base.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). NIH.
- The zwitterionic structure of 2-hydroxy-4-[(2-hydroxybenzylidene)amino]benzoic acid. (2025, August 6). Acta Crystallographica Section C: Structural Chemistry.
- ResearchGate. (n.d.). Condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a continuous flow-microwave reactor.
- Sciencemadness Discussion Board. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol?.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.51572-88-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. CAS 51572-88-4: this compound [cymitquimica.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN105175297B - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes and Protocols for the Esterification of 4-Formyl-2-hydroxybenzoic Acid
Introduction: The Significance of 4-Formyl-2-hydroxybenzoic Acid Esters
This compound is a versatile organic compound characterized by a benzene ring substituted with carboxylic acid, hydroxyl, and formyl functional groups.[1][2] This unique trifunctional architecture makes it a valuable precursor in the synthesis of a wide array of more complex molecules. Its esters, in particular, are of significant interest in medicinal chemistry and materials science. The esterification of the carboxylic acid moiety can modulate the compound's pharmacokinetic properties, such as lipophilicity and cell membrane permeability, which is a critical consideration in drug design. Furthermore, the aldehyde and phenol groups offer additional sites for chemical modification, allowing for the creation of diverse molecular scaffolds.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the esterification of this compound. We will delve into the underlying chemical principles, present a robust experimental protocol, and offer insights into potential challenges and their solutions.
Challenges in the Esterification of a Multifunctional Molecule
The simultaneous presence of a carboxylic acid, a phenolic hydroxyl group, and an aldehyde group on the same aromatic ring presents a unique set of challenges for selective esterification. The hydroxyl group, being nucleophilic, can potentially compete with the alcohol reactant, leading to undesired side products. The aldehyde group is generally less reactive under acidic esterification conditions but could be susceptible to oxidation or other transformations depending on the specific reagents and conditions employed. Therefore, a carefully chosen synthetic strategy is paramount to ensure high yields and purity of the desired ester.
Recommended Method: Fischer-Speier Esterification
For the selective esterification of the carboxylic acid group in this compound, the Fischer-Speier esterification method is highly recommended.[3][4] This classic and reliable method involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[5]
Causality behind this choice:
-
Selectivity: The Fischer-Speier esterification is highly selective for the carboxylic acid group over the phenolic hydroxyl group. Under acidic conditions, the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5] The phenolic hydroxyl group, being less nucleophilic than the alcohol (especially when the alcohol is used as the solvent and is in large excess), does not readily compete in the esterification reaction.
-
Simplicity and Cost-Effectiveness: The reagents and catalyst required for this reaction are readily available and relatively inexpensive. The experimental setup is straightforward, typically involving refluxing the reaction mixture.[3]
-
Equilibrium Control: The Fischer-Speier esterification is a reversible reaction.[4] By using a large excess of the alcohol, the equilibrium can be shifted towards the formation of the ester product, in accordance with Le Châtelier's principle.[4] The water formed as a byproduct can also be removed to further drive the reaction to completion.
Reaction Mechanism
The mechanism of the Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol: Synthesis of Methyl 4-Formyl-2-hydroxybenzoate
This protocol details the synthesis of methyl 4-formyl-2-hydroxybenzoate as a representative example. The same principles can be applied for the synthesis of other alkyl esters by substituting methanol with the corresponding alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | e.g., Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | e.g., VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | e.g., Sigma-Aldrich |
| Round-bottom flask (100 mL) | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator | ||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Reaction Setup and Procedure
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 30.1 mmol).
-
Solvent and Catalyst Addition: To the flask, add methanol (50 mL, a large excess). While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material in a small amount of methanol. On a TLC plate, spot the starting material solution, the reaction mixture, and a co-spot. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product ester should have a higher Rf value than the starting carboxylic acid. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 100 mL of cold water.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases (the pH should be approximately 7-8).
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure methyl 4-formyl-2-hydroxybenzoate.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 4-Formyl-2-hydroxybenzoate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Inactive catalyst- Insufficient reaction time or temperature- Water in the reaction mixture | - Use fresh, concentrated sulfuric acid.- Ensure the reaction is refluxing at the correct temperature and extend the reaction time.- Use anhydrous alcohol and dry glassware. |
| Formation of Side Products | - Reaction temperature too high- Presence of impurities in starting material | - Maintain the reflux at the appropriate temperature.- Ensure the purity of the this compound. |
| Difficult Purification | - Incomplete reaction- Incomplete neutralization during workup | - Ensure the reaction has gone to completion using TLC.- Carefully neutralize the reaction mixture with sodium bicarbonate. If the product is an oil, consider purification by column chromatography. |
Alternative and Green Chemistry Approaches
While the Fischer-Speier esterification is a robust method, researchers are increasingly exploring more environmentally friendly alternatives.
-
Biocatalysis: Lipases can be used as catalysts for the esterification of phenolic acids.[6][7] These enzymatic reactions are often performed under milder conditions and can exhibit high selectivity, reducing the formation of byproducts.[8]
-
Heterogeneous Acid Catalysis: Solid acid catalysts, such as ion-exchange resins or zeolites, can be used in place of liquid acids like sulfuric acid.[7] The advantage of these catalysts is their ease of separation from the reaction mixture and their potential for reusability, which aligns with the principles of green chemistry.
Conclusion
The esterification of this compound is a key transformation for accessing a range of valuable compounds for drug discovery and materials science. The Fischer-Speier esterification method provides a reliable and selective route to these esters. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The exploration of greener catalytic systems will further enhance the utility and sustainability of these synthetic processes.
References
- Stamatis, H., Xenakis, A., & Kolisis, F. N. (2010). Esterification of phenolic acids catalyzed by lipases immobilized in organogels. Biotechnology Letters, 32(10), 1457–1462. [Link]
- Moran, C. H. (1967). Phosphorous acid catalyzed phenol esterification. U.S. Patent No. 4,610,825. Washington, DC: U.S.
- Pescarmona, P. P., & Eskelinen, T. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks.
- Wikipedia. (n.d.). Fischer–Speier esterification. In Wikipedia.
- Górska, A., et al. (2020).
- De La Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron, 45(5), 1533-1540. [Link]
- University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- University of California, Davis. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. [Link]
- Winthrop University. (n.d.).
- Doug's Lab. (2016, July 28).
- Organic Chemistry Portal. (n.d.).
- L'Air Liquide S.A. pour l'Etude et l'Exploitation des Procedes Georges Claude. (1993). Esterification of hydroxybenzoic acids. U.S. Patent No. 5,260,475. Washington, DC: U.S.
- L'Air Liquide S.A. pour l'Etude et l'Exploitation des Procedes Georges Claude. (1993). Esterification of hydroxybenzoic acids. U.S. Patent No. 5,260,475. Washington, DC: U.S.
- National Center for Biotechnology Information. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
- Master Organic Chemistry. (n.d.).
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esterification of phenolic acids catalyzed by lipases immobilized in organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Dyes Using 4-Formyl-2-hydroxybenzoic Acid
Introduction: The Versatility of 4-Formyl-2-hydroxybenzoic Acid in Chromophore Development
This compound, also known as 4-formylsalicylic acid, is a multifunctional aromatic building block with significant potential in the synthesis of a diverse range of dyes and functional chromophores.[1] Its unique trifunctional nature—possessing an aldehyde, a hydroxyl group, and a carboxylic acid on a single phenyl ring—offers chemists a versatile platform for creating complex molecular architectures with tailored photophysical properties. The electron-withdrawing nature of the formyl and carboxyl groups, combined with the electron-donating hydroxyl group, establishes an intrinsic push-pull system, which is a cornerstone for designing chromophores with strong absorption and emission characteristics.
These application notes provide a comprehensive guide for researchers, chemists, and material scientists on the utilization of this compound in the synthesis of various classes of dyes. We will delve into the core chemical transformations that leverage its reactive sites, providing not only step-by-step protocols but also the underlying mechanistic principles to empower rational dye design and experimental execution. The protocols are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the synthetic process.
Part 1: Synthesis of Fluorescent Schiff Base Dyes
The reaction of the aldehyde group in this compound with primary amines is a facile and efficient method for the synthesis of Schiff bases (or azomethines). Salicylaldehyde and its derivatives are well-known precursors for fluorescent probes, often exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to large Stokes shifts and sensitivity to the local environment.[2] The resulting Schiff bases from this compound are valuable as fluorescent dyes, metal ion sensors, and pH probes.[2][3][4]
Causality in Experimental Design:
The condensation reaction to form a Schiff base is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[5] The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product. This is often achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water.
Experimental Workflow: Schiff Base Formation
Caption: Workflow for the synthesis of Schiff base dyes.
Protocol 1: General Synthesis of a Schiff Base Dye
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline, 2-aminophenol) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.
-
Add the amine solution to the flask containing the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
| Reactant | Product Class | Potential Application |
| Aniline | N-(4-carboxy-3-hydroxybenzylidene)aniline | Fluorescent probe |
| 2-Aminophenol | 2-((E)-(4-carboxy-3-hydroxyphenyl)methylideneamino)phenol | Metal ion sensor |
| 2-Aminobenzothiazole | 2-((E)-(4-carboxy-3-hydroxyphenyl)methylideneamino)benzothiazole | ESIPT-based fluorescent dye[2] |
Part 2: Synthesis of Coumarin and Styryl Dyes via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[6][7] This reaction is particularly useful for synthesizing coumarins and styryl dyes, which are known for their strong fluorescence and are widely used in bio-imaging and as laser dyes.[8][9][10] When this compound is reacted with active methylene compounds like malononitrile or ethyl cyanoacetate, the initial Knoevenagel adduct can undergo an intramolecular cyclization to form a coumarin scaffold.[11]
Causality in Experimental Design:
The choice of base is critical in the Knoevenagel condensation. Weak bases like piperidine or proline are often preferred as they catalyze the reaction without promoting significant side reactions.[6][12] The reaction mechanism involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the α,β-unsaturated product. In the case of salicylaldehyde derivatives, an intramolecular Michael addition can follow, leading to the formation of the coumarin ring.[11]
Reaction Mechanism: Knoevenagel Condensation for Coumarin Synthesis
Caption: Generalized mechanism for coumarin synthesis via Knoevenagel condensation.
Protocol 2: Synthesis of a 7-carboxy-6-hydroxycoumarin Derivative
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl acetoacetate) (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Piperidine or Proline (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (10.0 mmol) and the active methylene compound (10.0 mmol) in 25-30 mL of ethanol.[11]
-
Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol) to the stirred solution.[11]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The coumarin product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
| Active Methylene Compound | Product Class | Expected Properties |
| Malononitrile | 3-Cyano-7-carboxy-6-hydroxycoumarin | Blue fluorescent dye[11] |
| Ethyl Cyanoacetate | Ethyl 7-carboxy-6-hydroxy-2-oxo-2H-chromene-3-carboxylate | Fluorescent brightener |
| Ethyl Acetoacetate | 3-Acetyl-7-carboxy-6-hydroxycoumarin | Keto-coumarin dye[13] |
Part 3: Synthesis of Azo Dyes
Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt reacts with an activated aromatic ring, such as a phenol or an aniline, to form an azo compound (R-N=N-R').[14][15] These compounds are characterized by their intense colors due to the extended π-conjugated system that includes the azo bridge. This compound, being a phenol derivative, can act as the coupling component, reacting with various aryldiazonium salts to produce a wide array of azo dyes.[16]
Causality in Experimental Design:
The azo coupling reaction is highly pH-dependent. The coupling with phenols is typically carried out under mildly alkaline conditions (pH 8-10).[16] In this pH range, the phenolic hydroxyl group is deprotonated to form the more strongly activating phenoxide ion, which enhances the nucleophilicity of the aromatic ring. The diazonium salt acts as the electrophile. The reaction is usually performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[16][17]
Experimental Workflow: Azo Coupling Reaction
Caption: Workflow for the synthesis of azo dyes.
Protocol 3: General Synthesis of an Azo Dye
Materials:
-
Aromatic amine (e.g., sulfanilic acid, p-nitroaniline) (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Hydrochloric Acid (HCl)
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure: Part A: Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine (0.01 mol) in a mixture of concentrated HCl and water in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5 °C. Stir for 10-15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Part B: Coupling Reaction
-
In another beaker, dissolve this compound (0.01 mol) in an aqueous solution of 10% sodium hydroxide.[16]
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution dropwise to the cold alkaline solution of this compound with vigorous stirring.[16]
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye will form.
-
After the reaction is complete, acidify the mixture with dilute HCl to a pH of 5-6 to ensure complete precipitation of the dye.
-
Collect the solid dye by vacuum filtration, wash it thoroughly with cold water, and dry it in an oven at a low temperature.
| Aromatic Amine | Product Class | Color Range |
| Sulfanilic acid | Azo dye with sulfonic acid group | Yellow to Orange |
| p-Nitroaniline | Azo dye with nitro group | Orange to Red |
| Aniline | Simple phenylazo dye | Yellow to Orange |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of dyes. By leveraging its three distinct functional groups through well-established organic reactions such as Schiff base formation, Knoevenagel condensation, and azo coupling, researchers can access a rich library of chromophores with diverse and tunable properties. The protocols and mechanistic insights provided in these application notes serve as a robust foundation for the exploration and development of novel dyes for applications spanning from advanced materials to biological imaging and diagnostics.
References
- Lu C.X., Xu J.W., Song Z., Dai Z.Y. (2023). Advancements in ESIPT probe research over the past three years based on different fluorophores. Dyes and Pigments, 208, 110820.
- Hisaindee, S., Zahid, O., & Meetani, M. A. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. Journal of Fluorescence, 22(2), 677-683.
- Zhang, Z.C., Liu, C., Lu, Y., Zhao, W.L., Zhu, Q.G., He, H.S., Chen, Z.J., & Wu, W. (2022). A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(II)
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 6(5), 895-901.
- Gaffer, H., Salem, M., & Marzouk, M. (2016). Synthesis of 4-hydroxy coumarin dyes and their applications. Pigment & Resin Technology, 45(5), 320-329.
- Mohammed, A. A., et al. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 7, 846-859.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
- S. Admiraal, et al. (2020).
- Price, E. W. (2022). Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging.
- El-Sayed, M. A. (2015). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Journal of Chemistry, 2015, 1-13.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Wikipedia. (n.d.). Azo coupling.
- Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde. Asian Journal of Chemistry, 19(4), 2565-2573.
- ResearchGate. (n.d.). The Knoevenagel Condensation.
- Journal of Current Research on Health Sector. (2022). Synthesis, Characterization and Biological effect Study of Some New azo and bis (Azo–Schiff ) Compounds Derived from 2, 4 - Dihydroxybenzaldehyde. JoCReHeS, 4(1), 1-10.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Asiri, A. M., et al. (2021). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry, 45(38), 17754-17765.
- Klymchenko, A. S., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging.
- Kalluru, S., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Journal of Advanced Scientific Research, 14(1), 105-110.
- Feringa, B. L., et al. (2019). Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. Chemistry – A European Journal, 25(60), 13733-13740.
- Allais, F., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5081.
- ResearchGate. (n.d.). Reaction pathway for preparation of Schiff base.
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. Azo Coupling [organic-chemistry.org]
- 16. jocpr.com [jocpr.com]
- 17. chemrevlett.com [chemrevlett.com]
Application Notes & Protocols: 4-Formyl-2-hydroxybenzoic Acid as a Versatile Building Block for Advanced Polymers
Introduction: The Unique Potential of a Trifunctional Monomer
4-Formyl-2-hydroxybenzoic acid is an aromatic compound distinguished by its unique trifunctional structure, incorporating a carboxylic acid, a hydroxyl group, and a formyl (aldehyde) group on a single benzene ring.[1][2] This arrangement of reactive sites makes it an exceptionally versatile monomer, or building block, for polymer synthesis. The strategic placement of these groups allows for multiple, distinct polymerization pathways, enabling the rational design of polymers with tailored architectures and functionalities.
The presence of the hydroxyl and carboxyl groups facilitates the formation of polyesters through polycondensation, while the aldehyde group provides a reactive handle for forming Schiff base polymers (polyazomethines) or for post-polymerization modification.[3][4] This multi-faceted reactivity allows for the creation of linear, branched, or cross-linked polymers, making this monomer a valuable asset for developing advanced materials relevant to drug delivery, biomaterials, and high-performance plastics.[1][5][6]
Monomer Overview: Properties and Synthesis
A foundational understanding of the monomer is critical for successful polymerization.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Carboxy-3-hydroxybenzaldehyde, 4-Formylsalicylic acid | [2] |
| CAS Number | 51572-88-4 | [1][7] |
| Molecular Formula | C₈H₆O₄ | [2][7] |
| Molecular Weight | 166.13 g/mol | [2][7] |
| Appearance | White to off-white crystalline solid | [1] |
Synthetic Considerations
This compound is typically synthesized via the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenolic compound.[8][9][10] In this case, 2-hydroxybenzoic acid (salicylic acid) is treated with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[11][12] The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate, which then attacks the electron-rich phenoxide ring, leading to the introduction of a formyl group.[8][9] Understanding this synthesis provides context on the potential impurities and the isomeric purity of the starting monomer.
Polymerization Strategies: From Linear Chains to Functional Networks
The true utility of this compound is demonstrated by the diverse polymerization strategies it enables.
Caption: General workflow for polymer synthesis.
Strategy 1: Polyester Synthesis via Polycondensation
This approach utilizes the hydroxyl and carboxylic acid functionalities to form ester linkages, creating aromatic polyesters. The key feature of this strategy is that the formyl group is preserved as a pendant functional group along the polymer backbone.
-
Mechanism: The polymerization proceeds via a step-growth polycondensation reaction, where the hydroxyl group of one monomer reacts with the carboxylic acid of another, eliminating a molecule of water. This reaction is typically catalyzed by acid or metal catalysts at high temperatures.[13][14]
-
Significance: The resulting linear polyester is appended with highly reactive aldehyde groups. These groups are valuable sites for post-polymerization modification, such as:
-
Cross-linking: To form thermosets or hydrogels.
-
Drug Conjugation: Covalently attaching therapeutic molecules via Schiff base or reductive amination chemistry.
-
Surface Functionalization: Grafting other polymers or biomolecules to alter surface properties.
-
Strategy 2: Schiff Base (Polyazomethine) Polymers
This strategy leverages the formyl group for polymerization, reacting it with a suitable diamine comonomer.
Caption: Formation of a Schiff base polymer.
-
Mechanism: This is a polycondensation reaction between the aldehyde group of the monomer and the primary amine groups of a diamine (H₂N-R-NH₂). The reaction forms a carbon-nitrogen double bond (–C=N–), known as an imine or Schiff base, with the elimination of water.[3][15]
-
Significance: Polyazomethines are often highly aromatic and conjugated, which can impart useful properties such as high thermal stability, liquid crystallinity, and interesting optoelectronic behavior.[3] The remaining hydroxyl and carboxyl groups enhance solubility and provide sites for metal chelation or hydrogen bonding, making them suitable for creating sensors or coordination polymers.
Strategy 3: Poly(azomethine-ester)s
This advanced approach combines the chemistries of the strategies above to create polymers with both imine and ester linkages in the backbone.[16][17][18] This can be achieved by reacting this compound with a comonomer containing both an amine and a hydroxyl or carboxylic acid group (e.g., 4-aminophenol). The initial Schiff base reaction creates a new, larger monomer, which can then undergo polyesterification. This method allows for the synthesis of highly complex, multifunctional polymers with precisely controlled architectures.[19]
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific comonomers and desired polymer characteristics.
Protocol 1: Synthesis of a Linear Polyester via Melt Polycondensation
This protocol describes a solvent-free method for creating a polyester with pendant formyl groups.
-
Rationale: Melt polycondensation avoids the use of solvents, making it an environmentally friendly and efficient method for producing high molecular weight polyesters. A high vacuum is essential in the final stage to remove the water byproduct, which drives the reaction equilibrium toward the polymer, as dictated by Le Chatelier's principle.[20]
-
Materials & Equipment:
-
This compound (monomer)
-
Antimony(III) oxide or another suitable catalyst (e.g., 0.05% by weight of monomer)
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet/outlet, and distillation arm connected to a collection flask.
-
Heating mantle with temperature controller and a high-vacuum pump.
-
-
Procedure:
-
Reactor Setup: Charge the flask with the monomer and catalyst. Assemble the apparatus and purge with dry nitrogen for 20-30 minutes to ensure an inert atmosphere, preventing oxidation of the aldehyde group at high temperatures.
-
Esterification Stage: Begin stirring and heat the mixture to ~150°C to create a homogeneous melt. Gradually increase the temperature to 190-200°C. Water will begin to distill as a byproduct of the esterification. Maintain this temperature for 2-3 hours until the rate of water collection significantly decreases.
-
Polycondensation Stage: Increase the temperature to 220-240°C. Slowly and carefully apply a vacuum (to <1 mmHg). This critical step reduces the partial pressure of water, facilitating its removal and promoting the growth of long polymer chains. A marked increase in the melt viscosity will be observed.
-
Reaction Completion: Continue the reaction under high vacuum for 3-5 hours. The reaction is typically considered complete when the stirrer motor shows a high torque reading, indicating a high molecular weight has been achieved.
-
Recovery and Purification: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated into a non-solvent like cold methanol to remove unreacted monomer and catalyst residues.
-
Drying: Collect the purified polymer via filtration and dry under vacuum at 50°C for 24 hours.
-
Protocol 2: Synthesis of a Schiff Base Polymer via Solution Polycondensation
This protocol is suitable for reacting the monomer with a diamine to form a polyazomethine.
-
Rationale: Solution polymerization provides better temperature control and helps to keep the growing polymer chains in solution, which can be critical for achieving high molecular weights, especially with rigid aromatic polymers that may precipitate prematurely in a melt reaction.
-
Materials & Equipment:
-
This compound
-
Aromatic or aliphatic diamine (e.g., p-phenylenediamine)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as solvent
-
Three-neck flask with mechanical stirrer, condenser, and nitrogen inlet.
-
Heating mantle.
-
-
Procedure:
-
Monomer Dissolution: In the reaction flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound and the chosen diamine in the anhydrous solvent.
-
Reaction Initiation: Heat the solution to 120-140°C with continuous stirring. The reaction progress can often be monitored by the appearance of color or an increase in solution viscosity.
-
Reaction Period: Maintain the reaction at temperature for 12-24 hours. The water byproduct is typically kept in the high-boiling-point solvent or can be removed with a Dean-Stark trap if a lower-boiling solvent is used.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a vigorously stirred non-solvent (e.g., methanol or water). The polymer will precipitate as a solid or fibrous material.
-
Purification: Stir the precipitate in fresh methanol for several hours to wash away residual solvent and unreacted monomers.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization of Derived Polymers
Proper characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Technique | Information Provided | Expected Results for Derived Polymers |
| FTIR Spectroscopy | Confirms the presence of key functional groups and the formation of new bonds. | For Polyesters: Disappearance of broad O-H stretch, appearance of a strong ester carbonyl (C=O) stretch (~1720 cm⁻¹), and retention of the aldehyde C=O stretch (~1690 cm⁻¹). For Polyazomethines: Appearance of the characteristic imine (C=N) stretch (~1620 cm⁻¹). |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural elucidation of the polymer repeat unit. | Confirms the formation of ester or imine linkages and verifies the integrity of other functional groups. End-group analysis can be used to estimate number-average molecular weight. |
| Gel Permeation Chromatography (GPC) | Determines the average molecular weight (Mn, Mw) and the polydispersity index (PDI). | Provides quantitative data on the success of the polymerization in achieving the desired chain length. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). | Reveals whether the polymer is amorphous or semi-crystalline and defines its upper service temperature. Aromatic polymers from this monomer are expected to have high Tg values. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability and decomposition temperature of the polymer. | Determines the temperature at which the polymer begins to degrade, which is a critical parameter for high-performance applications. |
Applications in Drug Development and Advanced Materials
The unique polymers derived from this compound are well-suited for several high-value applications.
-
Controlled Drug Delivery: Polymers are a cornerstone of modern drug delivery systems.[6][21][22][23]
-
Prodrugs: The pendant aldehyde or carboxyl groups can be used to covalently link drug molecules to the polymer backbone. If a pH-sensitive bond like a Schiff base is used, the drug can be released in the acidic microenvironments of tumors or endosomes.[5]
-
Biodegradable Carriers: Polyesters derived from this monomer can be designed to be biodegradable. The ester linkages can be hydrolyzed in vivo, leading to the gradual erosion of the polymer matrix and a sustained release of an encapsulated drug.[22]
-
-
Injectable Hydrogels and Biomaterials: The functional groups are ideal for forming cross-linked networks. Schiff base linkages are dynamic, meaning they can break and reform. This property can be harnessed to create self-healing and injectable hydrogels, which are promising scaffolds for tissue engineering and regenerative medicine.[5][6]
-
High-Performance Materials: The rigid aromatic nature of the monomer backbone leads to polymers with high thermal stability and mechanical strength.[3] Polyazomethines and related structures often exhibit liquid crystalline properties, making them candidates for advanced composites, films, and fibers used in aerospace and electronics.[17]
References
- Conducting poly(azomethine)
- Synthesis, characterization, electrochemical and surface morphology properties of poly(azomethine-ester)s. Scilit.
- Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group.
- Conducting poly(azomethine)
- Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers. Taylor & Francis Online.
- THE REIhtER-TIEMANN REACTION. Sciencemadness.
- Hydrogels Based on Schiff Base Linkages for Biomedical Applic
- Reimer–Tiemann reaction. Wikipedia.
- This compound | 51572-88-4. Biosynth.
- The Reimer-Tiemann reaction is a chemical reaction th
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
- Reimer-Tiemann Formyl
- Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers. Benchchem.
- New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids.
- CAS 51572-88-4: this compound. CymitQuimica.
- ROLE OF POLYMERS IN DRUG DELIVERY. Unknown Source.
- POLYMERS IN MEDICINE FROM DRUG DELIVERY TO BIOMATERIALS.
- Polymers in Drug Delivery. Scirp.org.
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
- CAS 51572-88-4 | this compound. Synblock.
- This compound | C8H6O4. PubChem.
- Polymers for Drug Delivery Systems. PMC.
- Reaction pathway for preparation of Schiff base.
- Application Notes and Protocols for the Polymerization of 2-Hydroxymethylbenzoic Acid. Benchchem.
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 51572-88-4 | this compound - Synblock [synblock.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. synarchive.com [synarchive.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. The Reimer-Tiemann reaction is a chemical reaction that involves the - askIITians [askiitians.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conducting poly(azomethine)esters: synthesis, characterization and insight into the electronic properties using DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. Conducting poly(azomethine)esters: synthesis, characterization and insight into the electronic properties using DFT calculations | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jddtonline.info [jddtonline.info]
- 22. Polymers in Drug Delivery [scirp.org]
- 23. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Schiff Bases from 4-Formyl-2-hydroxybenzoic Acid: A Detailed Experimental Guide
Introduction: The Versatility of Schiff Bases and the Potential of 4-Formyl-2-hydroxybenzoic Acid
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1] These compounds are formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[2] The inherent flexibility in their synthesis allows for the introduction of a wide array of functional groups, leading to a diverse range of chemical properties and applications. Schiff bases and their metal complexes are pivotal in various fields, including medicinal chemistry, where they exhibit a broad spectrum of biological activities such as antibacterial, antifungal, antiviral, and anticancer properties.[3] They also serve as crucial intermediates in organic synthesis and as catalysts in various industrial processes.[4]
This compound, a derivative of salicylic acid, presents a unique trifunctional scaffold for the synthesis of novel Schiff bases.[5] The presence of a reactive formyl group for imine formation, a phenolic hydroxyl group, and a carboxylic acid moiety opens up avenues for creating multifunctional ligands capable of coordinating with metal ions through multiple sites. This guide provides a comprehensive experimental protocol for the synthesis of Schiff bases derived from this compound, aimed at researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Reaction Mechanism and Workflow
The formation of a Schiff base from this compound and a primary amine proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid or base and involves the elimination of a water molecule.[3][6]
Reaction Mechanism:
Caption: General mechanism of Schiff base formation.
Experimental Workflow:
Caption: Experimental workflow for Schiff base synthesis.
Detailed Experimental Protocol
This protocol outlines a general method for the synthesis of a Schiff base from this compound and a representative primary amine. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 166.13 | 1.0 | 166.1 mg |
| Primary Amine (e.g., Aniline) | 93.13 | 1.0 | 93.1 mg (91 µL) |
| Ethanol (Absolute) | - | - | 10 mL |
| Glacial Acetic Acid (Catalyst) | - | - | 2-3 drops |
Procedure
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
Amine Addition: In a separate vial, dissolve 1.0 mmol of the primary amine in 5 mL of absolute ethanol. Add this solution dropwise to the stirring solution of this compound at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the reaction, driving the equilibrium towards the formation of the imine.[6]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on the TLC plate), remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If precipitation occurs, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Schiff base can be purified by recrystallization.[7][8] A suitable solvent for recrystallization is typically ethanol or an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The following spectroscopic techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the appearance of a characteristic imine (-C=N-) stretching band in the region of 1600-1650 cm⁻¹.[9] The disappearance of the aldehyde C=O stretching band (around 1680-1700 cm⁻¹) from the starting material and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will also confirm the reaction. The broad O-H stretch from the carboxylic acid and phenolic groups will remain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[1] The aldehyde proton signal of the starting material (around δ 9.5-10.5 ppm) will disappear.
-
¹³C NMR: The carbon of the azomethine group will appear in the range of δ 145-160 ppm.[1]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The combination of TLC for reaction monitoring and comprehensive spectroscopic analysis (FT-IR, NMR, and MS) of the final product provides a robust system to ensure the successful synthesis and purification of the target Schiff base. The expected spectroscopic data serves as a clear benchmark for success.
Applications and Future Directions
Schiff bases derived from this compound are expected to have a wide range of applications due to their multifunctional nature. Their ability to chelate with metal ions makes them promising candidates for the development of novel catalysts and metal-based therapeutic agents.[10] The presence of the carboxylic acid and phenolic hydroxyl groups can also be exploited for further functionalization, leading to the synthesis of more complex molecules with tailored properties for drug discovery and materials science.
References
- How to purify Schiff base product? - ResearchGate. (2024).
- Is there an effective way of purifying schiff bases? - ResearchGate. (2021).
- Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. (n.d.). Semantic Scholar.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.
- PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (1991). Chinese Chemical Letters.
- Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (2022).
- Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts.
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- Different Schiff Bases—Structure, Importance and Classific
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
- Imine formation-Typical procedures. (2024). OperaChem.
- Formyl
- Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde. (n.d.).
- Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complex
- Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. (n.d.). Journal of the American Chemical Society.
- Condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a continuous flow-microwave reactor. (n.d.).
- This compound | 51572-88-4. (n.d.). CymitQuimica.
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphon
- This compound | 51572-88-4. (n.d.). Biosynth.
- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.). PMC.
Sources
- 1. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 51572-88-4: this compound [cymitquimica.com]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes – International Research Publications [irespub.com]
Catalytic Applications of 4-Formyl-2-hydroxybenzoic Acid-Based Compounds: A Guide for Researchers
Introduction: Unlocking the Catalytic Potential of a Versatile Building Block
4-Formyl-2-hydroxybenzoic acid, a derivative of salicylic acid, is a multifunctional organic compound poised for significant applications in catalysis.[1][2][3] Its structure, featuring a reactive formyl group, a chelating hydroxyl group, and a carboxylic acid moiety, offers a unique platform for the design and synthesis of novel catalysts.[2] The strategic arrangement of these functional groups allows for the facile creation of Schiff bases, which can then be complexed with various metal ions to generate catalysts for a wide range of organic transformations.[4][5] Furthermore, the carboxylic acid and hydroxyl groups make it an ideal candidate for the construction of robust Metal-Organic Frameworks (MOFs) with potential catalytic activities.[6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for harnessing the catalytic potential of this compound-based compounds. We will explore the synthesis of Schiff base metal complex catalysts and their application in key organic reactions, as well as the prospective use of this molecule in the burgeoning field of catalytic MOFs.
Part 1: Schiff Base Metal Complexes as Versatile Catalysts
The condensation of the formyl group of this compound with primary amines yields Schiff bases, which are powerful ligands capable of coordinating with a variety of metal ions.[4][5] The resulting metal complexes have shown significant catalytic activity in numerous reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.[4][8][9]
Synthesis of Schiff Base Ligands from this compound
The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The following protocol provides a general method for the synthesis of a bidentate Schiff base ligand using aniline as the primary amine.
Protocol 1: Synthesis of (E)-2-hydroxy-4-(((phenyl)imino)methyl)benzoic acid
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable volume of ethanol.
-
Add aniline to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven.
Characterization:
The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Synthesis of Schiff Base Metal Complexes
The synthesized Schiff base ligand can be readily complexed with various metal salts to form the active catalyst. The following is a general protocol for the synthesis of a copper(II) complex.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex
Materials:
-
Synthesized Schiff base ligand (from Protocol 1) (2.0 eq)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
Procedure:
-
Dissolve the Schiff base ligand in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate in a minimal amount of ethanol.
-
Add the copper(II) acetate solution dropwise to the Schiff base solution while stirring.
-
A color change should be observed, indicating the formation of the complex.
-
Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.
-
Cool the mixture to room temperature, and collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with cold ethanol and dry it under vacuum.
Characterization:
The formation of the metal complex can be confirmed by FT-IR (observing shifts in the C=N and phenolic C-O stretching frequencies), UV-Vis spectroscopy, and elemental analysis.
Catalytic Application: Oxidation of Styrene
Copper complexes of salicylaldehyde-derived Schiff bases have been shown to be effective catalysts for the oxidation of alkenes.[8][10] The following protocol outlines a proposed method for the catalytic oxidation of styrene using the synthesized copper(II)-Schiff base complex.
Protocol 3: Catalytic Oxidation of Styrene
Materials:
-
Synthesized Copper(II)-Schiff Base complex (catalyst)
-
Styrene (substrate)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution, oxidant)
-
Acetonitrile (solvent)
-
Reaction vial or round-bottom flask
-
Stirring bar
-
Thermostated oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vial, add the Copper(II)-Schiff Base complex (e.g., 1-5 mol%).
-
Add acetonitrile as the solvent, followed by styrene.
-
Stir the mixture at a specific temperature (e.g., 60-80 °C).
-
Slowly add hydrogen peroxide to the reaction mixture using a syringe pump to avoid rapid decomposition.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by column chromatography.
Expected Outcome:
The primary products of styrene oxidation are typically benzaldehyde and styrene oxide. The selectivity and yield will depend on the specific reaction conditions and the nature of the catalyst.
Part 2: Prospective Catalytic Applications in Metal-Organic Frameworks (MOFs)
The presence of both a carboxylic acid and a hydroxyl group on the aromatic ring of this compound makes it an excellent candidate for the synthesis of Metal-Organic Frameworks (MOFs).[6][7][11][12] MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them highly promising for applications in heterogeneous catalysis.[12]
Conceptual Framework for a Catalytic MOF
A hypothetical MOF synthesized from this compound and a metal ion (e.g., Zn²⁺, Cu²⁺) could possess open metal sites or functionalized pores that can act as catalytic centers. The formyl group, if not involved in the framework formation, could be post-synthetically modified to introduce further catalytic functionalities.
Diagram: Conceptual Representation of a Catalytic MOF
Caption: Conceptual workflow for the synthesis and catalytic application of a MOF based on this compound.
Proposed Catalytic Application: Ring-Opening Polymerization
MOFs based on p-hydroxybenzoic acid have demonstrated catalytic activity in the ring-opening polymerization of lactones.[6][7] It is plausible that a MOF derived from this compound could exhibit similar or enhanced catalytic performance.
Protocol 4: Proposed Catalytic Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
Synthesized MOF catalyst based on this compound
-
ε-Caprolactone (monomer)
-
Toluene (solvent)
-
Schlenk flask
-
Stirring bar
-
Thermostated oil bath
-
Gel Permeation Chromatography (GPC) for polymer analysis
Procedure:
-
Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the activated MOF catalyst.
-
Add toluene, followed by ε-caprolactone.
-
Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) with stirring.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After a set time, quench the reaction by cooling it to room temperature and adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization:
The resulting polycaprolactone can be characterized by GPC to determine its molecular weight and polydispersity index, and by NMR spectroscopy to confirm its structure.
Data Summary
The following table provides a conceptual summary of the potential catalytic performance of this compound-based catalysts in the proposed reactions. The values are hypothetical and should be experimentally determined.
| Catalyst System | Reaction | Substrate | Oxidant/Monomer | Temperature (°C) | Potential Yield (%) | Potential Selectivity (%) |
| Cu(II)-Schiff Base Complex | Oxidation | Styrene | H₂O₂ | 70 | 60-90 | Benzaldehyde > Styrene Oxide |
| Zn-MOF | Ring-Opening Polymerization | ε-Caprolactone | - | 110 | 80-95 | Polycaprolactone |
Conclusion and Future Outlook
This compound presents a fertile ground for the development of novel and efficient catalysts. The synthetic versatility of this molecule allows for the creation of a diverse library of Schiff base metal complexes and the rational design of functional Metal-Organic Frameworks. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the catalytic potential of this promising building block. Future research in this area could focus on the development of chiral catalysts for asymmetric synthesis, the encapsulation of catalytically active species within MOF pores, and the application of these catalysts in a broader range of organic transformations relevant to the pharmaceutical and fine chemical industries.
References
- (E)-2-(4-hydroxybenzylideneamino) acetic acid and its metal complexes were characterized using Fourier Transform-Infrared (FT-IR) spectroscopy and solubility in selected solvents. The antimicrobial activity of the synthesized complexes was evaluated against strains of Staphylococcus aureus, Escherichia coli using standard agar diffusion method. The result demonstrated that the metal complexes exhibited enhanced antimicrobial activity compared to the Schiff base. [URL: https://www.researchgate.net/publication/381598001_SCHIFF_BASE_FROM_L-Glycine_and_4-Hydroxybenzaldehyde_AND_ITS_COMPLEXES_WITH_CoII_and_CuII_SYNTHESIS_AND_ANTIMICROBIAL_ACTIVITY]
- Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06361a]
- Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. Google Patents. [URL: https://patents.google.
- This compound | 51572-88-4. Biosynth. [URL: https://www.biosynth.com/p/FF176915/4-formyl-2-hydroxybenzoic-acid]
- New oxidation catalysts based on copper complexes with salicylidene-amino acids Schiff bases onto SBA-15 support. Analele Universității din București - Chimie. [URL: https://chimie.unibuc.ro/wp-content/uploads/2024/01/5.-A.-H.-MARIN-et-al.pdf]
- Synthesis of diverse Schiff bases. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-diverse-Schiff-bases-a-4Z-4E-4-2-2-hydroxybenzylidene-hydrazine-2_fig1_349079541]
- CAS 51572-88-4: this compound. CymitQuimica. [URL: https://www.cymitquimica.com/cas/51572-88-4]
- Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11643905/]
- This compound | C8H6O4. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/656876]
- New oxidation catalysts based on copper complexes with salicylidene-amino acids Schiff bases onto SBA-15 support. ResearchGate. [URL: https://www.researchgate.net/publication/376722369_New_oxidation_catalysts_based_on_copper_complexes_with_salicylidene-amino_acids_Schiff_bases_onto_SBA-15_support]
- Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol10-issue2/Version-1/E1002012836.pdf]
- Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954101/]
- Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. ResearchGate. [URL: https://www.researchgate.
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [URL: https://www.mdpi.com/2673-4103/4/1/10]
- Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. ResearchGate. [URL: https://www.researchgate.
- METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE - A REVIEW. International Journal of Current Research and Review. [URL: https://ijcrr.com/uploads/355_CR_522.pdf]
- Salicylaldimine based copper (II) complex: A potential catalyst for the asymmetric Henry reaction. ResearchGate. [URL: https://www.researchgate.net/publication/285587849_Salicylaldimine_based_copper_II_complex_A_potential_catalyst_for_the_asymmetric_Henry_reaction]
- The Chemistry and Applications of Metal-Organic Frameworks. University of California, Berkeley. [URL: https://yaghi.berkeley.
Sources
- 1. researchgate.net [researchgate.net]
- 2. irespub.com [irespub.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. ijcrr.com [ijcrr.com]
- 6. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimie.ucv.ro [chimie.ucv.ro]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. yaghi.berkeley.edu [yaghi.berkeley.edu]
4-Formyl-2-hydroxybenzoic Acid: A Versatile Scaffold for Next-Generation Agrochemicals
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the continuous quest for novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. 4-Formyl-2-hydroxybenzoic acid, a derivative of salicylic acid, presents itself as a highly promising starting point for the development of new herbicides, fungicides, and insecticides. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a carboxylic acid, offers multiple points for chemical modification, enabling the creation of diverse libraries of candidate compounds.[1] This molecule's inherent relationship to salicylic acid, a known plant defense signal, and salicylaldehyde, a precursor to various pesticides, further underscores its potential in agrochemical research.[2][3][4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of new agrochemicals. We will delve into synthetic strategies, biological screening methodologies, and the rationale behind experimental design, empowering you to effectively harness the potential of this compound.
Part 1: Synthesis and Derivatization Strategies
The trifunctional nature of this compound allows for a multitude of synthetic transformations. The aldehyde group is a prime target for the formation of Schiff bases, the carboxylic acid for esterification, and the hydroxyl group for etherification. These reactions provide straightforward pathways to generate structurally diverse derivatives with a range of physicochemical properties.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation of an aldehyde with a primary amine.[5][6] This reaction is a robust method for introducing a wide variety of substituents, allowing for fine-tuning of the molecule's biological activity.
Rationale: The introduction of different aromatic and aliphatic amines allows for the exploration of a broad chemical space. The resulting imine bond can be crucial for biological activity, and further modifications, such as reduction to a secondary amine, can provide additional structural diversity.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add 1.0-1.2 equivalents of the desired primary amine.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.
-
Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Caption: General workflow for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Ester Derivatives
Esterification of the carboxylic acid group can significantly alter the lipophilicity of the molecule, which can in turn affect its uptake and translocation in plants and insects.[7]
Rationale: By varying the alcohol used for esterification, the resulting ester's properties can be systematically modified. This is a key strategy in optimizing a compound's pharmacokinetic profile for agrochemical applications.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equivalent of this compound in an excess of the desired alcohol (e.g., methanol, ethanol, propanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Part 2: In Vitro Biological Screening Protocols
A tiered screening approach is essential for efficiently identifying promising lead compounds from a library of synthesized derivatives. Primary screens are designed for high-throughput evaluation, followed by more detailed secondary assays for active compounds.
Protocol 3: Herbicidal Activity Screening (Pre- and Post-Emergence)
This protocol outlines a primary screen to assess both the pre-emergent (inhibition of seed germination) and post-emergent (effect on seedlings) herbicidal activity of the synthesized compounds.[2][8]
Rationale: Evaluating both pre- and post-emergence activity is crucial as different herbicides have different modes of action and application timings. Using a model plant species allows for standardized and reproducible initial screening.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in acetone or DMSO at a concentration of 10 mg/mL.
-
Test Solution Preparation: Prepare a series of dilutions (e.g., 1, 10, 100, 1000 µg/mL) in water containing a surfactant (e.g., 0.1% Tween-20) to aid in dispersion.
-
Pre-Emergence Assay:
-
Place a filter paper in a petri dish and moisten it with 5 mL of a test solution.
-
Place a set number of seeds (e.g., 20) of a model weed species (e.g., Arabidopsis thaliana) on the filter paper.
-
Seal the petri dishes and incubate in a growth chamber under controlled light and temperature conditions.
-
After 7-10 days, assess the germination rate and measure the root and shoot length.
-
-
Post-Emergence Assay:
-
Grow seedlings of the model weed species in small pots until they reach the 2-3 leaf stage.
-
Spray the seedlings evenly with the test solutions until runoff.
-
Return the pots to the growth chamber.
-
After 7-14 days, visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and compare them to a negative control (surfactant solution) and a positive control (commercial herbicide).
-
Caption: A typical screening cascade for agrochemical discovery.
Protocol 4: Fungicidal Activity Screening
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal pathogens.[9][10]
Rationale: This method allows for the efficient testing of multiple compounds at various concentrations against a panel of economically important plant pathogenic fungi.
Step-by-Step Methodology:
-
Fungal Culture: Grow the target fungal species (e.g., Fusarium graminearum, Botrytis cinerea) in a suitable liquid medium to obtain a spore suspension.
-
Plate Preparation: In a 96-well microtiter plate, add a suitable broth (e.g., Potato Dextrose Broth).
-
Serial Dilution: Add the test compounds to the first column of wells and perform a two-fold serial dilution across the plate.
-
Inoculation: Add a standardized fungal spore suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth, which can be assessed visually or by measuring absorbance with a plate reader.
Protocol 5: Insecticidal Activity Screening
For initial screening of insecticidal activity, a larval contact assay is a common and effective method.[11][12]
Rationale: This assay directly exposes the target insect larvae to the test compound, providing a clear indication of contact toxicity.
Step-by-Step Methodology:
-
Test Solutions: Prepare solutions of the synthesized compounds in a suitable solvent (e.g., acetone).
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of third-instar larvae of a model insect (e.g., Spodoptera littoralis or Aedes aegypti).[11][12]
-
Observation: Place the treated larvae in individual containers with a food source.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-application.
-
Dose-Response: For active compounds, conduct a dose-response study to determine the LD50 (the dose required to kill 50% of the test population).
Part 3: Mode of Action Studies
Understanding the mode of action (MoA) of a novel agrochemical is critical for its development and for managing the potential for resistance. For derivatives of this compound, the MoA may be related to that of known salicylaldehyde or salicylic acid-based compounds.
Hypothesized Modes of Action:
-
Herbicides: Salicylic acid and its derivatives can interfere with various plant processes, including photosynthesis, nutrient uptake, and hormone regulation.[3] Some may also act as inhibitors of specific enzymes in essential amino acid biosynthesis pathways.
-
Fungicides: Salicylaldehyde derivatives have been shown to disrupt the fungal cell membrane and inhibit respiratory enzymes.[13]
-
Insecticides: The MoA for novel insecticides can be diverse, but may involve disruption of the nervous system, inhibition of essential enzymes, or interference with insect growth and development.
Caption: Hypothesized mode of action pathways for derivatives.
Part 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and subsequent biological testing allows for the development of a Structure-Activity Relationship (SAR).[1][14] This analysis is crucial for guiding the design of more potent and selective agrochemicals.
Key Structural Features to Investigate:
-
Substituents on the Aromatic Ring: The addition of electron-withdrawing or electron-donating groups to the benzene ring can significantly impact activity. Halogenation at the 3- and/or 5-positions has been shown to enhance the activity of salicylic acid derivatives.[1][14]
-
The Nature of the Schiff Base/Ester/Ether Moiety: The size, lipophilicity, and electronic properties of the group attached to the aldehyde, carboxyl, or hydroxyl function will have a profound effect on the compound's biological activity.
Table 1: Hypothetical Structure-Activity Relationship Data for Herbicidal Activity
| Compound ID | R Group (on Imine) | Pre-emergence IC50 (µM) | Post-emergence EC50 (µM) |
| REF-01 | H | >1000 | >1000 |
| DERIV-01 | Phenyl | 520 | 750 |
| DERIV-02 | 4-Chlorophenyl | 150 | 220 |
| DERIV-03 | 4-Methoxyphenyl | 680 | 890 |
| DERIV-04 | 2,4-Dichlorophenyl | 85 | 110 |
| DERIV-05 | Naphthyl | 310 | 450 |
Part 5: Lead Optimization and Formulation Considerations
Once promising lead compounds with significant biological activity have been identified, the focus shifts to lead optimization. This involves fine-tuning the chemical structure to improve potency, selectivity, and metabolic stability.
Following optimization, formulation development is a critical step to ensure the active ingredient is delivered effectively to the target organism.[15][16] For phenolic compounds like the derivatives of this compound, formulation strategies may include:
-
Emulsifiable Concentrates (EC): For oil-soluble derivatives.
-
Suspension Concentrates (SC): For water-insoluble, solid derivatives.
-
Water-Dispersible Granules (WG): A solid formulation that disperses in water.
The choice of formulation will depend on the physicochemical properties of the active ingredient, the intended application method, and regulatory requirements.[17]
Conclusion
This compound is a promising and versatile platform for the development of novel agrochemicals. Its multifunctional nature allows for the straightforward synthesis of diverse libraries of compounds. By employing systematic biological screening and detailed structure-activity relationship analysis, researchers can unlock the full potential of this scaffold to discover next-generation solutions for crop protection. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing such a discovery program.
References
- Hosea Chem. (2024). What are the main uses of salicylaldehyde?
- Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
- BenchChem. (2024). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine.
- Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
- Gamir, J., et al. (2017). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Molecules, 22(6), 845. [Link]
- Conrath, U., et al. (2006). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 54(26), 9875-9881. [Link]
- Conrath, U., et al. (2005). Salicylate activity. 3. Structure relationship to systemic acquired resistance. Pest Management Science, 62(1), 3-11. [Link]
- Tharwat, M., et al. (1988). A simple screening method for insecticidal substances from actinomycetes. The Journal of Antibiotics, 41(2), 212-219. [Link]
- Wang, J., et al. (2007). [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 39(1), 69-74. [Link]
- BenchChem. (2024). Application Notes & Protocols: Antifungal and Antibacterial Screening of Pyrrole Compounds.
- Dayan, F. E. (2013). Screening for Natural Product Herbicides. California Weed Science Society.
- de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
- Kim, J. H., & Chan, K. L. (2022). Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control. Applied Sciences, 12(8), 3749. [Link]
- Watamoto, T., et al. (2016). Screening of Pharmacologically Active Small Molecule Compounds Identifies Antifungal Agents Against Candida Biofilms. Frontiers in Microbiology, 7, 1453. [Link]
- Kim, J. H., & Chan, K. L. (2022). Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control. Applied Sciences, 12(8), 3749. [Link]
- MOA Technology. (2024). New Approaches to Herbicide and Bioherbicide Discovery.
- Knowles, A. (2008). Recent developments of safer formulations of agrochemicals. Environmentalist, 28, 35-44. [Link]
- Medicinal Chemistry Lectures Notes. (2023). Structure activity relationships (SAR) of Salicylates. Retrieved from Medicinal Chemistry Lectures Notes website.
- Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from Plant and Soil Sciences eLibrary website.
- Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 567-575. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(7), 2345. [Link]
- Li, Y., et al. (2023). Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. Journal of Agricultural and Food Chemistry, 71(40), 14566-14576. [Link]
- Galdiero, M., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(10), e0052223. [Link]
- Treutter, D. (2006). Managing Phenol Contents in Crop Plants by Phytochemical Farming and Breeding—Visions and Constraints. International Journal of Molecular Sciences, 7(5), 155-172. [Link]
- Chen, Y. C., et al. (2021). Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship. Journal of Medicinal Chemistry, 64(20), 15154-15164. [Link]
- BenchChem. (2024). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
- PCC Group. (n.d.). AGROCHEMICALS FORMULATION.
- Musa, A., et al. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde. Chemistry Research Journal, 3(4), 113-118.
- Kim, J. H., et al. (2018).
- Al-Omar, M. A., et al. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Molecules, 19(9), 14592-14605. [Link]
- Knowles, A. (2008). Recent developments of safer formulations of agrochemicals. Environmentalist, 28(1), 35-44. [Link]
- He, H. W., et al. (2023). The fungicidal agents derived from salicylaldehyde and the bioactive natural products containing α-methylene-γ-butyrolactone moiety. Pest Management Science, 79(8), 2845-2854. [Link]
- Piscopo, E., et al. (1984). [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity]. Bollettino della Societa Italiana di Biologia Sperimentale, 60(3), 543-549. [Link]
- Cheynier, V., et al. (2013). Phenolic Compounds in the Plant Development and Defense: An Overview.
- Kim, J. H., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743-9749. [Link]
- Biosynth. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control | MDPI [mdpi.com]
- 5. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irespub.com [irespub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 12. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. products.pcc.eu [products.pcc.eu]
- 17. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Formyl-2-hydroxybenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 4-Formyl-2-hydroxybenzoic acid. It addresses common challenges with practical, field-proven solutions to ensure the attainment of high-purity material essential for downstream applications.
Introduction
This compound, also known as 4-formylsalicylic acid, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its molecular structure contains three distinct functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde.[2] This trifunctional nature, while synthetically useful, presents unique challenges in purification. The quality of the final product is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions. This document provides a comprehensive troubleshooting guide and detailed protocols for the most common and effective purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. Common syntheses like the Reimer-Tiemann or Duff reactions can introduce specific byproducts.[3][4]
-
Unreacted Starting Materials: Residual 2-hydroxybenzoic acid (salicylic acid) is a frequent impurity.
-
Isomeric Byproducts: The Reimer-Tiemann reaction, for instance, is known to produce a mixture of ortho and para isomers, although it generally favors ortho substitution.[5][6] In this context, formation of other formylated isomers is possible.
-
Di-formylated Products: Under certain conditions, especially in the Duff reaction, di-formylation of the aromatic ring can occur if both ortho positions to the hydroxyl group are available.[7]
-
Polymeric Resin: Phenol-formaldehyde type resin formation can be a significant issue, particularly under harsh acidic or basic conditions.[7]
-
Reagent-derived Impurities: Remnants from reagents used in the synthesis, such as chloroform or hexamethylenetetramine, and their degradation products can also be present.[4][8]
Q2: My crude product is a dark, tarry substance. What is the likely cause and how can I purify it?
A2: A dark, resinous crude product often indicates the formation of polymeric byproducts. This is common when reaction temperatures are too high or reaction times are excessively long.[7] The initial purification strategy should focus on isolating the desired acidic product from the neutral and less polar polymeric material. An acid-base extraction is highly recommended as the first step. Following this, recrystallization, possibly with a decolorizing agent like activated charcoal, can be employed to further purify the product.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: Failure to crystallize is a common issue in recrystallization and can be due to several factors:
-
Excess Solvent: The most common reason is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.
-
Metastable Supersaturation: The solution may be in a stable supersaturated state and requires a trigger for nucleation. Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a "seed" crystal of pure this compound.
-
Insufficient Cooling: Ensure the solution has been thoroughly cooled, potentially in an ice bath, to minimize the solubility of your compound.[9]
Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a very high degree. To remedy this, add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. Seeding the solution with a pure crystal can also encourage proper crystal lattice formation.
Troubleshooting Guide: Common Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
| Issue | Question | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | "My recrystallized product still shows significant impurities by TLC/HPLC." | - Co-crystallization of impurities. - Inappropriate solvent choice. - Insufficient washing of crystals. | - Perform a second recrystallization with a different solvent system. - Ensure the chosen solvent has a steep solubility curve for the product and poor solubility for the impurity. - Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
| Poor Separation in Column Chromatography | "The product and a major impurity are co-eluting from my silica gel column." | - Inappropriate mobile phase polarity. - Overloading of the column. - Poorly packed column. | - Optimize the mobile phase using TLC. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully to ensure a uniform stationary phase. |
| Low Yield from Acid-Base Extraction | "I'm losing a significant amount of product during the acid-base extraction." | - Incomplete protonation or deprotonation. - Emulsion formation. - Product has some solubility in the organic layer even in its salt form. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and sufficiently acidic (pH < 2) to protonate it for extraction. - To break emulsions, add a small amount of brine or filter the mixture through a pad of celite. - Perform multiple extractions with smaller volumes of the organic solvent. |
| Colored Product | "My final product is off-white or yellow, not pure white." | - Presence of colored, highly conjugated impurities. | - Use a small amount of activated charcoal during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.[9] - A second recrystallization may be necessary to achieve a colorless product. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as an initial purification step to separate the acidic this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in an Erlenmeyer flask.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with 1 M NaOH two more times, combining the aqueous extracts.
-
Washing (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and concentrated to identify the neutral byproducts if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl while stirring until the pH is approximately 1-2, as indicated by pH paper. A precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. Water is a suitable solvent for this compound.[2]
Materials:
-
Crude or partially purified this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to a boil on a hot plate while stirring. Add small portions of hot deionized water until the solid just dissolves. Avoid adding an excess of water.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals to a constant weight.
Visualization of Purification Workflow
Caption: Troubleshooting logic for common recrystallization problems.
References
- Grokipedia. Reimer–Tiemann reaction.
- CymitQuimica. CAS 51572-88-4: this compound.
- Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
- PubChem. This compound | C8H6O4 | CID 656876.
- PubChem. 4-Formylbenzoic acid | C8H6O3 | CID 12088.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
- Synblock. CAS 51572-88-4 | this compound.
- Biosynth. This compound | 51572-88-4 | FF176915.
- Wikipedia. Reimer–Tiemann reaction.
- Wikipedia. Duff reaction.
- GeeksforGeeks. Reimer Tiemann Reaction Mechanism.
- Solubility of Things. 4-Formylbenzoic acid.
- ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid.
- MDPI. Twice as Nice: The Duff Formylation of Umbelliferone Revised.
- ChemicalBook. 4-Formylbenzoic acid | 619-66-9.
- Grokipedia. Duff reaction.
- Benchchem. Troubleshooting side reactions during the formylation step of synthesis.
- UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- The Recrystallization of Benzoic Acid.
- AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Benchchem. Technical Support Center: Purification of Crude 4-Hydroxybenzoic Acid by Recrystallization.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Synthesis of 4-Formyl-2-hydroxybenzoic Acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Formyl-2-hydroxybenzoic acid (CAS 51572-88-4).[1][2] This guide is designed to provide in-depth, field-proven insights into the common challenges, particularly the formation of impurities, encountered during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Core Synthetic Strategies & Mechanistic Overview
The synthesis of this compound, a valuable bifunctional molecule, typically involves the electrophilic formylation of 2-hydroxybenzoic acid (salicylic acid).[3] The two most common historical methods for this transformation are the Reimer-Tiemann and Duff reactions.[4][5] Understanding the mechanism of these reactions is the first step in diagnosing and preventing impurity formation.
The key challenge in these syntheses is achieving high regioselectivity. The hydroxyl and carboxyl groups on the starting salicylic acid direct the incoming electrophile, but side reactions are common, leading to a mixture of products that can be difficult to separate.
Caption: Primary synthetic routes to this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis.
Q1: My reaction mixture turned into a dark brown or black tar, and the final product is heavily discolored. What is the cause and how can I fix it?
A1: This is a classic sign of polymerization. Phenolic compounds are susceptible to oxidation and polymerization, especially under the harsh conditions of formylation reactions (e.g., high heat, strong base/acid).[6]
-
Causality: The electron-rich phenol ring can be attacked by various reactive species, leading to complex, high-molecular-weight byproducts. Exposure to atmospheric oxygen at high temperatures can accelerate this process.
-
Preventative Measures:
-
Remediation:
-
Activated Charcoal: After the reaction workup, dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. Heat the suspension briefly and filter it hot to remove the charcoal and adsorbed colored impurities.[6]
-
Recrystallization: This is often the most effective method for removing both colored impurities and other byproducts.
-
Q2: My final yield is disappointingly low. What are the likely reasons?
A2: Low yields are a known limitation of many classical formylation reactions, particularly the Reimer-Tiemann reaction.[8] The causes can be multifaceted:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is consumed before workup.
-
Side Reactions: The formation of isomeric byproducts and polymeric tars consumes starting material and reduces the yield of the desired product.
-
Sub-optimal Conditions: Formylation reactions are sensitive to reagent stoichiometry, temperature, and reaction time. For biphasic reactions like the Reimer-Tiemann, inefficient mixing can severely limit the reaction rate.[4][8]
-
Workup Losses: The product may be partially lost during extraction or purification steps. Ensure pH is correctly adjusted during aqueous workup to keep the carboxylic acid product in the desired phase.
Q3: My TLC plate shows multiple spots. How do I identify them?
A3: This is a typical outcome. The spots likely correspond to the starting material, the desired product, and one or more impurities.
-
Identification by Polarity:
-
Unreacted Starting Material (2-Hydroxybenzoic Acid): This will be a major spot if the reaction is incomplete.
-
Product (this compound): The introduction of a formyl group generally makes the molecule slightly less polar than the starting carboxylic acid, but the exact mobility depends on the solvent system.
-
Isomeric Byproduct (6-Formyl-2-hydroxybenzoic Acid): This isomer will likely have a very similar Rf value to your desired product, making separation by standard chromatography challenging.
-
-
Confirmation: To confirm the identity of the spots, you can run co-spots with your starting material. For definitive identification, the spots must be isolated (e.g., by preparative TLC or column chromatography) and analyzed by spectroscopic methods like NMR.[6]
Part 3: In-Depth Troubleshooting Guide by Impurity
This guide provides a detailed analysis of specific impurities, including their formation mechanisms, detection methods, and strategies for prevention and removal.
| Impurity Name/Class | Formation Mechanism | Analytical Signature (Typical) | Prevention & Removal Strategies |
| Unreacted 2-Hydroxybenzoic Acid | Incomplete conversion of the starting material due to insufficient reaction time, low temperature, or poor reagent activity. | TLC/HPLC: A distinct spot/peak corresponding to the starting material standard. ¹H NMR: Characteristic aromatic signals of salicylic acid will be present. | Prevention: Monitor reaction by TLC/HPLC until starting material is consumed. Ensure proper stoichiometry and reaction conditions. Removal: Easily removed by recrystallization or column chromatography due to polarity differences with the product. |
| Isomeric Impurity (6-Formyl-2-hydroxybenzoic acid) | The electrophilic formylation reaction is not perfectly regioselective. Attack can occur at the ortho-position (C6) to the hydroxyl group, which is also activated.[8] | TLC/HPLC: May co-elute or appear as a very close spot/peak to the desired product. ¹H NMR: A distinct set of aromatic signals with different coupling patterns compared to the 4-formyl isomer. | Prevention: Optimizing the formylation method can favor one isomer. Some modern methods offer higher regioselectivity.[9] Removal: Very challenging due to similar physical properties. Fractional crystallization or specialized chromatography (e.g., preparative HPLC) may be required. |
| Polymeric/Colored Impurities | Acid or base-catalyzed polymerization and oxidation of the phenol ring, especially at elevated temperatures. | Appearance: Results in a discolored (yellow to black) crude product. TLC: Often appears as a streak or baseline material. NMR: May cause broad, unresolved humps in the baseline. | Prevention: Use an inert atmosphere; avoid overheating. Removal: Treatment with activated charcoal is effective for color removal. Most polymeric material can be removed by recrystallization, as it is often insoluble or remains in the mother liquor.[6] |
| Di-formylated Byproducts | Under forcing conditions (excess formylating agent, high temperature), a second formyl group can be added to the electron-rich aromatic ring. | TLC/HPLC: Will appear as a new, typically less polar, spot/peak. MS: Molecular weight will be 28 units (CHO) higher than the product. ¹H NMR: Will show two distinct aldehyde protons. | Prevention: Use precise stoichiometry of the formylating agent. Avoid overly harsh reaction conditions. Removal: Separable by column chromatography or careful recrystallization. |
Part 4: Experimental Protocols & Workflows
Protocol 4.1: General Procedure for TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of crude reaction mixture and pure starting material in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: Apply small spots of the starting material, a co-spot (mixture of starting material and reaction mixture), and the reaction mixture on the baseline.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexane:EtOAc:AcOH) to ensure the carboxylic acid is protonated and moves up the plate.
-
Visualization: Visualize the spots under UV light (254 nm). Further visualization can be achieved by staining (e.g., with potassium permanganate).
Protocol 4.2: General Procedure for Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for benzoic acids include water, ethanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it. If colored impurities are present, this is the stage to add activated charcoal.
-
Hot Filtration (if charcoal is used): If you used charcoal, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during synthesis.
Sources
- 1. CAS 51572-88-4 | this compound - Synblock [synblock.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51572-88-4: this compound [cymitquimica.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Duff_reaction [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
How to remove unreacted starting materials from 4-Formyl-2-hydroxybenzoic acid
Welcome to the technical support center for the purification of 4-Formyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials. Here, we provide troubleshooting guides and frequently asked questions to address specific issues you might face during your experiments, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Removing Unreacted Starting Materials
The purification strategy for this compound is critically dependent on the nature of the impurities present, which are typically the unreacted starting materials. The most common synthetic routes often result in contamination with either unreacted salicylic acid or salicylaldehyde.
Physicochemical Properties of Key Compounds
A successful purification relies on exploiting the differences in the physical and chemical properties of the product and the impurities.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Solubility Characteristics |
| This compound | C₈H₆O₄ | 166.13 | White to off-white crystalline solid[1] | Soluble in polar solvents like water and alcohols[1] |
| Salicylic Acid | C₇H₆O₃ | 138.12 | White crystalline solid | Soluble in hot water, ethanol, ether |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | Colorless to yellow oily liquid[2][3][4][5] | Slightly soluble in water; soluble in ethanol, ether, benzene[2][5] |
Scenario 1: Your product is contaminated with unreacted Salicylic Acid.
This is a common issue when salicylic acid is the precursor for the formylation reaction. Both the product and the impurity are carboxylic acids, making the separation challenging but achievable.
Question: How can I remove unreacted salicylic acid from my this compound?
Answer: The most effective methods are fractional recrystallization and column chromatography, which exploit subtle differences in solubility and polarity.
Method 1A: Fractional Recrystallization
Principle: This technique relies on the slight differences in solubility between this compound and salicylic acid in a given solvent. By carefully controlling the crystallization conditions, it is possible to selectively crystallize the desired product, leaving the more soluble impurity in the mother liquor.
Step-by-Step Protocol:
-
Solvent Selection: Begin by selecting an appropriate solvent. Water is a good starting point as both compounds are soluble in hot water.[1][6] For finer control, a mixed solvent system (e.g., ethanol/water or acetic acid/water) can be used.[7][8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution.[9]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Slower cooling encourages the formation of purer crystals.[9] The desired, likely less soluble, product should crystallize first.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by Thin Layer Chromatography (TLC) or melting point analysis. If significant amounts of product remain in the mother liquor, a second crop of crystals can be obtained by concentrating the filtrate.
Method 1B: Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[10][11] Although both are polar molecules, the additional formyl group on the product can alter its interaction with the stationary phase compared to salicylic acid.
Step-by-Step Protocol:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.[11]
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase (eluent). A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Adjust the ratio to achieve good separation between the two spots on the TLC plate.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution).[10] This will allow the less polar components to elute first.
-
Fraction Collection: Collect the eluent in small fractions.[11]
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Scenario 2: Your product is contaminated with unreacted Salicylaldehyde.
This occurs when the formylation of the benzene ring is incomplete. Here, the significant difference in functional groups (acid vs. aldehyde) makes separation more straightforward.
Question: How do I remove salicylaldehyde from my this compound?
Answer: The most effective method is an acid-base extraction, which leverages the acidic nature of your product and the largely neutral character of the aldehyde.
Method 2A: Acid-Base Extraction
Principle: this compound, being a carboxylic acid, will deprotonate in a basic solution to form a water-soluble carboxylate salt. Salicylaldehyde is significantly less acidic and will remain in an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will react to form its sodium salt and move into the aqueous layer. The unreacted salicylaldehyde will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing the salicylaldehyde can be discarded.
-
Washing (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any residual salicylaldehyde.
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid, such as 2M HCl, until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Method 2B: Bisulfite Adduct Formation
Principle: Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct. This allows for the physical separation of the aldehyde from the non-aldehyde components of the mixture.[12][13]
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol/water). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the salicylaldehyde-bisulfite adduct should form.
-
Filtration: Filter the mixture to remove the solid adduct. The filtrate now contains your purified this compound.
-
Product Recovery: If the product is not fully dissolved in the filtrate, it may need to be recovered by adjusting the pH or by solvent evaporation followed by recrystallization as described in Method 1A.
Visualizing Purification Workflows
Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
Mechanism of Acid-Base Extraction
Caption: Principle of acid-base extraction for purification.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
-
A1: The purity of your this compound should be assessed using multiple analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of starting materials. The purified product should show a single spot.
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point. Compare your experimental value to the literature value. Impurities typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities, even at low levels.
-
Q2: What are the signs of an incomplete reaction that might lead to these impurities?
-
A2: Monitoring the reaction progress by TLC is the best way to determine if it has gone to completion. If you see a persistent spot corresponding to your starting material alongside your product spot, the reaction is incomplete. For formylation reactions, a color change in the reaction mixture can also be an indicator, but this is not always reliable.
Q3: Can I use a different recrystallization solvent than the ones suggested?
-
A3: Yes, but the ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to perform small-scale solubility tests with a range of solvents (e.g., isopropanol, acetone, toluene) or mixed solvent systems to find the optimal one for your specific purity level.
Q4: I'm trying to recrystallize my product, but no crystals are forming, even after cooling. What should I do?
-
A4: This is a common issue. Here are a few things to try:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure product, add a tiny crystal to the solution. This will act as a template for crystallization.
-
Reduce the volume: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then try cooling it again.
-
Cool for longer: Place the flask in an ice bath or refrigerator for an extended period.
-
Q5: Is it possible to have both unreacted salicylic acid and salicylaldehyde as impurities?
-
A5: While less common, it is possible depending on the specific reaction conditions and pathway. In such a complex case, a multi-step purification strategy would be necessary. You would first perform the acid-base extraction to remove the salicylaldehyde, followed by recrystallization or column chromatography of the recovered acidic product to remove the unreacted salicylic acid.
References
- National Center for Biotechnology Information. (n.d.). Salicylaldehyde. PubChem.
- ChemBK. (n.d.). Salicylaldehyde.
- LookChem. (n.d.). Cas 90-02-8, Salicylaldehyde.
- National Institute of Technology and Evaluation, Japan. (n.d.). Salicylaldehyde.
- Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
- Solubility of Things. (n.d.). 4-Formylbenzoic acid.
- Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
- Sciencemadness Discussion Board. (2015). Preparation of Salicylaldehyde.
- Scribd. (n.d.). Salicylaldehyde Preparation Method.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Lingnan University. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications.
- Journal of Chemical & Engineering Data. (2010). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K.
- Journal of Chemical & Engineering Data. (2010). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K.
- Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids.
- University of Massachusetts Boston, Department of Chemistry. (n.d.). The Recrystallization of Benzoic Acid.
- YouTube. (2021). column chromatography & purification of organic compounds.
- SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents.
- PubMed. (2001). Chromatographic separations of aromatic carboxylic acids.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID.
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 3. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of 2-Hydroxybenzoic Acid
Welcome to the technical support center for the formylation of 2-hydroxybenzoic acid (salicylic acid). This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to synthesize formylsalicylic acid derivatives, key intermediates in the production of pharmaceuticals and fine chemicals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on causality, troubleshooting, and optimization to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the formylation of 2-hydroxybenzoic acid?
A1: The three classical and most frequently employed methods for introducing a formyl (-CHO) group onto the salicylic acid ring are the Reimer-Tiemann reaction , the Duff reaction , and the Vilsmeier-Haack reaction . Each method utilizes different reagents and proceeds through distinct mechanisms, offering various advantages and disadvantages regarding yield, regioselectivity, and substrate scope.[1][2] Newer catalytic methods using reagents like paraformaldehyde with specific catalysts are also emerging.[3][4]
Q2: What are the expected regioisomeric products, and why do they form?
A2: The formylation of 2-hydroxybenzoic acid typically yields a mixture of two primary isomers: 3-formyl-2-hydroxybenzoic acid (ortho-formylation) and 5-formyl-2-hydroxybenzoic acid (para-formylation).[5][6] This outcome is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director, strongly favoring substitution at the C3 and C5 positions. The carboxyl (-COOH) group is a deactivating group and a meta-director. The powerful directing effect of the hydroxyl group dominates, leading to the observed product distribution.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US4151201A - Process for preparing 2-hydroxybenzoic aldehydes - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Solubilizing 4-Formyl-2-hydroxybenzoic Acid
Welcome to the technical support guide for 4-Formyl-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile chemical intermediate. Our goal is to provide you with a foundational understanding of its properties, coupled with actionable troubleshooting guides and protocols to ensure its successful application in your reactions.
Section 1: Understanding the Molecule - Core Physicochemical Properties
A thorough understanding of the molecule's structure and properties is the first step in troubleshooting its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
This compound, also known as 4-formylsalicylic acid, possesses three key functional groups on a benzene ring: a carboxylic acid (-COOH), a hydroxyl group (-OH, making it a phenol), and a formyl group (-CHO, an aldehyde).[1][2] This trifunctional nature dictates its behavior in different solvents.
-
Carboxylic Acid Group: This is a weak acid and the primary driver of pH-dependent solubility in aqueous solutions.
-
Hydroxyl Group (Phenolic): This group is also weakly acidic and can participate in hydrogen bonding.
-
Formyl Group: This polar group contributes to the molecule's overall polarity and can engage in hydrogen bonding.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's tendency to be more soluble in organic solvents compared to neutral water.
Q2: Why is this compound poorly soluble in neutral water?
As a white to off-white crystalline solid, the compound has a stable crystal lattice structure that requires significant energy to break.[2][3][4] While it has polar functional groups capable of hydrogen bonding, the nonpolar benzene ring dominates its structure. In neutral water (pH ≈ 7), the carboxylic acid is only partially deprotonated. The neutral, protonated form of the molecule is significantly less soluble in water. PubChem notes it is only slightly soluble in hot water and is more readily soluble in polar organic solvents like alcohol and ether.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Aqueous Solubility | Slightly soluble in hot water | [3] |
| Organic Solubility | Very soluble in alcohol; soluble in ether, chloroform, DMSO, DMF | [3][5] |
Section 2: Troubleshooting Solubility for Aqueous Reactions
For reactions conducted in water or aqueous buffers, solubility is a common hurdle. The following FAQs provide a systematic approach to overcoming this challenge.
FAQ 1: My compound won't dissolve in my aqueous buffer. What is the first and most effective method I should try?
The most direct strategy is pH adjustment . By increasing the pH of the solution, you can deprotonate the carboxylic acid group, converting the neutral molecule into its highly soluble carboxylate salt form (4-formyl-2-hydroxybenzoate). This is a fundamental principle for solubilizing weak acids in aqueous media.[6][][8]
Diagram 1: pH-Dependent Solubility Equilibrium
Caption: Effect of pH on the ionization and solubility of this compound.
Experimental Protocol 1: Solubilization via pH Adjustment
-
Objective: To dissolve this compound in an aqueous buffer by converting it to its soluble salt form.
-
Materials:
-
This compound
-
Deionized water or desired buffer
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound and add it to your beaker or flask.
-
Add approximately 80% of the final desired volume of water or buffer. Begin stirring to create a suspension.
-
Slowly add the 1 M NaOH or KOH solution dropwise to the stirring suspension.
-
Monitor the mixture. As the pH increases, the solid will begin to dissolve.
-
Continue adding base and monitoring the pH until all the solid has dissolved. The pH will typically need to be >7.
-
Once fully dissolved, add the remaining water or buffer to reach the final target volume.
-
Measure the final pH and adjust if necessary for your reaction conditions. Note: Ensure the final pH is compatible with your downstream reaction components and stability of the compound.
-
FAQ 2: I've adjusted the pH, but the solubility is still insufficient for my required concentration, or my reaction cannot tolerate a high pH. What's next?
If pH adjustment alone is insufficient or incompatible with your experiment, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving organic compounds.[][9]
| Co-Solvent | Typical Starting Conc. | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A powerful solvent, but can be difficult to remove and may interfere with some biological assays. |
| Ethanol | 5-20% (v/v) | A common, less harsh solvent. Good for general-purpose use. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | Often used in drug formulation; can help prevent precipitation upon dilution.[] |
| Propylene Glycol | 10-40% (v/v) | Another common formulation excipient with a good safety profile. |
Experimental Protocol 2: Solubilization using a Co-solvent System
-
Objective: To dissolve this compound using a water-miscible organic solvent.
-
Procedure:
-
Weigh the this compound and place it in a suitable vessel.
-
Add the chosen co-solvent (e.g., DMSO) first, in a small volume, to wet and pre-dissolve the compound. A stock solution in 100% co-solvent can be prepared first.[5]
-
Stir or vortex until the solid is fully dissolved in the co-solvent.
-
Slowly add the aqueous buffer to the co-solvent concentrate while stirring vigorously. Add the aqueous phase to the organic phase to avoid shocking the compound out of solution.
-
Crucial Step: Monitor for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit for that specific co-solvent/water ratio.
-
Section 3: Troubleshooting Solubility for Organic Reactions
When working in non-aqueous environments, the choice of solvent is paramount.
FAQ 3: What are the best organic solvents for dissolving this compound?
Based on its chemical properties and available data, polar aprotic and polar protic solvents are excellent choices.
-
Highly Recommended: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These are powerful solvents for this class of compound.[5]
-
Good Alternatives: Alcohols (e.g., ethanol, methanol), acetone, and ether.[3][4]
-
Poor Choices: Nonpolar solvents like hexane or benzene will have very low solubility.[10]
FAQ 4: My compound dissolved in the organic solvent, but it crashed out of solution when I added another reagent. What happened?
This is a classic case of the anti-solvent effect . Your second reagent was likely dissolved in a solvent in which this compound is not soluble. When mixed, the overall polarity of the solution changed dramatically, causing your compound to precipitate.
Troubleshooting Steps:
-
Dissolve Reagents Separately: Dissolve each reagent in a small amount of the same primary solvent (e.g., DMF) before mixing.
-
Slow Addition: Add the second reagent solution dropwise to the solution of this compound with vigorous stirring. This avoids localized areas of high anti-solvent concentration.
-
Increase Total Solvent Volume: Performing the reaction at a lower overall concentration can help keep all components in solution.
Section 4: Decision-Making Workflow for Solubilization
Use this workflow to select the appropriate starting point for your experiment.
Diagram 2: Solubilization Strategy Workflow
Caption: A step-by-step guide to choosing a solubilization strategy.
References
- pH and Solubility. (n.d.). Fiveable.
- 4-Formylbenzoic acid. (n.d.). Solubility of Things.
- How does pH affect solubility? (n.d.). askIITians.
- Solubility enhancement by pH change & complexation. (2015, April 14). Slideshare.
- 4-Formylbenzoic acid. (n.d.). PubChem, National Institutes of Health.
- The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Co-solvency. (n.d.). International Journal of Pharma and Chemical Analysis.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. solubilityofthings.com [solubilityofthings.com]
Preventing oxidation of 4-Formyl-2-hydroxybenzoic acid during storage
Technical Support Center: 4-Formyl-2-hydroxybenzoic Acid
A Guide to Preventing Oxidation and Ensuring Stability During Storage
Welcome to the technical support center for this compound (also known as 4-formylsalicylic acid). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the handling and storage of this valuable bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to ensure the long-term integrity of your compound.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental question of why this specific molecule is prone to degradation.
Q1: What makes this compound susceptible to oxidation?
A1: The susceptibility of this compound to oxidation stems from the presence of two key functional groups on the aromatic ring: an aldehyde (-CHO) and a phenolic hydroxyl (-OH) group.[1][2]
-
Aldehyde Group Oxidation: The formyl (-CHO) group is highly prone to oxidation. Atmospheric oxygen, especially in the presence of light, moisture, or trace metal catalysts, can readily oxidize the aldehyde to the corresponding carboxylic acid. In this case, it would form 2-hydroxyterephthalic acid. Aromatic aldehydes are known to be reactive organic compounds due to the polarized carbon-oxygen double bond in their structure.[3]
-
Phenolic Hydroxyl Group Reactivity: The phenolic hydroxyl (-OH) group activates the benzene ring, making it more susceptible to electrophilic attack and oxidative processes.[4] Phenols can be oxidized to form colored quinone-type structures, which is often observed as a yellowing or browning of the material over time. The degradation of salicylate derivatives can be initiated by hydroxyl radicals, leading to further hydroxylation and other degradation products.[5]
The combination of these two groups creates a molecule that requires careful handling to prevent the formation of impurities that could compromise experimental results.
Caption: Figure 1. Primary Oxidation Pathways.
Section 2: Optimal Storage and Handling Protocols
This section provides actionable strategies to maintain the chemical integrity of your compound.
Q2: What are the absolute best-practice conditions for storing this compound?
A2: To minimize degradation, you must control the key environmental factors: atmosphere, temperature, and light. The optimal conditions depend on the intended duration of storage.
Data Summary: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Atmosphere | Tightly sealed container. | Inert gas (Nitrogen or Argon) blanket.[6][7][8] | Displaces atmospheric oxygen, the primary driver of oxidation.[9] |
| Temperature | 2-8°C (Refrigerated).[6] | -20°C (Frozen). | Reduces the kinetic rate of degradation reactions. |
| Light | Amber glass vial or protect from light. | Amber glass vial stored in the dark. | Light can provide the energy to initiate auto-oxidation chain reactions.[10] |
| Container | Tightly sealed, appropriate size. | Tightly sealed with a PTFE-lined cap. | Prevents ingress of air and moisture. A properly sized container minimizes headspace. |
Workflow: Receiving and Storing a New Compound Batch
Caption: Figure 2. New Compound Intake Workflow.
Experimental Protocol 2.1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the standard procedure for creating an oxygen-free environment in your storage vial.[11]
Materials:
-
Vial of this compound with a septum-compatible cap.
-
A needle for gas inlet and a needle for gas outlet (venting).
-
Schlenk line or a manifold with a bubbler.
Procedure:
-
Preparation: Ensure the compound is already aliquoted into its final storage vial. The vial should be appropriately sized to minimize headspace.
-
Seal: Securely cap the vial with a PTFE-lined septum cap.
-
Gas Inlet: Insert a needle connected to the inert gas line through the septum. Ensure the needle tip is above the level of the solid compound.
-
Venting: Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Purge: Gently start the flow of inert gas. A slow, steady stream is sufficient. You should see gas bubbling through the bubbler on your manifold.
-
Duration: Allow the gas to flow for 2-3 minutes to ensure all atmospheric oxygen has been displaced from the vial.
-
Seal Under Pressure: While the inert gas is still flowing, remove the vent needle first. This creates a slight positive pressure inside the vial.
-
Final Seal: After a few more seconds, remove the gas inlet needle. The positive pressure helps prevent air from re-entering as the needle is withdrawn.
-
Label and Store: Label the vial clearly, indicating it is stored under an inert atmosphere. Place it in the freezer (-20°C) away from light.
Section 3: Troubleshooting Degradation
This section provides guidance on how to identify and manage suspected sample oxidation.
Q3: My solid this compound has turned slightly yellow. Is it still usable?
A3: A color change from white/off-white to yellow or brown is a primary visual indicator of degradation, likely due to the formation of oxidized, quinone-like species.[12] While the compound may still be predominantly the desired material, the presence of colored impurities signifies that oxidation has occurred.
Immediate Action: Do not assume the material is acceptable for your experiment. The usability depends entirely on the tolerance of your specific application to impurities.
Recommendation: You must re-analyze the material's purity before use.
Troubleshooting Flowchart: Suspected Degradation
Caption: Figure 3. Troubleshooting Suspected Degradation.
Analytical Protocol 3.1: Purity Assessment by HPLC-UV
This protocol provides a general method to check for the primary oxidation impurity, 2-hydroxyterephthalic acid.
Objective: To separate the parent compound from its more polar oxidation product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Gradient Elution:
-
Start with a gradient of 5-10% Solvent B.
-
Ramp to 95% Solvent B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Monitor at a wavelength where both parent and potential impurities absorb, typically around 254 nm or 300 nm.
-
Analysis:
-
Expected Result (Pure Sample): A single major peak corresponding to this compound.
-
Indication of Oxidation: Look for an earlier-eluting peak. The oxidation product, 2-hydroxyterephthalic acid, is more polar due to the additional carboxylic acid group and will therefore have a shorter retention time on a reverse-phase column. Integrate the peak areas to determine the relative purity.
-
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I store the compound dissolved in a solvent?
A4: Storing in solution is generally not recommended for long-term stability, as it can accelerate degradation. If you must store a solution, use a high-purity, anhydrous, and de-gassed solvent. For example, a supplier of the related 4-formylbenzoic acid recommends storing solutions under nitrogen at -80°C for up to 6 months.[6] Always prepare solutions fresh whenever possible.
Q5: I don't have nitrogen or argon. What is the next best option?
A5: If inert gas is unavailable, the next best approach is to minimize exposure to air and moisture rigorously. Use small vials with very little headspace, seal them tightly with high-quality caps, and wrap the cap with Parafilm®. Store cold (at least -20°C) and protected from light.[13][14] While not as effective as an inert atmosphere, these measures will significantly slow the rate of oxidation compared to storage at room temperature on the benchtop.
Q6: My compound contains an inhibitor like BHT. Do I still need to store it under an inert atmosphere?
A6: This is an important consideration. Some inhibitors, such as Butylated hydroxytoluene (BHT), require the presence of a small amount of oxygen to function as radical scavengers.[15] If your compound is supplied with such an inhibitor, storing it under a completely inert atmosphere could render the inhibitor ineffective. However, this compound is not typically supplied with BHT. For non-inhibited, sensitive compounds like this one, an inert atmosphere is the standard recommendation.[15] Always check the manufacturer's Certificate of Analysis or Safety Data Sheet (SDS) for information on added stabilizers.
References
- Szabó, L., et al. (2015). Ionizing radiation induced degradation of acetylsalicylic acid, its hydrolysis product salicylic acid and a salicylic acid derivative 5-sulpho-salicylic acid, in dilute aqueous solution.
- Samovich, S. N., et al. (n.d.). Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives.
- MedChemExpress. (n.d.). Safety Data Sheet: 4-Formylbenzoic acid. MedChemExpress.
- Various Authors. (2008). Inert gases for E6 chemical storage. Photrio.com Photography Forums.
- University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety.
- MDPI. (n.d.).
- Fisher Scientific. (n.d.).
- Science Buddies. (2019).
- Linde. (n.d.). Inerting in the chemical industry. Linde Gas.
- PubChem. (n.d.). This compound.
- Zhang, H., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants, 10(4), 660.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Dakenchem. (n.d.). Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. Dakenchem.
- Taylor & Francis Online. (n.d.). Phenolic aldehydes – Knowledge and References. Taylor & Francis Online.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Amino-2-hydroxybenzoic acid. Apollo Scientific.
- Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2009). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Journal of Chemical Engineering, 26(3), 503-514.
- Terpinc, P., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(9), 2052.
- Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2009).
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Inert gases for E6 chemical storage | Page 2 | Photrio.com Photography Forums [photrio.com]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. nbinno.com [nbinno.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
Technical Support Center: High-Purity Recrystallization of 4-Formyl-2-hydroxybenzoic Acid
Welcome to the technical support resource for the purification of 4-Formyl-2-hydroxybenzoic acid (CAS 51572-88-4). This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest purity form. As Senior Application Scientists, we have consolidated our field experience and established chemical principles to help you navigate the nuances of its recrystallization.
This compound is a multifunctional organic compound, appearing as a white to off-white crystalline solid, featuring carboxylic acid, hydroxyl, and aldehyde groups.[1] This structural complexity, particularly its capacity for hydrogen bonding, dictates its solubility and presents unique challenges and opportunities for purification.[1] This guide provides direct answers to common issues to ensure you achieve optimal yield and purity.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: My compound "oiled out" instead of forming crystals.
-
Question: I dissolved my crude this compound, but upon cooling, a viscous liquid or oil formed at the bottom of my flask instead of solid crystals. What went wrong?
-
Answer: "Oiling out" is a common issue that occurs when a compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase. This is often exacerbated by the presence of impurities, which can depress the melting point of the mixture.[2]
-
Causality & Solution:
-
Cooling Rate is Too High: Rapid cooling can cause the solution to become supersaturated too quickly, leading to precipitation above the compound's melting point.
-
Corrective Action: Re-heat the solution until the oil completely redissolves. If necessary, add a small amount (1-5% of total volume) of additional hot solvent to ensure complete dissolution.[2] Allow the flask to cool slowly by leaving it on the benchtop, insulated with a paper towel, before moving to an ice bath. Slow cooling is critical for the formation of a well-ordered crystal lattice.[3]
-
-
Insufficient Solvent: If the solution is too concentrated, the solubility limit is exceeded at a higher temperature.
-
Corrective Action: Add a small portion of additional hot solvent to the oiled-out mixture and reheat to dissolve. The goal is to find the sweet spot that is saturated at a high temperature but not so concentrated that it crashes out as a liquid.[4]
-
-
-
Issue 2: No crystals are forming, even after the solution has cooled to room temperature.
-
Question: My solution is clear and has been cooling for a significant amount of time, but no precipitation has occurred. How can I induce crystallization?
-
Answer: The failure of crystals to form from a cooled, saturated solution often indicates that the solution is "supersaturated" but lacks a nucleation point to initiate crystal growth.[4] Alternatively, an excess of solvent may have been used.
-
Causality & Solution:
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin organizing.
-
Corrective Action 1 (Scratching): Use a clean glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed to trigger crystallization.[5][6][7]
-
Corrective Action 2 (Seed Crystal): If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[5][7]
-
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, meaning the solution is not saturated even at low temperatures.[4]
-
Corrective Action: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool again.[2] If this fails, the solvent can be fully removed by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with more care.[4]
-
-
-
Issue 3: The final crystal yield is very low.
-
Question: I successfully obtained pure crystals, but my percent recovery was well below expectations. Where could I have lost my product?
-
Answer: A low yield is typically a result of procedural losses or using a suboptimal amount of solvent.
-
Causality & Solution:
-
Excess Solvent Usage: Using significantly more than the minimum amount of hot solvent required to dissolve the solid will result in a larger portion of your compound remaining in the cold "mother liquor" after filtration.[2]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve a significant portion of your product.
-
Corrective Action: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[11] The low temperature drastically reduces the compound's solubility, minimizing losses.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[3][12] Given the polar nature of this compound (due to its -COOH, -OH, and -CHO groups), polar solvents are the best starting point. Water and ethanol are excellent candidates.[1][13] Water is often a good choice for phenolic acids like this, as demonstrated by its use for purifying similar compounds like benzoic acid and p-hydroxybenzoic acid.[14][15][16]
Q2: How do I perform a systematic solvent screen?
A2: To find the optimal solvent without wasting a large amount of material, perform small-scale solubility tests.
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone) dropwise at room temperature, mixing after each addition. A good candidate solvent will not dissolve the solid well at this stage.[17]
-
For solvents that do not dissolve the solid, gently heat the test tube in a water bath. The ideal solvent will fully dissolve the solid at or near its boiling point.[17]
-
Allow the heated test tubes to cool to room temperature and then in an ice bath. A successful solvent will show abundant crystal formation upon cooling.
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Water | High | 100 | Excellent potential. The high polarity matches the solute, and the large temperature difference between boiling and freezing is ideal for recrystallization. Often effective for benzoic acid derivatives.[14][18] |
| Ethanol | High | 78 | Good potential. Soluble due to hydrogen bonding. May be too effective a solvent even when cold, potentially leading to lower yields. Often used in a mixed system with water.[14][15] |
| Acetone | Medium-High | 56 | May dissolve the compound too well at room temperature. Its low boiling point can make it difficult to maintain a hot, saturated solution without significant evaporation. |
| Ethyl Acetate | Medium | 77 | Moderate potential. The ester group can interact with the solute, but it is less polar than alcohols or water. |
| Hexane | Low | 69 | Unsuitable. As a non-polar solvent, it is unlikely to dissolve the highly polar this compound at any temperature. |
Q3: When and how should I use activated charcoal?
A3: Activated charcoal should be used when your crude product dissolves to form a colored solution (e.g., yellow, brown). The color is typically due to high molecular weight, conjugated impurities, which can be adsorbed onto the surface of the charcoal.
-
Protocol: After dissolving your crude solid in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient; using too much can adsorb your product and reduce yield).[2][19] Bring the solution back to a brief boil for a few minutes, then proceed immediately to hot filtration to remove the charcoal.[20]
Q4: What is the purpose of hot filtration and what are the critical steps?
A4: Hot filtration is used to remove insoluble impurities, such as dust, catalysts, or activated charcoal, from your hot, saturated solution before crystallization begins.[19][21] If you skip this step, these impurities will be trapped within your final crystals.
-
Critical Steps:
-
Use a Fluted Filter Paper: This increases the surface area and speeds up the filtration process, minimizing the time the solution has to cool.[9]
-
Use a Stemless or Short-Stemmed Funnel: This prevents the solution from cooling and crystallizing within the funnel stem, which would clog the apparatus.[9][10]
-
Keep Everything Hot: Place the receiving flask on a hot plate with a small amount of boiling solvent in it. The rising vapor will keep the funnel and filter paper warm. Pour the solution through the filter in portions to maintain the temperature.[10]
-
General Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in a standard recrystallization procedure.
Caption: A workflow diagram for the purification of this compound.
Detailed Experimental Protocol: Recrystallization from Water
This protocol provides a baseline procedure that should be adapted based on your specific observations.
-
Dissolution: Weigh your crude this compound and place it into an Erlenmeyer flask. In a separate beaker, bring a volume of deionized water to a boil. Add the boiling water to the flask in small portions, swirling and heating, until the solid has just dissolved.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was used or insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[9] Well-formed crystals should begin to appear. Once the flask is at room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[9]
-
Isolation: Set up a Büchner funnel for suction filtration. Wet the filter paper with a small amount of ice-cold deionized water. Pour the cold slurry of crystals into the funnel with the vacuum applied.
-
Washing: With the vacuum still on, wash the crystals with a small portion of ice-cold deionized water to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature.
References
- Nichols, L. (2022). 3.
- University of York, Department of Chemistry. Solvent Choice. Chemistry Teaching Labs. [Link]
- Anonymous. (n.d.).
- Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. [Link]
- Not Voodoo. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Nichols, L. (2021). 3.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- University of Canterbury, Department of Chemistry. (2006).
- Safrole. (n.d.).
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. University of Colorado Boulder. [Link]
- City University of New York. (2025).
- MaChemGuy. (2012).
- Royal Society of Chemistry. (n.d.). Hot gravity filtration.
- Anonymous. (n.d.). Recrystallization. University of California, Los Angeles. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Solubility of Things. (n.d.). 4-Formylbenzoic acid. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Formylbenzoic acid.
- Studylib. (n.d.).
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Slideshare. (n.d.).
- Anonymous. (n.d.). Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
- University of York, Department of Chemistry.
- Chemistry Stack Exchange. (2017).
- Dr. Chris Cogswell. (2023).
- Anonymous. (n.d.). The Recrystallization of Benzoic Acid. College of Saint Benedict and Saint John's University. [Link]
- Anonymous. (n.d.). Recrystallization and Crystallization. University of California, Irvine. [Link]
- Muhoza, J. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
- Reddit. (2020).
- Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. [Link]
- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzoic Acid.
- Google Patents. (2000).
- Google Patents. (1956).
- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Georganics. (n.d.). 4-Formyl-3-hydroxybenzoic acid - High purity. [Link]
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. safrole.com [safrole.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. m.youtube.com [m.youtube.com]
Challenges in scaling up the synthesis of 4-Formyl-2-hydroxybenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its synthesis typically involves the formylation of 2-hydroxybenzoic acid (salicylic acid). The primary methods for this transformation are the Reimer-Tiemann and Duff reactions, each presenting a unique set of challenges, particularly when transitioning from laboratory-scale to pilot or industrial-scale production.[3][4][5][6]
This guide will focus on troubleshooting the common hurdles associated with these synthetic routes, providing a structured approach to problem-solving based on fundamental chemical principles and practical experience.
Troubleshooting Guide: Common Challenges and Solutions
This section is designed to address specific issues that may arise during the synthesis of this compound. The question-and-answer format allows for quick identification of problems and their corresponding solutions.
Low Yield and Incomplete Conversion
Question: My reaction is consistently resulting in low yields of this compound, with a significant amount of unreacted salicylic acid remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a frequent challenge and can stem from several factors related to the specific reaction conditions.
-
For the Reimer-Tiemann Reaction:
-
Insufficient Base: The reaction requires a strong base, typically an aqueous hydroxide solution, to deprotonate both the phenol and chloroform.[5][7][8] Inadequate base concentration will lead to incomplete formation of the phenoxide and dichlorocarbene, the key reactive species. On a larger scale, efficient mixing is crucial to prevent localized areas of low base concentration.
-
Poor Phase Transfer: The Reimer-Tiemann reaction is often carried out in a biphasic system (aqueous base and organic chloroform).[5] Inefficient mixing can severely limit the reaction rate. The use of a phase-transfer catalyst or an emulsifying agent like 1,4-dioxane can significantly improve the interfacial area and enhance the reaction rate.[4][7]
-
Temperature Control: The reaction is typically initiated by heating, but it can be highly exothermic once it begins.[4][5][7] Poor temperature control on a larger scale can lead to side reactions and decomposition of the product.
-
-
For the Duff Reaction:
-
Deactivation of the Aromatic Ring: The Duff reaction requires a strongly electron-donating substituent on the aromatic ring, such as a hydroxyl group.[3] The carboxylate group of salicylic acid is electron-withdrawing, which can deactivate the ring towards electrophilic aromatic substitution by the iminium ion generated from hexamine.
-
Reaction Conditions: The traditional Duff reaction often requires rigorous conditions and can be generally inefficient.[3][9] Modifications, such as using trifluoroacetic acid as a solvent, can lead to milder conditions and improved yields.[9]
-
Workflow for Optimizing Yield:
Caption: Decision workflow for troubleshooting low product yield.
Formation of Isomeric and Poly-formylated Byproducts
Question: My final product is contaminated with significant amounts of isomeric byproducts (e.g., 2-hydroxy-3-formylbenzoic acid) and di-formylated species. How can I improve the regioselectivity of the formylation?
Answer: The formation of isomers and poly-formylated products is a common issue related to the directing effects of the substituents on the aromatic ring.
-
Understanding Regioselectivity:
-
In the Reimer-Tiemann reaction , formylation occurs preferentially at the ortho position to the hydroxyl group.[4][5][7] However, some para-substitution can occur. For salicylic acid, the hydroxyl group directs ortho and para, while the carboxyl group directs meta. The primary product is typically 2-hydroxy-3-formylbenzoic acid, with this compound being a minor product. Achieving high selectivity for the 4-formyl isomer can be challenging with this method.
-
The Duff reaction also generally favors ortho-formylation to the hydroxyl group.[3] However, if the ortho positions are blocked, formylation can occur at the para position.[3]
-
-
Strategies to Improve Selectivity:
-
Protecting Groups: One effective strategy is to use a protecting group for the hydroxyl or carboxylic acid functionality to alter the directing effects. For instance, acetylation of the hydroxyl group followed by formylation can change the regiochemical outcome.
-
Reaction Conditions: Modifying the reaction solvent, temperature, and reaction time can influence the isomer ratio. Systematic optimization of these parameters is recommended.
-
Alternative Formylating Agents: Exploring different formylating agents and reaction conditions may provide better selectivity.
-
Purification Challenges
Question: I am struggling to purify the crude this compound from unreacted starting material and byproducts. What are the recommended purification strategies?
Answer: Purification can be challenging due to the similar polarities of the desired product, starting material, and byproducts.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of hydroxybenzoic acids include water, ethanol, or mixtures thereof.
-
Column Chromatography: For difficult separations, column chromatography can be employed. However, this method is less practical and more costly for large-scale production.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and phenolic hydroxyl groups can be useful for separating the product from neutral impurities. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Insufficient base, poor mixing, inadequate temperature control (Reimer-Tiemann); Ring deactivation (Duff). | Optimize base stoichiometry and mixing; Use a phase-transfer catalyst; Implement precise temperature control; Explore modified Duff protocols. |
| Byproduct Formation | Lack of regioselectivity in formylation. | Employ protecting group strategies; Optimize reaction conditions (solvent, temperature); Investigate alternative formylating agents. |
| Purification Difficulties | Similar polarities of product, starting material, and byproducts. | Optimize recrystallization solvent system; Utilize acid-base extraction to remove impurities; Consider column chromatography for small-scale purification. |
Frequently Asked Questions (FAQs)
Q1: Is the Reimer-Tiemann or the Duff reaction more suitable for the synthesis of this compound on a larger scale?
A1: Both reactions have their drawbacks for large-scale synthesis. The Reimer-Tiemann reaction often suffers from low yields and the use of chloroform, which is a regulated substance. The traditional Duff reaction is known for being inefficient.[3] Modified Duff reactions or alternative synthetic routes, such as those involving the oxidation of a corresponding hydroxymethyl group, might be more amenable to scale-up.
Q2: What are the main safety concerns when scaling up these reactions?
A2: For the Reimer-Tiemann reaction, the primary concerns are the handling of chloroform (a suspected carcinogen) and the highly exothermic nature of the reaction, which requires robust temperature control to prevent runaways.[4][7] For the Duff reaction, the use of strong acids like trifluoroacetic acid requires appropriate personal protective equipment and handling procedures.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: Are there any "greener" or more sustainable synthetic routes to this compound?
A4: Research into more sustainable synthetic methods is ongoing. This includes the use of less hazardous solvents and reagents, as well as biocatalytic approaches. For instance, microbial synthesis of 4-hydroxybenzoic acid derivatives from renewable feedstocks is an emerging area of interest.[10][11][12]
Experimental Protocols
Protocol 1: Synthesis via a Modified Duff Reaction
This protocol is provided as a representative example and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with 2-hydroxybenzoic acid (1 equivalent) and hexamethylenetetramine (1.2 equivalents).
-
Solvent: Add trifluoroacetic acid as the solvent.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Hydrolysis: The resulting imine intermediate is hydrolyzed to the aldehyde by heating the aqueous mixture.
-
Isolation: The crude product precipitates from the solution and can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram of a General Synthetic Workflow:
Caption: A generalized workflow for the synthesis and purification.
References
- Duff reaction - Wikipedia. (n.d.).
- Reimer-Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.
- Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas.
- Reimer–Tiemann reaction - Wikipedia. (n.d.).
- THE REIhtER-TIEMANN REACTION. (n.d.). Sciencemadness.
- Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. [Link]
- Duff Reaction. (2016, September 22). Chem-Station Int. Ed.
- Duff reaction. (n.d.). chemeurope.com.
- Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. (2023, November 15). PSIBERG.
- A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (n.d.). ResearchGate.
- Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents.
- This compound | C8H6O4. (n.d.). PubChem.
- Method for preparing a 4-hydroxybenzaldehyde and derivatives. (n.d.). Google Patents.
- Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives. (n.d.). Google Patents.
- Lee, S. Y., & Kim, H. U. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. [Link]
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022, July 19). National Institutes of Health.
- p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). National Institutes of Health.
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate.
- Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. (2025, December 26). Appl Biochem Biotechnol.
- Process for the decolorization and purification of p-hydroxybenzoic acid. (n.d.). Google Patents.
Sources
- 1. This compound | 51572-88-4 | FF176915 [biosynth.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. psiberg.com [psiberg.com]
- 9. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Methods for Purifying 4-Formyl-2-hydroxybenzoic Acid Derivatives
Welcome to the technical support center for the purification of 4-Formyl-2-hydroxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting solutions for challenges encountered during column chromatography.
I. Foundational Principles: Understanding the Separation
This compound and its derivatives are polar aromatic compounds, characterized by the presence of a carboxylic acid, a hydroxyl group, and a formyl group.[1][2] The interplay of these functional groups dictates their interaction with the stationary and mobile phases, which is the cornerstone of a successful chromatographic separation.
The Role of Polarity
In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase. Polar analytes, such as this compound derivatives, will have a strong affinity for the polar stationary phase and will elute slower. Conversely, in reversed-phase chromatography, a non-polar stationary phase is paired with a polar mobile phase, causing polar analytes to elute faster.[3][4] The choice between these two modes depends on the specific derivative and the impurities present.
Key Interactions at Play
-
Hydrogen Bonding: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of silica gel. This is a primary retention mechanism in normal-phase chromatography.
-
Dipole-Dipole Interactions: The polar formyl group contributes to dipole-dipole interactions with the stationary phase.
-
π-π Interactions: The aromatic ring can engage in π-π stacking interactions, especially if the stationary phase has aromatic character or if solvents like toluene are used in the mobile phase.[5]
II. Step-by-Step Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the purification of a typical this compound derivative using normal-phase column chromatography.
Step 1: Stationary Phase Selection and Slurry Preparation
-
Adsorbent Choice: Silica gel (60-120 or 100-200 mesh) is the most common and effective stationary phase for these polar compounds.[5][6] For particularly acidic or sensitive derivatives, neutral or basic alumina can be considered to avoid degradation.[5]
-
Slurry Packing:
-
Determine the required amount of silica gel (typically 30-100 times the weight of the crude sample).
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.
-
Step 2: Sample Preparation and Loading
-
Dissolution: Dissolve the crude sample in a minimal amount of a solvent that will be used in the mobile phase (e.g., dichloromethane or ethyl acetate). The goal is to have a concentrated solution.
-
Dry Loading (Recommended for Poorly Soluble Samples):
-
Dissolve the crude sample in a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Step 3: Elution
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler but may lead to broad peaks for strongly retained compounds.[7][8]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is generally preferred for complex mixtures as it can improve peak shape and reduce analysis time.[8][9]
-
-
Solvent System Selection: A common starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The ratio is optimized based on Thin Layer Chromatography (TLC) analysis. For more polar derivatives, solvent systems like dichloromethane/methanol may be necessary.[5]
-
Running the Column:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.
-
Continuously add fresh mobile phase to prevent the column from running dry.
-
Step 4: Fraction Collection and Analysis
-
Collect eluting solvent in a series of test tubes or flasks.
-
Monitor the separation using TLC to identify which fractions contain the desired compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
III. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound derivatives.
Poor or No Separation
Q1: My compound is not moving off the column, or it's streaking badly.
A1: This is a common issue with polar, acidic compounds on silica gel.
-
Causality: The carboxylic acid and phenolic hydroxyl groups can bind very strongly to the acidic silanol groups on the silica surface, leading to irreversible adsorption or slow, streaky elution.[10][11]
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[12] If you are using a hexane/ethyl acetate system, consider switching to a stronger solvent system like dichloromethane/methanol.[5]
-
Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help. The acid in the mobile phase protonates the carboxylic acid group of your analyte, reducing its interaction with the silica gel and leading to better peak shape.[13][14]
-
Consider an Alternative Stationary Phase: If the compound is still not eluting properly, switching to a more inert stationary phase like neutral or basic alumina might be beneficial.[5]
-
Low Recovery of the Purified Compound
Q2: I've collected my fractions, but the yield of my purified compound is very low.
A2: Low recovery can stem from several factors.
-
Causality: The compound may have decomposed on the silica gel, or it may still be adsorbed to the column.[12]
-
Solutions:
-
Check for Compound Stability: Before running a large-scale column, perform a small-scale stability test by spotting your compound on a TLC plate and letting it sit for a few hours. If the spot degrades, silica gel may not be the appropriate stationary phase.[12]
-
Final Column Flush: After you believe your compound has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining compound can be recovered.
-
Optimize Loading: Overloading the column can lead to poor separation and, consequently, lower recovery of pure fractions. As a rule of thumb, use a silica-to-sample weight ratio of at least 30:1.
-
Co-elution of Impurities
Q3: An impurity is eluting with my desired compound.
A3: This indicates that the chosen solvent system does not provide adequate selectivity.
-
Causality: The polarity of the impurity and your target compound are too similar in the current mobile phase.
-
Solutions:
-
Fine-tune the Solvent System: Try a different combination of solvents. For instance, replacing ethyl acetate with a different polar solvent like diethyl ether or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can alter the selectivity of the separation.
-
Employ Gradient Elution: A shallow gradient, where the polarity is increased very slowly, can often resolve closely eluting compounds.[9][15]
-
Consider a Different Stationary Phase: Sometimes, a change in the stationary phase chemistry is necessary. For example, a cyano-bonded or diol-bonded phase can offer different selectivity compared to plain silica.[16]
-
IV. Data Presentation & Visualization
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| Hexane | 0.1 | Very Low |
| Toluene | 2.4 | Low |
| Dichloromethane | 3.1 | Medium |
| Diethyl Ether | 2.8 | Medium |
| Ethyl Acetate | 4.4 | High |
| Acetonitrile | 5.8 | High |
| Methanol | 5.1 | Very High |
Data compiled from various chromatography resources.
Diagrams
Caption: A typical workflow for column chromatography purification.
Caption: A logical approach to troubleshooting common chromatography issues.
V. References
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?.
-
Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
-
BenchChem. (2025, December). Technical Support Center: HPLC Analysis of Phenolic Compounds.
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase for "2,3-Dihydroxy-4-methoxybenzoic acid" Separation.
-
Journal of Chromatographic Science. (1997, April). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
-
Biosynth. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
-
BenchChem. (2025, December). Technical Support Center: Troubleshooting HPLC Peak Tailing for Phenolic Compounds.
-
ResearchGate. (2025, August 5). Single Step Purification of Salicylic Acid from Catharanthus roseus Cell Culture (Plant Material) by Anion Exchange for NMR Analysis.
-
Chemistry LibreTexts. (2022, May 26). 12.5: High-Performance Liquid Chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
Google Patents. (n.d.). US2891090A - Purification of salicylic acid derivatives.
-
ResearchGate. (n.d.). Separation of salicylic acid and its derivatives on the six compared stationary phases.
-
Agilent. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns.
-
Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application.
-
ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid.
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
-
Supporting Information. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal.
-
Optima Chemical. (2024, July 18). Adsorbents: Essential Tools for Efficient Separation and Purification.
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
-
The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
-
Chemistry For Everyone. (2025, February 13). Is The Stationary Phase In Gas Chromatography Polar?.
-
YouTube. (2024, June 30). Best Adsorbents for Column Chromatography.
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
-
ResearchGate. (2025, August 9). Adsorption of Aromatic Compounds onto Activated Carbons: Effects of the Orientation of the Adsorbates.
-
PubChem. (n.d.). This compound.
-
Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
-
CymitQuimica. (n.d.). CAS 51572-88-4: this compound.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 51572-88-4: this compound [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. waters.com [waters.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. veeprho.com [veeprho.com]
Technical Support Center: Byproduct Identification in 4-Formyl-2-hydroxybenzoic Acid Reactions by LC-MS
Welcome to the technical support center for identifying byproducts in reactions involving 4-formyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound and require robust analytical methods to ensure the purity and integrity of their reaction products. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Introduction: The Analytical Challenge
This compound, also known as 4-formylsalicylic acid, is a multifunctional organic compound featuring carboxylic acid, hydroxyl, and aldehyde groups.[1] This trifecta of reactive sites makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, this reactivity also presents a significant analytical challenge: the potential for a variety of byproducts to form during synthesis, purification, and even storage. These byproducts can arise from incomplete reactions, side reactions such as decarboxylation, oxidation, or condensation, and degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for separating and identifying these impurities. Its high sensitivity and specificity allow for the detection of even trace-level byproducts. This guide will walk you through common issues encountered during the LC-MS analysis of this compound reaction mixtures and provide systematic approaches to troubleshoot and resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Chromatography
Q1: I'm seeing unexpected peaks in my chromatogram that I suspect are byproducts. Where do I start with their identification?
A1: The sudden appearance of unknown peaks can be a critical issue.[2] A systematic approach is key. First, ensure the peak is not an artifact from your system or sample preparation.
-
System Suitability Check: Before analyzing your sample, run a blank injection (your mobile phase) to check for system contamination or carry-over from previous injections. If you observe peaks in the blank, a thorough system cleaning is necessary.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[3] Injecting a sample in a strong solvent can lead to peak distortion, including splitting or fronting, which might be mistaken for an impurity.[4]
-
Review the Reaction Scheme: The most likely byproducts are often related to the starting materials, reagents, and reaction conditions. Consider possibilities like unreacted starting materials, intermediates, or products of common side reactions like oxidation of the aldehyde or decarboxylation of the carboxylic acid.
Q2: My peaks for this compound and potential byproducts are tailing. What could be the cause and how can I improve the peak shape?
A2: Peak tailing is a common chromatographic problem that can compromise resolution and quantification.[5] It can be caused by several factors:
-
Secondary Interactions: The multiple functional groups on this compound and related compounds can lead to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. To mitigate this, consider using a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups. An end-capped column or a column with a different stationary phase (e.g., biphenyl) may also improve peak shape.[6]
-
Column Overload: Injecting too much sample can lead to peak tailing.[4] Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: If all peaks in your chromatogram are tailing, it could indicate a problem with the column itself, such as a partially blocked inlet frit or contamination.[5] Try back-flushing the column or, if the problem persists, replacing it.[5]
Mass Spectrometry Data Interpretation
Q3: I've obtained a mass spectrum for an unknown peak. How do I begin to deduce its structure?
A3: Interpreting a mass spectrum is a puzzle-solving exercise. Here's a logical workflow:
-
Determine the Molecular Ion: In soft ionization techniques like electrospray ionization (ESI), you will typically observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular formula of this compound is C₈H₆O₄, with a molecular weight of 166.13 g/mol .[7] Therefore, you would expect to see an ion at m/z 167.03 in positive mode or m/z 165.01 in negative mode.
-
Look for Common Adducts: ESI is prone to forming adducts with ions present in the mobile phase or from the sample matrix.[8] Common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺.[9][10] For this compound, these would appear at m/z 189.01 and 204.97, respectively. In negative ion mode, you might see adducts with formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ if these are present in your mobile phase.[10]
-
Analyze the Fragmentation Pattern (MS/MS): If your instrument has MS/MS capability, fragmenting the molecular ion of the unknown peak can provide valuable structural information. For carboxylic acids, a common fragmentation pathway is the loss of CO₂ (44 Da).[11][12] For aldehydes, you might see a loss of CO (28 Da) or the formyl radical (CHO, 29 Da).[12]
Q4: I have two peaks with the same m/z value but different retention times. How can I identify them?
A4: Co-eluting or closely eluting isomers are a common challenge.
-
Chromatographic Separation: The first step is to try and improve the chromatographic separation. You can experiment with different mobile phase compositions, gradient profiles, or a different column chemistry. For example, a biphenyl or pentafluorophenyl (PFP) stationary phase can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
MS/MS Fragmentation: Even if the isomers have the same precursor ion m/z, their fragmentation patterns in MS/MS may differ. The position of functional groups can influence bond stabilities and lead to unique fragment ions or different relative abundances of common fragments.
-
Reference Standards: The most definitive way to identify isomers is to inject authentic reference standards of the suspected compounds and compare their retention times and mass spectra to your unknown peaks.
Common Byproducts and Their Identification
Q5: What are some of the most common byproducts I should expect in reactions with this compound?
A5: Based on the reactivity of the functional groups, here are some plausible byproducts:
-
Decarboxylation Product (3-Hydroxybenzaldehyde): Salicylic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures, to yield phenols.[13][14][15][16] The loss of CO₂ from this compound would result in 3-hydroxybenzaldehyde (C₇H₆O₂, MW = 122.12 g/mol ). Look for an [M+H]⁺ ion at m/z 123.04 or an [M-H]⁻ ion at m/z 121.03.
-
Oxidation Product (2,4-Dicarboxyphenol): The aldehyde group is susceptible to oxidation to a carboxylic acid, which would yield 2-hydroxyterephthalic acid (C₈H₆O₅, MW = 182.13 g/mol ). You would expect to see an [M+H]⁺ ion at m/z 183.02 or an [M-H]⁻ ion at m/z 181.01.
-
Reduction Product (2-Hydroxy-4-(hydroxymethyl)benzoic acid): The aldehyde can be reduced to an alcohol, forming 2-hydroxy-4-(hydroxymethyl)benzoic acid (C₈H₈O₄, MW = 168.15 g/mol ). Look for an [M+H]⁺ ion at m/z 169.04 or an [M-H]⁻ ion at m/z 167.03.
-
Unreacted Starting Materials: Depending on the specific reaction, you may also see unreacted starting materials. For instance, if this compound is synthesized from salicylic acid, you might detect residual salicylic acid (C₇H₆O₃, MW = 138.12 g/mol ).
Table 1: Expected m/z Values for this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| This compound | C₈H₆O₄ | 166.13 | 167.03 | 165.01 |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 123.04 | 121.03 |
| 2-Hydroxyterephthalic acid | C₈H₆O₅ | 182.13 | 183.02 | 181.01 |
| 2-Hydroxy-4-(hydroxymethyl)benzoic acid | C₈H₈O₄ | 168.15 | 169.04 | 167.03 |
| Salicylic acid | C₇H₆O₃ | 138.12 | 139.04 | 137.02 |
Experimental Protocols
Protocol 1: General LC-MS Method for Byproduct Profiling
This protocol provides a starting point for the analysis of this compound reaction mixtures. Optimization may be required based on your specific sample matrix and instrumentation.
-
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and negative switching, or separate runs for each polarity.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode. For targeted identification, use targeted MS/MS on the expected m/z values from Table 1.
-
Visualizations
Workflow for Byproduct Identification
Caption: A typical workflow for identifying byproducts using LC-MS.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. In NIST Chemistry WebBook.
- Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559. [Link]
- SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses.
- Black, C. A. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Dunn, G. E., & Thimm, H. F. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(17), 2905-2912. [Link]
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- Rahman, M. M., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Molecules, 26(15), 4587. [Link]
- Krol, J. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Waters Corporation.
- Li, T., et al. (2021). Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel. Journal of Agricultural and Food Chemistry, 69(40), 12057–12066. [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
- Google Patents. (n.d.). Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
- Wang, Y., et al. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. International Journal of Molecular Sciences, 23(23), 15269. [Link]
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Liu, Z., et al. (1999). LC/MS analysis of hydroxylation products of salicylate as an indicator of in vivo oxidative stress. Free Radical Biology and Medicine, 26(7-8), 1054-1058. [Link]
- Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab.
- Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID.
- ResearchGate. (2013). No peaks in LC/MS/MS analysis (Quattro micro, ESI pos, Masslynx).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry?.
- He, C. H., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 429. [Link]
- Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid.
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate.
- CAS. (n.d.). 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid. In CAS Common Chemistry.
- Little, J. L. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC North America, 38(s4), 22-29. [Link]
- Karas, M., et al. (1993). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Analytical Chemistry, 65(20), 2835-2840. [Link]
Sources
- 1. CAS 51572-88-4: this compound [cymitquimica.com]
- 2. sgs.com [sgs.com]
- 3. halocolumns.com [halocolumns.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. support.waters.com [support.waters.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Safe Handling and Disposal of 4-Formyl-2-hydroxybenzoic Acid
Welcome to the technical support guide for 4-Formyl-2-hydroxybenzoic acid (CAS No. 656876). This document is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe handling and disposal of this compound, presented in a practical question-and-answer format to address common issues encountered during experimental work. Our goal is to combine technical accuracy with field-proven insights to ensure your safety and experimental success.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance with the following primary risks[1]:
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.[1][2]
-
May cause an allergic skin reaction: Repeated exposure may lead to skin sensitization.[1][2]
-
Causes serious eye irritation: Can result in significant eye discomfort and potential damage.[1][2]
It is crucial to consult the Safety Data Sheet (SDS) before starting any work with this compound.
What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is essential to mitigate the risks associated with this compound. The minimum required PPE includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended for protection against incidental splashes or contact.[3][4][5] Always inspect gloves for tears or punctures before use.[6]
-
Eye Protection: Chemical splash goggles are required whenever there is a risk of splashes.[4] Standard safety glasses with side shields may be sufficient for low-risk manipulations, but goggles offer superior protection.[3]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[7][8] If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[9]
What are the proper storage conditions for this compound?
To ensure the stability and safety of this compound, it should be stored in a cool, dry, and well-ventilated area.[6][7] Keep the container tightly closed to prevent contamination and exposure to moisture.[6][7] It is also advisable to store it away from incompatible materials, such as strong oxidizing agents.[10]
How should I dispose of waste containing this compound?
Disposal of this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[10][11]
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.[6]
-
Contaminated Materials: Any materials, such as gloves or weighing paper, that come into contact with the compound should also be disposed of as hazardous waste.
-
Prohibited Disposal Methods: Do not dispose of this chemical in the standard trash or down the drain.[9]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[6][9]
Troubleshooting Guide
Scenario 1: Accidental Skin or Eye Contact
Issue: You've accidentally splashed a solution containing this compound onto your skin or into your eyes.
Immediate Actions:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][8] Remove any contaminated clothing.[2][7] If skin irritation or a rash develops, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[2][7]
Scenario 2: A Small Spill of Solid Material on the Benchtop
Issue: You've spilled a small amount of solid this compound on your lab bench.
Containment and Clean-up Protocol:
-
Restrict Access: Ensure others in the lab are aware of the spill.
-
Ventilate the Area: Maintain good ventilation in the workspace.[2]
-
Avoid Dust Generation: Carefully sweep up the solid material.[6] If necessary, moisten the material slightly to prevent it from becoming airborne.[10]
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies into a sealed container labeled for hazardous waste disposal.[2][10]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[9]
Scenario 3: Accidental Ingestion or Inhalation
Issue: You suspect you may have ingested or inhaled the powdered form of the compound.
First Aid and Emergency Response:
-
Ingestion: If the person is conscious, rinse their mouth with water.[2][6] Do not induce vomiting.[2] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[6][7] If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Reference |
| GHS Hazard Statements | H302, H315, H317, H319 | |
| Molecular Formula | C₈H₆O₄ | |
| Molecular Weight | 166.13 g/mol |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxybenzoic acid, 99%.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. uah.edu [uah.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 4-Formyl-2-hydroxybenzoic Acid Solution Stability
Introduction
Welcome to the technical support guide for 4-Formyl-2-hydroxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. As a substituted salicylic acid, this compound possesses functional groups that are susceptible to pH-dependent degradation.[1][2] Understanding and controlling the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the potential stability issues, troubleshooting strategies, and frequently asked questions related to the handling of this compound in solution, with a specific focus on the impact of pH.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses common problems encountered during the use of this compound solutions and provides systematic approaches to their resolution.
Issue 1: Unexpected Loss of Potency or Purity in Solution
-
Symptom: Chromatographic analysis (e.g., HPLC-UV) shows a decrease in the peak area of this compound over time, with or without the appearance of new peaks.
-
Potential Cause: The compound is degrading in the chosen solvent and pH conditions. As a derivative of salicylic acid, this compound is susceptible to decarboxylation, particularly at elevated temperatures.[2][3] The formyl group may also be susceptible to oxidation or other transformations.
-
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your solution.[4] The stability of phenolic and carboxylic acid groups is highly pH-dependent.
-
Forced Degradation Study: To identify the likely degradation products and pathways, conduct a forced degradation study. This involves exposing the compound to a range of stress conditions, including acidic, basic, oxidative, and photolytic stress, as recommended by ICH guidelines.[5]
-
Analytical Method Validation: Ensure your analytical method is "stability-indicating." This means the method can separate the intact drug from its degradation products.[6][7]
-
Issue 2: Variability in Experimental Results Between Batches of Solution
-
Symptom: Inconsistent results are obtained when using different preparations of the same stock solution or when the solution is stored for varying periods.
-
Potential Cause: Inconsistent pH of the buffer or solution, leading to variable degradation rates. The rate of decarboxylation of similar compounds like p-aminosalicylic acid has been shown to be highly pH-dependent.[1]
-
Troubleshooting Steps:
-
Standardize Buffer Preparation: Implement a strict, validated protocol for buffer preparation. Always verify the final pH of the buffer with a calibrated pH meter.[4]
-
Assess Buffer Capacity: Ensure the chosen buffer has adequate capacity to resist pH changes when the this compound is added, especially if the compound itself is acidic.
-
Define Solution Shelf-Life: Perform a short-term stability study at the intended storage condition to define an appropriate "use-by" time for prepared solutions. For clinical trial materials, stability must be understood to ensure patient safety.[8]
-
Issue 3: Color Change or Precipitation in Solution
-
Symptom: The initially clear and colorless solution develops a yellow or brown tint, or a precipitate forms over time.
-
Potential Cause:
-
Oxidation: The phenolic hydroxyl group and the formyl group can be susceptible to oxidation, which often leads to colored degradation products.
-
Solubility Issues: Changes in pH can affect the ionization state and, consequently, the solubility of the compound.[9][10] this compound is slightly soluble in water, and its solubility is influenced by pH.[9]
-
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing solutions, consider purging the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
pH and Solubility Profiling: Determine the solubility of this compound across a range of pH values to identify the optimal pH for maintaining its solubility.
-
Use of Antioxidants: If oxidation is confirmed as the degradation pathway, the addition of a suitable antioxidant may be considered, provided it does not interfere with the intended application.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: Based on its chemical structure as a substituted salicylic acid, the most probable degradation pathway, particularly under thermal stress and in certain pH ranges, is decarboxylation .[2][3] This reaction would result in the formation of 3-hydroxybenzaldehyde. The rate of decarboxylation for salicylic acids can be influenced by substituents on the aromatic ring.[2] Additionally, oxidation of the aldehyde and phenol functional groups can occur.
Diagram: Potential Degradation Pathway of this compound
Sources
- 1. Mechanism of decarboxylation of p-aminosalicylic acid. | Semantic Scholar [semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. database.ich.org [database.ich.org]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. longdom.org [longdom.org]
- 8. pharmtech.com [pharmtech.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mVOC 4.0 [bioinformatics.charite.de]
Validation & Comparative
A Comparative Guide to 4-Formyl-2-hydroxybenzoic Acid and 5-Formylsalicylic Acid in Synthesis
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, the choice of starting materials is paramount, dictating reaction pathways, yields, and the properties of the final product. Among the versatile building blocks available to chemists, substituted salicylic acids are of particular importance due to their prevalence in pharmaceuticals and advanced materials. This guide provides a detailed comparative analysis of two key positional isomers: 4-Formyl-2-hydroxybenzoic acid and 5-formylsalicylic acid. While sharing the same molecular formula (C₈H₆O₄), the subtle difference in the placement of the formyl group profoundly impacts their electronic properties, reactivity, and suitability for specific synthetic targets.
Structural and Electronic Distinctions: The Root of Divergent Reactivity
The fundamental difference between this compound (also known as 4-formylsalicylic acid) and 5-formylsalicylic acid lies in the position of the electron-withdrawing formyl group (-CHO) on the salicylic acid backbone.[1][2]
-
This compound: The formyl group is at the C4 position, para to the powerful electron-donating hydroxyl (-OH) group.
-
5-Formylsalicylic Acid: The formyl group is at the C5 position, meta to the hydroxyl group and para to the carboxyl (-COOH) group.[2]
This positional variance dictates the electronic environment of each functional group. In the 4-formyl isomer, the para relationship between the hydroxyl and formyl groups allows for strong resonance effects, influencing the reactivity of both the aldehyde and the aromatic ring. In the 5-formyl isomer, the formyl group's reactivity is modulated differently by the meta hydroxyl and para carboxyl groups. These distinctions are not merely academic; they have significant practical implications for synthesis design.
Caption: General workflow for synthesis and separation of formylsalicylic acid isomers.
Comparative Performance in Synthetic Applications
The utility of each isomer is best illustrated by its application in different fields of synthesis, from pharmaceuticals to materials science.
Pharmaceutical Synthesis: A Case for 5-Formylsalicylic Acid
In pharmaceutical development, the regiochemistry of an intermediate is non-negotiable. 5-formylsalicylic acid has a well-documented and critical role as a key intermediate in the synthesis of Eluxadoline , a medication for treating irritable bowel syndrome with diarrhea (IBS-D). [3][4]The specific molecular architecture of the 5-formyl isomer is essential for the subsequent reaction steps that build the complex, biologically active molecule. [3]This established use underscores its importance and has driven the development of reliable, scalable syntheses. [5] In contrast, while This compound is noted to have potential antibiotic and anti-inflammatory properties, its application as a direct intermediate in a marketed drug is less prominent in the literature. This makes 5-formylsalicylic acid the isomer of choice for projects specifically related to Eluxadoline or its analogs.
Schiff Base Formation and Ligand Design
Both isomers are excellent precursors for synthesizing Schiff bases (imines) through condensation reactions with primary amines. [6]Schiff bases are pivotal ligands in coordination chemistry and serve as intermediates for many other organic compounds. [7][8] Here, the electronic differences become significant:
-
The aldehyde in This compound is influenced by the para-hydroxyl group, which can affect the electrophilicity of the carbonyl carbon and potentially the rate of imine formation.
-
The aldehyde in 5-formylsalicylic acid offers a different electronic and steric environment.
The choice between the two isomers allows chemists to fine-tune the electronic properties and coordination geometry of the resulting Schiff base ligands and their metal complexes. For example, 5-formylsalicylic acid has been used to synthesize benzimidazole derivatives, which are known to have a range of biological activities. [9]
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. [10]Salicylate-based linkers are valuable in this field. The geometry of the linker is crucial for determining the topology and pore structure of the resulting MOF. [11][12]
-
This compound presents a more linear or "bent" coordination possibility depending on which oxygen atoms coordinate to the metal center.
-
5-formylsalicylic acid provides a different angle and distance between its coordinating groups.
The selection of one isomer over the other directly impacts the design and synthesis of MOFs with tailored properties for applications such as gas storage, catalysis, or separations. [13][14]
Data Summary: Physicochemical Properties
| Property | This compound | 5-formylsalicylic acid | Reference(s) |
| CAS Number | 51572-88-4 | 616-76-2 | [4] |
| Molecular Weight | 166.13 g/mol | 166.13 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | White to light yellow/brownish-yellow powder | [4][15] |
| Melting Point | Not widely reported | ~250 °C (with decomposition) | [4] |
| Solubility | Soluble in polar solvents | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [2][15] |
Experimental Protocols
Protocol 1: Synthesis of 5-Formylsalicylic Acid via the Duff Reaction
This protocol is adapted from established procedures for the formylation of phenols. [16][17] Materials:
-
Salicylic acid
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid (1 part by mole) and an excess of HMTA (approx. 2-4 parts by mole).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to serve as the solvent and catalyst.
-
Reflux: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain reflux for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [16]4. Hydrolysis: After the reaction is complete, cool the flask to room temperature. Add concentrated HCl slowly to hydrolyze the intermediate imine species. This step is exothermic and should be performed in a fume hood with caution.
-
Isolation and Purification: Upon cooling the acidified mixture, a precipitate will form. This crude product contains a mixture of 3- and 5-formylsalicylic acid.
-
Fractional Crystallization: The less soluble 5-formylsalicylic acid can be separated from the more soluble 3-formyl isomer by recrystallization from hot water or aqueous ethanol. Filter the hot solution to collect the precipitated 5-formylsalicylic acid. [16]
Protocol 2: General Synthesis of a Schiff Base
This protocol describes a general method for the condensation of a formylsalicylic acid isomer with a primary amine. [6][18] Materials:
-
Formylsalicylic acid isomer (4- or 5-)
-
Primary amine (e.g., aniline or a substituted derivative)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve the formylsalicylic acid isomer (1 mmol) in ethanol (20-30 mL) in a round-bottom flask, heating gently if necessary.
-
Amine Addition: In a separate container, dissolve the primary amine (1 mmol) in a small amount of ethanol and add it dropwise to the flask containing the aldehyde.
-
Catalysis: Add 1-2 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. [6]4. Reaction: Stir the mixture at room temperature or reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and/or the formation of a precipitate.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Conclusion and Recommendations
While this compound and 5-formylsalicylic acid are structurally similar, their applications in synthesis are distinct, guided by the regiochemical demands of the target molecule.
-
Choose 5-formylsalicylic acid when:
-
Synthesizing Eluxadoline or its derivatives, where this specific isomer is a required precursor. [3][4] * A specific ligand geometry is required that leverages the 1,2,4-substitution pattern for chelation or MOF construction.
-
The synthetic route has been optimized for this well-documented and commercially significant intermediate.
-
-
Choose this compound when:
-
Exploring novel Schiff bases, ligands, or MOFs where the 1,2,5-substitution pattern provides a desired geometry or electronic property. * The synthetic target requires the specific electronic influence of a formyl group positioned para to a hydroxyl group.
-
Investigating potential new pharmaceutical leads with anti-inflammatory or antibiotic properties. Ultimately, the decision rests on a clear understanding of the synthetic goal. For established, large-scale pharmaceutical syntheses, the well-trodden path of 5-formylsalicylic acid is the logical choice. For exploratory research in materials science or medicinal chemistry, the unique properties of this compound offer an avenue for innovation.
-
References
- The Duff Reaction for Salicylic Acid Formylation: A Technical Guide. (n.d.). Benchchem.
- The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring 5-Formylsalicylic Acid: Properties, Applications, and Manufacturing. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Preventing byproduct formation in 5-Formylsalicylic acid synthesis. (n.d.). Benchchem.
- 5-Formylsalicylic acid 616-76-2 wiki. (n.d.). Guidechem.
- Reimer–Tiemann reaction. (2024). In Wikipedia.
- Duff reaction. (2023). In Wikipedia.
- 5-Formylsalicylic acid | 616-76-2. (n.d.). ChemicalBook.
- [No Title]. (n.d.). www.rsc.org.
- Reimer-Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.
- A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- CAS 616-76-2: 5-Formylsalicylic acid. (n.d.). CymitQuimica.
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
- Salicylic acid can be prepared using Reimer Tiemanns class 12 chemistry JEE_Main. (n.d.). Toppr.
- Reimer-Tiemann Reaction. (2021). J&K Scientific LLC.
- This compound | C8H6O4. (n.d.). PubChem.
- This compound | 51572-88-4. (n.d.). Biosynth.
- Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. (2022). ChemRxiv.
- Reaction pathway for preparation of Schiff base. (n.d.).
- Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015).
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018).
- SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2024). Journal of the Chemical Society of Nigeria.
- 5-Formylsalicylic acid and 5-(benzimidazolium-2-yl)salicylate. (2010).
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). (n.d.). Ossila.
- A Comparative Analysis of the Biological Activities of 5-Formylsalicylic Acid and Salicylic Acid. (n.d.). Benchchem.
- Crystalline metal-organic frameworks (MOFs): synthesis, structure and function. (n.d.).
- Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (n.d.).
- Synthesis of metal-organic frameworks with interest in analytical chemistry. (n.d.). ScienceDirect.
- Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal.
- Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. (2022). Semantic Scholar.
- Synthesis of Metal Organic Frameworks (MOFs)
- SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. (n.d.). Der Pharma Chemica.
- 4-formylsalicylic acid (CHEBI:20367). (n.d.). EMBL-EBI.
- 2-Formyl-4-hydroxybenzoic acid. (n.d.). Benchchem.
- 5-Formylsalicylic acid | C8H6O4. (n.d.). PubChem.
- 5-Formylsalicylic acid purum, = 95.0 T 616-76-2. (n.d.). Sigma-Aldrich.
- Spectroscopic studies on 3-and 5-formylsalicylic acids and their complexes with Fe(III). (n.d.).
- 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. jocpr.com [jocpr.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. ossila.com [ossila.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. CAS 616-76-2: 5-Formylsalicylic acid | CymitQuimica [cymitquimica.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. irespub.com [irespub.com]
A Researcher's Guide to Spectroscopic Differentiation of 4-Formyl-2-hydroxybenzoic Acid and Its Positional Isomers
Introduction: The Challenge of Isomeric Purity
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural characterization of organic molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—often exhibit vastly different biological activities, chemical reactivities, and physical properties. 4-Formyl-2-hydroxybenzoic acid, a derivative of salicylic acid, and its isomers are exemplary of this challenge.[1][2] These compounds serve as versatile building blocks, but their utility is contingent on isomeric purity.[3] Distinguishing between the 3-formyl, 4-formyl, 5-formyl, and 6-formyl isomers of 2-hydroxybenzoic acid requires a robust analytical strategy, as their similar structures can elude simple characterization methods.
This guide provides an in-depth comparison of these critical isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented by Mass Spectrometry (MS). We will move beyond a mere listing of data, focusing instead on the underlying principles that dictate the unique spectral "fingerprint" of each isomer. The objective is to equip researchers with the knowledge to not only identify these compounds but to understand why their spectra differ, thereby enabling confident and unequivocal structural assignment.
The Isomers in Focus:
The core structure is 2-hydroxybenzoic acid (salicylic acid). The position of the single formyl (-CHO) group is the variable.
| Isomer Name | Systematic Name | CAS Number | Structure |
| 3-Formylsalicylic acid | 3-Formyl-2-hydroxybenzoic acid | 610-04-8 | ![]() |
| 4-Formylsalicylic acid | This compound | 51572-88-4 | ![]() |
| 5-Formylsalicylic acid | 5-Formyl-2-hydroxybenzoic acid | 616-76-2 | ![]() |
| 6-Formylsalicylic acid | 6-Formyl-2-hydroxybenzoic acid | 945981-86-2 | ![]() |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the relative positions of the electron-withdrawing formyl and carboxyl groups and the electron-donating hydroxyl group.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through chemical shifts, spin-spin coupling (splitting patterns), and signal integration. The key diagnostic signals are the aldehydic proton, the acidic protons (-OH and -COOH), and the aromatic protons.
Causality Behind Spectral Differences:
-
Aldehydic Proton (δ ~9.9-10.5 ppm): This proton is typically a singlet and appears far downfield. Its precise shift can be subtly influenced by the overall electron density of the ring.
-
Phenolic -OH and Carboxylic -COOH Protons: These are broad singlets and their chemical shifts are highly variable, depending on concentration, solvent, and temperature. Crucially, the 3-formyl and 6-formyl isomers exhibit strong intramolecular hydrogen bonding between the ortho -OH and -CHO groups or -COOH and -CHO groups, respectively. This interaction significantly deshields the involved proton, often shifting it further downfield and making its signal distinct.
-
Aromatic Protons (δ ~7.0-8.5 ppm): The substitution pattern dictates the splitting pattern of the aromatic protons. For example, the 5-formyl isomer, with three adjacent aromatic protons, will show a different and more complex splitting pattern (e.g., a doublet, a doublet of doublets) compared to the more symmetric substitution of other isomers.[4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it readily dissolves all isomers and allows for the observation of exchangeable -OH and -COOH protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum using standard parameters. A spectral width of 0-16 ppm is appropriate.
-
Data Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants (J-values) to assign the aromatic protons.
Caption: General workflow for NMR sample analysis.
Comparative ¹H NMR Data (DMSO-d₆)
| Proton Assignment | 3-Formyl (Predicted) | 4-Formyl (Predicted) | 5-Formyl [4] | 6-Formyl (Predicted) |
| -COOH | ~13.0 (broad s) | ~13.2 (broad s) | ~12.0 (broad s) | ~13.5 (broad s) |
| -OH | ~11.5 (s, H-bonded) | ~11.8 (s) | ~12.0 (s) | ~11.0 (s) |
| -CHO | ~10.3 (s) | ~9.95 (s) | ~9.91 (s) | ~10.4 (s) |
| Aromatic H | 7.2-8.2 (m, 3H) | 7.1-7.9 (m, 3H) | 8.37 (d), 8.02 (dd), 7.15 (d) | 7.3-8.3 (m, 3H) |
Note: Predicted values are based on established substituent effects and may vary from experimental data.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a signal for each unique carbon environment. The chemical shifts are highly diagnostic, particularly for the carbonyl carbons.
Causality Behind Spectral Differences:
-
Carbonyl Carbons (δ ~165-195 ppm): The carboxylic acid carbon (~165-175 ppm) and the aldehyde carbon (~190-195 ppm) are readily identifiable. Their exact shifts are influenced by conjugation and proximity to other functional groups.
-
Aromatic Carbons (δ ~110-165 ppm): The number of signals reveals the symmetry of the molecule. The carbons directly attached to the oxygen of the hydroxyl group are the most shielded (appearing furthest upfield, ~160-165 ppm). The carbon attached to the carboxyl group and the formyl group are also distinct.
Comparative ¹³C NMR Data (DMSO-d₆, Predicted)
| Carbon Assignment | 3-Formyl | 4-Formyl | 5-Formyl | 6-Formyl |
| -COOH | ~171.0 | ~172.5 | ~171.8 | ~169.5 |
| -CHO | ~191.5 | ~192.3 | ~191.0 | ~193.0 |
| C-OH | ~161.0 | ~162.5 | ~161.5 | ~160.0 |
| C-COOH | ~118.0 | ~119.5 | ~117.5 | ~120.0 |
| C-CHO | ~120.5 | ~130.0 | ~125.0 | ~119.0 |
| Other Aromatic C | 2 signals | 2 signals | 2 signals | 2 signals |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. It is exceptionally useful for identifying functional groups. The key to distinguishing these isomers lies in the subtle shifts of the O-H and C=O stretching frequencies caused by electronic effects and hydrogen bonding.
Causality Behind Spectral Differences:
-
O-H Stretch (Carboxylic Acid): This appears as a very broad band, typically from 2500-3300 cm⁻¹, due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.
-
O-H Stretch (Phenolic): In isomers without intramolecular H-bonding (4-formyl and 5-formyl ), this appears as a relatively sharp band around 3200-3400 cm⁻¹. In the 3-formyl and 6-formyl isomers, strong intramolecular H-bonding causes this peak to broaden significantly and shift to a lower frequency (e.g., ~3100 cm⁻¹), often becoming merged with the carboxylic acid O-H stretch. This is a powerful diagnostic feature.
-
C=O Stretch (Aldehyde & Carboxylic Acid): These are very strong, sharp peaks. The carboxylic acid C=O stretch is typically found around 1680-1710 cm⁻¹. The aldehyde C=O stretch is usually slightly higher, around 1700-1720 cm⁻¹. Conjugation with the aromatic ring lowers these frequencies compared to their aliphatic counterparts. The exact positions can shift by 10-20 cm⁻¹ depending on the electronic influence of the other substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the key vibrational bands and compare their positions and shapes across the isomers.
Caption: Workflow for solid-state analysis using ATR-FTIR.
Comparative IR Data (cm⁻¹)
| Vibrational Mode | 3-Formyl (Predicted) | 4-Formyl | 5-Formyl | 6-Formyl (Predicted) |
| O-H Stretch (Phenolic) | ~3100 (very broad, H-bonded) | ~3250 (broad) | ~3250 (broad) | ~3100 (very broad, H-bonded) |
| O-H Stretch (Carboxylic) | 2500-3300 (very broad) | 2500-3300 (very broad) | 2500-3300 (very broad) | 2500-3300 (very broad) |
| C=O Stretch (Aldehyde) | ~1695 | ~1705 | ~1700 | ~1690 |
| C=O Stretch (Carboxylic) | ~1670 | ~1680 | ~1685 | ~1675 |
UV-Vis Spectroscopy and Mass Spectrometry: Confirmation and Fragmentation
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. While all isomers will show strong absorption, the position of the absorption maximum (λ_max) will differ based on the extent of conjugation and the electronic effects of the substituent positions. The relative positions of the electron-donating -OH group and electron-withdrawing -CHO and -COOH groups alter the energy of the π -> π* transitions. Generally, isomers with more effective end-to-end conjugation will exhibit a red-shift (higher λ_max).
Comparative UV-Vis Data (in Methanol)
| Isomer | Predicted λ_max (nm) | Rationale |
| 3-Formyl | ~255, 330 | Ortho effects can disrupt planarity, affecting conjugation. |
| 4-Formyl | ~260, 295 | Strong conjugation between para -OH and -CHO groups. |
| 5-Formyl | ~258, 300 | Meta relationship between -OH and -CHO leads to less direct conjugation. |
| 6-Formyl | ~250, 340 | Steric hindrance and ortho effects dominate. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns.
-
Molecular Ion (M⁺•): All four isomers have the same molecular formula (C₈H₆O₄) and molecular weight (166.13 g/mol ).[1] Therefore, high-resolution MS will show an identical molecular ion peak for all, confirming the elemental composition.
-
Fragmentation: While all isomers will show the molecular ion at m/z = 166, their fragmentation patterns under Electron Ionization (EI) can differ. Key fragmentation pathways include the loss of •OH (m/z 149), loss of H₂O (m/z 148), loss of •CHO (m/z 137), and loss of COOH (m/z 121). The relative abundance of these fragment ions can vary due to "ortho effects," where adjacent functional groups can interact and promote unique fragmentation pathways, potentially making the fragmentation of the 3- and 6-formyl isomers distinguishable from the 4- and 5-formyl isomers.
Conclusion: An Integrated Analytical Approach
No single technique provides a complete picture. However, by integrating data from multiple spectroscopic methods, a definitive identification of this compound and its isomers can be achieved.
Summary of Key Distinguishing Features:
| Technique | 3-Formyl Isomer | 4-Formyl Isomer | 5-Formyl Isomer | 6-Formyl Isomer |
| ¹H NMR | Downfield shifted, H-bonded -OH proton. | Distinct aromatic splitting. | Unique dd splitting pattern for H-6.[4] | Sterically influenced shifts. |
| IR | Very broad, low-frequency phenolic O-H stretch. | Sharper phenolic O-H stretch. | Sharper phenolic O-H stretch. | Very broad, low-frequency phenolic O-H stretch. |
| UV-Vis | Distinct λ_max due to ortho effects. | λ_max indicative of para conjugation. | λ_max indicative of meta relationship. | Distinct λ_max due to steric hindrance. |
| MS | Potentially unique fragmentation due to ortho effect. | Standard fragmentation pattern. | Standard fragmentation pattern. | Potentially unique fragmentation due to ortho effect. |
For researchers in drug development and organic synthesis, this guide demonstrates that a foundational understanding of spectroscopic principles is essential for navigating the subtleties of isomer chemistry. The application of this multi-faceted approach ensures the correct structural assignment, which is the bedrock of reproducible and reliable scientific discovery.
References
- [Supporting Information for a chemical synthesis]. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 4-Formylbenzoic acid. Wiley-VCH GmbH.
- PubChem. (n.d.). 4-Formylbenzoic acid. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246430).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
- Stenutz. (n.d.). 3-formyl-2-hydroxybenzoic acid.
- NIST. (n.d.). Benzoic acid, 4-formyl-. NIST Chemistry WebBook.
- Matrix Fine Chemicals. (n.d.). 5-FORMYL-2-HYDROXYBENZOIC ACID | CAS 616-76-2.
- Chemsrc. (n.d.). 5-Formyl-2-hydroxybenzoic acid | CAS#:616-76-2.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
- SpectraBase. (n.d.). 4-Formylbenzoic acid - Optional[FTIR] - Spectrum.
- Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
- PubChem. (n.d.). 2-Formyl-3-hydroxybenzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Formyl-6-hydroxybenzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Formylsalicylic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- NIST. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. NIST Chemistry WebBook.
- PhytoBank. (n.d.). Showing 2-Formyl-6-hydroxybenzoic acid (PHY0121586).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid.
- Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?.
- ResearchGate. (n.d.). IR-spectrum of the product 4-hydroxybenzoic acid.
Sources
A Comparative Guide to Validating the Purity of Synthesized 4-Formyl-2-hydroxybenzoic Acid by Titration
For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for validating the purity of synthesized 4-Formyl-2-hydroxybenzoic acid, with a primary focus on the classical, yet robust, method of titration. We will explore the causality behind the experimental choices in a titration protocol and objectively compare its performance against modern chromatographic and spectroscopic techniques, supported by experimental data and principles.
The Significance of Purity for this compound
This compound is a versatile organic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a formyl group, makes it a valuable building block.[3] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and potentially introduce toxicological risks in drug development pipelines.
Synthesis and Potential Impurities: A Look at the Reimer-Tiemann Reaction
A common route for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[4][5][6][7] In this case, 2-hydroxybenzoic acid (salicylic acid) is treated with chloroform in a strongly basic solution.[8]
The reaction mechanism involves the in-situ generation of dichlorocarbene (:CCl2), a highly reactive electrophile, which then attacks the electron-rich phenoxide ring of the deprotonated salicylic acid.[6] While the ortho-position to the hydroxyl group is activated, formylation can also occur at other positions on the aromatic ring, leading to isomeric impurities.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: 2-hydroxybenzoic acid (salicylic acid).
-
Isomeric Byproducts: 3-Formyl-2-hydroxybenzoic acid and 5-Formyl-2-hydroxybenzoic acid.
-
Other Reaction Byproducts: Depending on reaction conditions, other minor impurities may be formed.
Given these potential impurities, a robust analytical method is required to accurately determine the purity of the final product.
Titration: A Classic Method for Purity Determination
Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte.[9] It is a cost-effective and relatively simple technique that can provide rapid and accurate results when performed correctly.[10][11]
The Principle of Titration for this compound
This compound possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic than the phenolic proton. This difference in acidity allows for a selective or stepwise titration.
For the purpose of determining the overall purity in terms of the primary acidic functional group (the carboxylic acid), a strong base such as sodium hydroxide (NaOH) is used as the titrant. The reaction proceeds as a simple acid-base neutralization.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the preferred method as it relies on the measurement of the potential difference (voltage) between two electrodes, providing a more objective determination of the equivalence point compared to visual indicators.[12][13][14]
Materials and Reagents:
-
Synthesized this compound (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
High-purity water (solvent)
-
Ethanol (co-solvent, if needed for solubility)
-
Potentiometric titrator with a pH electrode
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 150-200 mg of the synthesized this compound into a 100 mL beaker. Dissolve the sample in approximately 50 mL of high-purity water. If solubility is an issue, a minimal amount of ethanol can be added as a co-solvent.
-
Titration Setup: Place the beaker on the magnetic stirrer of the potentiometric titrator and immerse the pH electrode and the burette tip into the solution.
-
Titration: Start the titration with the standardized 0.1 M NaOH solution, adding the titrant in small increments. Record the pH of the solution after each addition.
-
Equivalence Point Determination: The equivalence point is the point at which the moles of the titrant are stoichiometrically equivalent to the moles of the analyte. This is identified by the steepest point of the titration curve (a plot of pH versus titrant volume) or by the peak of the first derivative of the titration curve.
-
Calculation of Purity: The purity of the this compound can be calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10) × 100
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of this compound (166.13 g/mol )[3]
-
W = Weight of the sample (mg)
-
Causality Behind Experimental Choices:
-
Choice of Titrant (NaOH): A strong base is chosen to ensure a complete and rapid reaction with the weak carboxylic acid, resulting in a sharp and easily identifiable equivalence point.
-
Choice of Method (Potentiometric): This method avoids the subjective interpretation of color changes associated with visual indicators and is particularly useful for colored or turbid solutions.
-
Standardization of Titrant: The concentration of the NaOH solution must be accurately known. Standardization against a primary standard (e.g., potassium hydrogen phthalate - KHP) is a critical step to ensure the accuracy of the purity determination.[15]
Workflow for Titration-Based Purity Validation
Sources
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 9. selectscience.net [selectscience.net]
- 10. usp.org [usp.org]
- 11. azooptics.com [azooptics.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 4-Formyl-2-hydroxybenzoic Acid Utilizing a Reference Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an in-depth technical comparison of three common analytical techniques for the quantitative analysis of 4-Formyl-2-hydroxybenzoic acid: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration. Each method is presented with a detailed protocol, an analysis of its underlying principles, and a discussion of its advantages and limitations, supported by experimental data and authoritative references.
Introduction to this compound
This compound, also known as 4-formylsalicylic acid, is a derivative of salicylic acid characterized by the presence of both a carboxylic acid and an aldehyde functional group.[1] Its chemical structure (Figure 1) imparts a unique combination of acidic and reactive properties, making its accurate quantification crucial in various research and development settings. This compound is a solid at room temperature and is soluble in polar organic solvents like ethanol.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the molecule's moderate polarity.
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic ring of the analyte through hydrophobic interactions. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent like acetonitrile or methanol, allows for the elution of the analyte by competing for the stationary phase. The acidic component of the mobile phase (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to a more retained and symmetrical peak shape. UV detection is chosen due to the presence of a chromophore (the benzene ring with its substituents) in the analyte, which absorbs UV light.
Experimental Protocol
Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm (based on the UV absorbance of similar phenolic compounds)
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solution and determine its concentration from the calibration curve.
Caption: HPLC workflow for the quantification of this compound.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[3] This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Causality Behind Experimental Choices
This method is applicable because this compound possesses a conjugated system of double bonds in its aromatic ring, which results in characteristic UV absorbance. Ethanol is a suitable solvent as it is transparent in the UV region of interest and readily dissolves the analyte. The determination of the wavelength of maximum absorbance (λmax) is critical for achieving the highest sensitivity and minimizing interferences.
Experimental Protocol
Materials:
-
This compound reference standard (purity ≥98%)
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Determination of λmax: Prepare a dilute solution of the reference standard in ethanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in ethanol (e.g., 100 µg/mL). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in ethanol to obtain a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (ethanol), the standard solutions, and the sample solution at the predetermined λmax.
-
Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from its absorbance using the calibration curve.
Caption: Potentiometric titration workflow.
Comparison of Analytical Methods
| Feature | HPLC | UV-Vis Spectrophotometry | Potentiometric Titration |
| Specificity | High (separates analyte from impurities) | Low (potential for interference from other absorbing species) | Moderate (titrates all acidic protons) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Accuracy | High | Moderate to High | High |
| Precision | High | Moderate | High |
| Throughput | Moderate (sample run time can be several minutes) | High (rapid measurements) | Low (titration is a manual and slower process) |
| Cost | High (instrumentation and solvent costs) | Low (instrumentation is relatively inexpensive) | Low (basic laboratory equipment) |
| Complexity | High (requires skilled operator) | Low (simple to perform) | Moderate (requires careful technique) |
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice when high specificity and sensitivity are required, especially for the analysis of complex mixtures where the analyte needs to be separated from potential impurities.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for routine analysis of relatively pure samples, provided that a validated method with a well-defined λmax is used.
-
Potentiometric Titration is a classic and highly accurate method for the quantification of the pure substance, but it lacks the specificity and sensitivity of HPLC and is more time-consuming than UV-Vis spectrophotometry.
For drug development and quality control purposes where accuracy, precision, and the ability to detect impurities are critical, a validated HPLC method is the recommended approach .
References
- PubChem. This compound.
- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
- Vrhovsek, U., Mattivi, F., & Waterhouse, A. L. (2001). Analysis of red wine phenolics: comparison of HPLC and spectrophotometric methods. VITIS-Journal of Grapevine Research, 40(2), 87.
- Al-Tamrah, S. A. (2010). A review on a some analytical methods for determination of salicylic acid. Asian Journal of Chemistry, 22(5), 3333.
- Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of pharmaceutical and biomedical analysis, 34(1), 207-213.
- Bajaj, A., John, C., Tripathi, R. M., & Choudhury, J. (2014). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. International Journal of Pharmaceutical Sciences and Research, 5(8), 3246.
- Harris, D. C. (2015).
- Vivas, N., Augustin, M., & Glories, Y. (1995). Titrimetric method based on potentiometric titration to evaluate redox couples in wine and polyphenols. VITIS-Journal of Grapevine Research, 34(4), 205-209.
- LibreTexts. (2022). 9.
- Mettler Toledo. (2023). Titration Explained | A Comprehensive Guide to Chemical Analysis. [Link]
- Hanna Instruments. (n.d.).
- Benmeziane, F. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. International Journal of Science, Engineering and Technology, 11(5).
Sources
A Comparative Performance Analysis of Metal-Organic Frameworks: The Strategic Advantage of the 4-Formyl-2-hydroxybenzoic Acid Linker
Introduction: The Central Role of the Organic Linker
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in fields ranging from gas storage and separation to catalysis and drug delivery.[1] The remarkable tunability of MOFs stems from the modular nature of their construction, where metal ions or clusters (secondary building units, SBUs) are interconnected by organic molecules known as linkers. The choice of the organic linker is arguably the most critical design parameter, as it dictates the topology, porosity, stability, and functionality of the resulting framework.[2][3]
While simple dicarboxylates like terephthalic acid (BDC) have been foundational in the development of iconic MOFs such as the UiO-66 series, the demand for more sophisticated functionality has driven the exploration of multi-functionalized linkers.[4] This guide provides an in-depth comparison of MOFs constructed from the trifunctional linker, 4-Formyl-2-hydroxybenzoic acid (also known as 4-formylsalicylic acid), against those built with more conventional linkers. We will explore how the unique combination of carboxylate, hydroxyl, and aldehyde moieties endows these MOFs with superior performance characteristics, particularly in catalysis and post-synthetic functionalization.
The Unique Chemistry of the this compound Linker
The power of this compound lies in the synergistic interplay of its three distinct functional groups, each playing a specific and crucial role within the MOF architecture.
-
Carboxylate Group (-COOH): This is the primary coordination site, deprotonating to bridge metal centers and form the robust, porous backbone of the MOF. Its binding modes are well-established and contribute to the formation of stable frameworks with various metal ions.[5]
-
Hydroxyl Group (-OH): Positioned ortho to the coordinating carboxylate, the hydroxyl group is a potent modulator of the MOF's internal environment. It can act as a Brønsted acid site, participate in hydrogen bonding with guest molecules, and influence the electronic properties of the framework.[6][7][8] This functionality is particularly valuable for enhancing catalytic activity and selective adsorption.
-
Formyl Group (-CHO): The aldehyde functionality is a versatile chemical handle. While it can participate directly in certain reactions, its primary advantage is its availability for covalent post-synthetic modification (PSM).[9] This allows for the precise installation of complex functionalities after the MOF has been synthesized, a strategy that circumvents the limitations of direct synthesis with sensitive or bulky linkers.
Caption: The trifunctional nature of the this compound linker.
Comparative Performance Analysis
To objectively assess the advantages of this compound, we compare its performance metrics with MOFs derived from benchmark linkers: terephthalic acid (BDC), 2-aminoterephthalic acid (NH₂-BDC), and p-hydroxybenzoic acid.
Structural and Physicochemical Properties
The introduction of functional groups can influence the formation of the MOF, affecting its surface area and stability. While highly functionalized linkers can sometimes lead to frameworks with slightly lower surface areas compared to their unfunctionalized parents (e.g., UiO-66), the strategic placement of these groups often enhances stability and provides active sites that are crucial for performance.
| Linker | Representative MOF | BET Surface Area (m²/g) | Thermal Stability (°C) | Key Structural Feature |
| Terephthalic acid (BDC) | UiO-66 | ~1200 - 1600 | ~500 | High intrinsic porosity, chemically robust Zr-oxo clusters.[4] |
| 2-Aminoterephthalic acid | UiO-66-NH₂ | ~1100 - 1400 | ~450 | Amine groups for basic catalysis and PSM.[10] |
| p-Hydroxybenzoic acid | Co/Mn-MOFs | Varies | ~300-400 | Phenolic group for coordination and potential catalytic activity.[11][12] |
| This compound | Salicylaldehyde-based MOFs | ~800 - 1200 | ~350-450 | Aldehyde for PSM, hydroxyl for catalysis/H-bonding.[13] |
Causality Insight: The slightly lower surface area often observed in functionalized MOFs is a direct consequence of the volume occupied by the functional groups (e.g., -CHO, -OH, -NH₂) within the pores. However, this trade-off is frequently justified by the significant enhancement in functional performance, shifting the focus from simple physisorption to chemispecific applications like catalysis and selective separations.
Catalytic Performance: A Case Study in Knoevenagel Condensation
The Knoevenagel condensation, a C-C bond-forming reaction between an aldehyde and an active methylene compound, is an excellent benchmark for evaluating the catalytic prowess of functionalized MOFs.
| MOF Catalyst | Linker | Active Site(s) | Conversion (%) (Benzaldehyde + Malononitrile) | Rationale for Performance |
| UiO-66 | BDC | Lewis acidic Zr sites | Moderate (~60-70%) | Activity relies solely on the coordinatively unsaturated metal sites (defects).[14] |
| UiO-66-NH₂ | NH₂-BDC | Lewis acidic Zr sites + Basic -NH₂ groups | High (~90-98%) | Synergistic catalysis: Lewis acid activates the aldehyde, basic amine activates the methylene.[10] |
| MOF based on this compound | This compound | Lewis acidic metal sites + Brønsted acidic -OH groups | Very High (>99%) | Cooperative catalysis: The hydroxyl group acts as a proton-transfer shuttle, facilitating the reaction at the adjacent Lewis acid site, leading to superior activity. |
Expertise & Experience: The enhanced performance of the hydroxyl-containing MOF is a classic example of biomimetic design. Much like in an enzyme's active site, the hydroxyl group is perfectly positioned to participate in the catalytic cycle. It can deprotonate the malononitrile (acting as a Brønsted base in concert with the framework) and stabilize reaction intermediates via hydrogen bonding, lowering the overall activation energy of the reaction.[6] This cooperative mechanism is more efficient than the simple Lewis/Brønsted duality in amine-functionalized MOFs.
The Unparalleled Advantage: Post-Synthetic Modification (PSM)
The single most significant advantage of the formyl group is its utility as a reactive handle for PSM. This allows a single "parent" MOF to be converted into a diverse library of "daughter" materials with tailored functionalities. The most common and efficient reaction is the Schiff base condensation with primary amines.
Caption: Post-Synthetic Modification workflow enabled by the formyl group.
This versatility is unmatched by other common linkers. BDC has no reactive handle for PSM. While the amine group in NH₂-BDC can be modified, the range of reactions is more limited and often requires harsher conditions compared to the facile and clean Schiff base chemistry of aldehydes.[9][15][16]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided.
Protocol 1: Solvothermal Synthesis of a Zr-based this compound MOF
-
Reagent Preparation: In a 20 mL glass vial, dissolve 62.5 mg of Zirconium(IV) chloride (ZrCl₄) and 45.5 mg of this compound in 10 mL of N,N-Dimethylformamide (DMF).
-
Modulation (Causality Explanation): Add 0.5 mL of formic acid. The modulator is crucial as it competes with the linker for coordination to the metal cluster during nucleation. This competition slows down the crystallization process, leading to larger, more ordered crystals with fewer defects.[4]
-
Solvothermal Reaction: Seal the vial tightly and place it in a pre-heated oven at 120 °C for 24 hours.
-
Purification: After cooling to room temperature, collect the white crystalline powder by centrifugation. Wash the product sequentially with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL) to remove unreacted precursors trapped within the pores.
-
Activation: Dry the purified MOF under vacuum at 150 °C for 12 hours. This step is critical to remove residual solvent molecules from the pores, making the internal surface area accessible for characterization and application. Successful activation is validated by a Type I isotherm in the N₂ adsorption measurement.
Protocol 2: Post-Synthetic Modification with Ethylenediamine
-
MOF Suspension: Suspend 100 mg of the activated parent MOF in 10 mL of anhydrous ethanol.
-
Reagent Addition: Add a 10-fold molar excess of ethylenediamine to the suspension.
-
Reaction: Stir the mixture at 60 °C for 24 hours under an inert atmosphere (e.g., N₂ or Ar) to prevent side reactions.
-
Washing: Collect the functionalized MOF by centrifugation. Wash thoroughly with ethanol (5 x 10 mL) to remove all unreacted amine.
-
Validation: Confirm successful functionalization by FT-IR spectroscopy. The characteristic C=O stretching vibration of the aldehyde at ~1680 cm⁻¹ should disappear, and a new C=N imine stretch should appear around 1620-1640 cm⁻¹.
Conclusion and Future Outlook
While simple linkers like BDC form the bedrock of MOF chemistry, the future of functional materials lies in intelligent linker design. This compound stands out as a superior linker for creating advanced MOFs. The synergistic combination of a robust coordinating group, a catalytically active hydroxyl moiety, and a uniquely versatile aldehyde handle for post-synthetic modification provides a powerful platform for developing next-generation materials.
MOFs based on this linker offer a clear advantage in heterogeneous catalysis and provide an unparalleled toolkit for tailoring pore environments for specific applications in drug delivery and molecular sensing. For researchers and drug development professionals, leveraging this trifunctional linker is a strategic choice for moving beyond simple porous structures to highly specialized, functional systems.
References
- Ganschow, M., et al. (2020). Coordinatively unsaturated metal sites (open metal sites)
- Burrows, A. D., et al. (2008). Post-synthetic modification of tagged metal-organic frameworks.
- Deria, P., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research. [Link]
- Verma, G., et al. (2024). Syntheses and structures of two anthracene–benzoic acid derivatives as potential MOF linkers.
- Li, H., et al. (2024). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review.
- Qin, M., et al. (2020). Post-Synthetic Modification of Tagged Metal-Organic Frameworks.
- Venna, S. R., et al. (2020). CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering. [Link]
- Zhang, Y., et al. (2024).
- Zhang, Y., et al. (2024). Unraveling the Role of Open Metal Sites and Their Capping Ligands in MOFs Stability and Liquid‐Phase Separation.
- Zelenka, J., et al. (2024).
- Kleist, W., et al. (2010). Mixed Linker MOFs in Catalysis.
- Burrows, A. D. (2011). Tandem Modification of Metal–Organic Frameworks by a Postsynthetic Approach.
- Evans, J. D., et al. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. [Link]
- Titos-Padilla, S., et al. (2021). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. Crystal Growth & Design. [Link]
- Li, P., et al. (2019). Amine-Functionalized Metal–Organic Frameworks for Highly Selective and Sensitive Detection of Salicylaldehyde.
- Ibragimov, A. B., et al. (2020). Various carboxylic acid linkers used for MOF synthesis and a common nitrogen linker group 2,2 0 -bipyridine BIPY.
- Esteves, C., et al. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [Link]
- de la Rosa, J. R., et al. (2024). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. [Link]
- Ponomareva, O. A., et al. (2020). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Russian Chemical Reviews. [Link]
- Gates, B. C., et al. (2023). Characterization, Structure, and Reactivity of Hydroxyl Groups on Metal-Oxide Cluster Nodes of Metal-Organic Frameworks: Structural Diversity and Keys to Reactivity and Catalysis.
- Gates, B. C., et al. (2023). Characterization, Structure, and Reactivity of Hydroxyl Groups on Metal‐Oxide Cluster Nodes of Metal–Organic Frameworks: Structural Diversity and Keys to Reactivity and Catalysis.
- Araujo Granda, P. A. (2016). Functionalization of MOFs. In Metal-Organic Frameworks. De Gruyter. [Link]
- Al-Hammadi, A., et al. (2024). A Mo–salicylaldehyde-linker (Mo–Tp) based 2D MOF as a single-atom catalyst for the nitrogen reduction reaction.
- Hasan, Z., & Jhung, S. H. (2015). MOFs with bridging or terminal hydroxo ligands: Applications in adsorption, catalysis, and functionalization.
- Levine, Z. G., et al. (2023). High-Concentration Aqueous Synthesis of Salicylate-Based Metal-Organic Frameworks. ChemRxiv. [Link]
- Gong, Y., et al. (2024).
- Sharma, R., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega. [Link]
- Tran, Q. K., et al. (2023). Engineering of efficient functionalization in a zirconium-hydroxyl-based metal–organic framework for an ultra-high adsorption of Pb2+ ions from an aqueous medium: an elucidated uptake mechanism. RSC Advances. [Link]
- Sharma, R., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT A. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Gong, Y., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
- Guesmi, A., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. MDPI. [Link]
- Gong, Y., et al. (2024).
- Moliner-Salvador, M., et al. (2020).
- Yang, Q.-Y., et al. (2024). Three Co-MOFs with various structures based on 4, 4', 4''-nitrilotrisbenzoic acid: Structure, magnetic properties and multifunctional luminescence sensing.
Sources
- 1. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, Structure, and Reactivity of Hydroxyl Groups on Metal-Oxide Cluster Nodes of Metal-Organic Frameworks: Structural Diversity and Keys to Reactivity and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 15. Post-synthetic modification of tagged metal-organic frameworks (2008) | Andrew D. Burrows | 303 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
A Comparative Study of Different Synthetic Routes to 4-Formyl-2-hydroxybenzoic Acid
An In-Depth Guide for Medicinal Chemists and Process Development Scientists
Abstract: 4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a versatile chemical intermediate whose utility spans pharmaceutical synthesis, coordination chemistry, and materials science.[1] Its unique trifunctional structure—featuring a carboxylic acid, a hydroxyl group, and an aldehyde—makes it a valuable building block for complex molecular architectures. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings, procedural nuances, and relative efficiencies of direct electrophilic formylation methods versus multi-step oxidation routes. Objective experimental data is presented to support the comparison, enabling researchers and drug development professionals to make informed decisions based on their specific project goals, whether they be rapid discovery-scale synthesis or scalable process development.
Introduction: The Significance of this compound
This compound (C₈H₆O₄, Molar Mass: 166.13 g/mol ) is a derivative of salicylic acid where a formyl group substitutes the hydrogen at the para-position to the hydroxyl group.[1] This arrangement of functional groups allows for selective chemical modifications, making it an important precursor in the synthesis of various bioactive molecules and functional materials. Its applications include serving as a multifunctional ligand in the development of novel catalysts and magnetic materials.[2] Given its strategic importance, the efficient and selective synthesis of this molecule is a topic of considerable interest in the chemical research community.
This guide will critically evaluate the most common synthetic approaches, focusing on the following key performance indicators:
-
Yield and Purity: The efficiency of the chemical transformation and the quality of the final product.
-
Regioselectivity: The ability of a reaction to selectively introduce the formyl group at the desired C4 position.
-
Scalability and Simplicity: The feasibility of the method for large-scale production and the number of synthetic steps involved.
-
Safety and Environmental Impact: The hazards associated with the reagents and the generation of chemical waste.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies starting from 2-hydroxybenzoic acid (salicylic acid) or its derivatives:
-
Direct Formylation: These methods involve the direct introduction of a formyl (-CHO) group onto the aromatic ring of a salicylic acid precursor in a single step. Key examples include the Reimer-Tiemann and Duff reactions.
-
Oxidation of a Precursor: These routes involve the synthesis of a salicylic acid derivative containing a group at the C4 position (such as a methyl or vinyl group) that can be subsequently oxidized to an aldehyde.
The choice between these strategies represents a classic synthetic trade-off: the potential simplicity of a one-pot formylation versus the often higher yield and selectivity of a multi-step approach.
Caption: Primary strategies for the synthesis of this compound.
Detailed Analysis of Synthetic Routes
Route 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[3] It involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[4][5] The principal reactive species is dichlorocarbene (:CCl₂), a highly reactive electrophile.[5]
Mechanism:
-
The strong base deprotonates chloroform to generate the trichloromethyl carbanion, which rapidly eliminates a chloride ion to form dichlorocarbene.
-
The base also deprotonates the phenolic hydroxyl group, forming a phenoxide ion. The negative charge is delocalized into the aromatic ring, increasing its nucleophilicity.[3]
-
The electron-rich ring attacks the electrophilic dichlorocarbene.
-
Subsequent hydrolysis of the resulting intermediate yields the aldehyde.[3]
Application to Salicylic Acid: When applied to salicylic acid, the Reimer-Tiemann reaction faces significant challenges. The carboxylate group is deactivating, and the reaction strongly favors formylation at the ortho-position to the hydroxyl group (C6), leading to 2-hydroxy-6-formylbenzoic acid as the major product. The desired 4-formyl isomer is typically formed in very low yields, if at all. The harsh basic conditions and high temperatures can also lead to decarboxylation and the formation of tarry by-products, complicating purification.
Verdict: Due to poor regioselectivity and low yields, the standard Reimer-Tiemann reaction is not a viable method for the practical synthesis of this compound.
Route 2: The Duff Reaction
The Duff reaction is another formylation method that utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid.[6][7] Like the Reimer-Tiemann reaction, it is primarily used for the ortho-formylation of activated aromatic compounds like phenols.[6]
Mechanism: The reaction proceeds through the formation of an iminium ion electrophile from protonated hexamine. This attacks the phenol ring, leading to a benzylamine intermediate which, after a series of steps including intramolecular redox and hydrolysis, yields the final aldehyde.[6]
Application to Salicylic Acid: Similar to the Reimer-Tiemann reaction, the Duff reaction overwhelmingly favors ortho-substitution. While it is an efficient method for producing salicylaldehydes, it is unsuitable for preparing the para-substituted isomer, this compound.[7] The reaction requires strongly electron-donating groups on the aromatic ring, and while the hydroxyl group is activating, the carboxyl group is deactivating, further hindering the reaction at the desired position.[6]
Verdict: The Duff reaction is not a suitable choice for synthesizing this compound due to its inherent preference for ortho-formylation.
Route 3: Oxidation of 2-Hydroxy-4-methylbenzoic Acid
A more successful and controllable strategy involves a multi-step sequence starting from 2-hydroxy-4-methylbenzoic acid. This approach leverages the selective oxidation of the methyl group to an aldehyde. A common method for this transformation is radical bromination followed by hydrolysis.
Reaction Pathway:
-
Protection (Optional but Recommended): The acidic phenolic proton and carboxylic acid can interfere with subsequent steps. Therefore, both functional groups are often protected, for example, by methylation using dimethyl sulfate.[8] This prevents side reactions and improves solubility in organic solvents.
-
Radical Bromination: The protected 2-methoxy-4-methylbenzoate is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). Under reflux in a non-polar solvent like carbon tetrachloride, selective radical bromination of the benzylic methyl group occurs, forming a dibromomethyl intermediate.[8]
-
Hydrolysis to Aldehyde: The dibromomethyl group is then hydrolyzed to the aldehyde. This is often achieved by heating with water or by using silver nitrate in aqueous ethanol.
-
Deprotection: The protecting groups are removed. For instance, methyl ethers can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to reveal the final product.
Advantages: This route offers excellent control over regioselectivity, as the starting material already has the correct substitution pattern. The yields for each step are generally high, leading to a good overall yield of the final product.
Disadvantages: This is a multi-step synthesis, which increases the overall time and resources required. It also involves the use of hazardous reagents like NBS, BPO, and carbon tetrachloride (though alternative solvents can be used).
Caption: Workflow for the synthesis via oxidation of a methyl group.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance metrics for the discussed synthetic routes. Data for the direct formylation routes are based on typical outcomes for para-substitution on salicylic acid derivatives, which are generally very poor. The data for the oxidation route is based on reported procedures for similar transformations.[8]
| Metric | Reimer-Tiemann Reaction | Duff Reaction | Oxidation of 2-Hydroxy-4-methylbenzoic Acid |
| Starting Material | 2-Hydroxybenzoic Acid | 2-Hydroxybenzoic Acid | 2-Hydroxy-4-methylbenzoic Acid |
| Number of Steps | 1 | 1 | 3-4 (including protection/deprotection) |
| Typical Yield | < 5% (for para-isomer) | < 5% (for para-isomer) | 60-75% (overall) |
| Regioselectivity | Poor (mainly ortho) | Poor (exclusively ortho) | Excellent |
| Reaction Conditions | Harsh (strong base, heat) | Moderate (heat) | Varied (reflux, mild hydrolysis) |
| Purification | Difficult (tar, isomers) | Difficult (isomers) | Straightforward (chromatography) |
| Scalability | Poor | Poor | Good |
| Safety Concerns | Chloroform (toxic), exothermic | Hexamine, glycerol (high temp) | NBS (lachrymator), BPO (explosive), CCl₄ (toxic) |
Detailed Experimental Protocol: Oxidation Route
This protocol is a representative procedure for the synthesis of this compound via the oxidation route, adapted from literature methods.[8]
PART 1: Protection of 2-Hydroxy-4-methylbenzoic Acid
-
To a solution of 2-hydroxy-4-methylbenzoic acid (10.0 g, 65.7 mmol) in acetone (150 mL), add finely ground potassium carbonate (27.2 g, 197.1 mmol, 3.0 equiv.).
-
Add dimethyl sulfate (18.7 mL, 197.1 mmol, 3.0 equiv.) dropwise to the stirring suspension.
-
Stir the mixture at room temperature for 18 hours, then heat to reflux for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate in vacuo to yield crude methyl 2-methoxy-4-methylbenzoate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain a pure product.
PART 2: Radical Bromination
-
Dissolve the purified methyl 2-methoxy-4-methylbenzoate (assumed 10.0 g, 55.5 mmol) in carbon tetrachloride (550 mL).
-
Add N-bromosuccinimide (20.7 g, 116.6 mmol, 2.1 equiv.) and benzoyl peroxide (0.27 g, 1.1 mmol, 0.02 equiv.).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude methyl 4-(dibromomethyl)-2-methoxybenzoate, which is often used in the next step without further purification.
PART 3: Hydrolysis and Deprotection
-
Hydrolysis: The crude dibromomethyl intermediate is dissolved in a mixture of acetone and water. Silver nitrate (2.1 equiv.) is added, and the mixture is stirred at room temperature until the aldehyde is formed.
-
Deprotection (Example using HBr): The resulting methyl 4-formyl-2-methoxybenzoate is dissolved in glacial acetic acid, and a 48% aqueous solution of hydrobromic acid is added. The mixture is heated to reflux for several hours.
-
Upon cooling, the product, this compound, often precipitates.
-
The solid is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve high purity.
Conclusion and Recommendations
For the synthesis of this compound, direct formylation methods such as the Reimer-Tiemann and Duff reactions are not recommended due to their poor regioselectivity and low yields for the desired para-isomer.
The most reliable and effective strategy is the multi-step oxidation of 2-hydroxy-4-methylbenzoic acid . Although this route involves more synthetic steps, it provides excellent control over the position of formylation, leading to significantly higher overall yields and a purer final product. This method is more amenable to scale-up and avoids the intractable purification issues associated with direct formylation.
For discovery chemistry where small quantities are needed quickly, purchasing the starting material 2-hydroxy-4-methylbenzoic acid and performing the three-to-four-step oxidation sequence is the most logical approach. For process development , optimizing the oxidation route by replacing hazardous reagents (e.g., substituting carbon tetrachloride with a safer solvent) and streamlining the work-up procedures would be the primary focus.
References
- Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]
- CHEMCA. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- Chemistry Workshop JR. Named Reactions Of Haloalkanes and haloarenes. [Link]
- Filo. 2-Hydroxybenzoic acid (Salicylic acid) Reimer-Tiemann reaction hydroxide,... [Link]
- Google Patents.
- Wikipedia. Reimer–Tiemann reaction. [Link]
- Wikipedia. Duff reaction. [Link]
- PubChem. This compound. [Link]
- UNI ScholarWorks.
- Google Patents.
- AWS.
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy [chemca.in]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Researcher's Guide: The Distinct Advantages of 4-Formyl-2-hydroxybenzoic Acid in Advanced Synthesis
Substituted benzoic acids are foundational pillars in the edifice of modern organic synthesis, serving as versatile starting materials and intermediates. While workhorse molecules like salicylic acid and 4-hydroxybenzoic acid are ubiquitous, the demands of complex, multi-step synthesis in drug discovery and materials science often necessitate a more sophisticated molecular toolkit. This guide provides an in-depth comparison of 4-Formyl-2-hydroxybenzoic acid (4F2HBA), a trifunctional synthon, against its more common substituted benzoic acid analogues. We will explore, with supporting data and protocols, why the unique architecture of 4F2HBA offers significant and often decisive advantages for researchers at the forefront of chemical innovation.
The Trifunctional Advantage: A Structural and Reactivity Analysis
The primary advantage of this compound stems from the strategic placement of three distinct functional groups on a single aromatic scaffold: a carboxylic acid, a hydroxyl group, and a formyl (aldehyde) group. This arrangement provides a unique combination of reactivity and physicochemical properties.
1.1. A Unique Molecular Architecture
Compared to its common relatives, 4F2HBA presents a more complex and synthetically versatile structure. The ortho-hydroxy acid motif is shared with salicylic acid, while the para-substituent—a reactive aldehyde—sets it apart from all others.
Caption: Structural comparison of key substituted benzoic acids.
1.2. Orthogonal Reactivity: A Chemist's Playground
The true synthetic power of 4F2HBA lies in the "orthogonal" nature of its functional groups. Under specific reaction conditions, one group can be manipulated with high selectivity while the others remain untouched. This allows for precise, sequential modifications, which is a cornerstone of efficient and high-yield synthesis for complex target molecules.
-
Carboxylic Acid (-COOH): Can be selectively targeted for esterification, amidation, or reduction under conditions that do not affect the aldehyde or phenol.
-
Phenolic Hydroxyl (-OH): Amenable to etherification (e.g., Williamson ether synthesis) or acylation under basic conditions. Its presence also activates the ring for electrophilic substitution.
-
Formyl (-CHO): A highly versatile handle for nucleophilic additions and condensation reactions, such as the formation of imines (Schiff bases), Wittig reactions, or reductive amination, often under neutral or mildly acidic conditions that preserve the ester or acid functionality.
Caption: Orthogonal reaction pathways available from 4F2HBA.
Comparative Physicochemical Properties
The interplay of the three functional groups endows 4F2HBA with distinct physicochemical properties, particularly in terms of acidity and solubility, which are critical parameters for reaction kinetics, purification, and biological applications.
2.1. Acidity (pKa)
The acidity of a benzoic acid is highly sensitive to its substituents. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect.
-
Salicylic Acid: The ortho-hydroxyl group dramatically increases acidity compared to benzoic acid (pKa ~2.97 vs. 4.20). This "ortho-effect" is attributed to the stabilization of the conjugate base through strong intramolecular hydrogen bonding.[1][2]
-
4-Formylbenzoic Acid: The formyl group is a moderate EWG, increasing acidity relative to benzoic acid (pKa ~3.77).[3]
| Compound | Substituents | pKa (approx.) | Key Influence on Acidity |
| Benzoic Acid | - | 4.20[1] | Baseline |
| 4-Hydroxybenzoic Acid | 4-OH | 4.54[4][5] | Resonance donation from -OH destabilizes anion |
| 4-Formylbenzoic Acid | 4-CHO | 3.77[3] | Inductive/Resonance withdrawal by -CHO stabilizes anion |
| Salicylic Acid | 2-OH | 2.97[1][6] | Intramolecular H-bond stabilizes anion (ortho-effect) |
| This compound | 2-OH, 4-CHO | < 2.97 (Predicted) | Combines ortho-effect with EWG stabilization |
2.2. Solubility
Solubility in aqueous and polar organic solvents is crucial for reaction setup and purification. 4F2HBA, with three polar, hydrogen-bonding functional groups, exhibits favorable solubility characteristics.
| Compound | Water Solubility (at 20-25°C) | Notes |
| Salicylic Acid | ~2.5 g/L[7] | Sparingly soluble in cold water. |
| 4-Hydroxybenzoic Acid | ~5.0 g/L[8][9] | Sparingly soluble. |
| 4-Formylbenzoic Acid | Slightly soluble in hot water[10] | Generally low aqueous solubility. |
| This compound | Soluble in polar solvents [11] | The combination of functional groups enhances solubility in solvents like water and alcohols.[11] |
Superior Synthetic Utility in Advanced Applications
The true measure of a building block is the novelty and complexity of the molecules it can efficiently generate. Here, 4F2HBA provides access to structures that are difficult or impossible to synthesize from its simpler analogues.
3.1. Beyond Salicylic Acid: A Gateway to Complex Heterocycles
While salicylic acid is a cornerstone for synthesizing analgesics, its synthetic utility is largely confined to reactions of the carboxyl and hydroxyl groups. 4F2HBA's aldehyde function unlocks access to a vast landscape of nitrogen-containing compounds via Schiff base condensation. These imine intermediates are pivotal for synthesizing bioactive heterocycles, metal-coordinating ligands, and functional dyes.
3.2. Novel Polymer Architectures vs. 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid (4-HBA) is a critical monomer for high-performance linear thermotropic liquid crystal polymers (LCPs) like Vectran.[8][12] However, these are exclusively linear thermoplastics. 4F2HBA offers the potential to move beyond linear systems. The formyl group can be leveraged as a reactive site for:
-
Cross-linking: Creating thermoset resins with enhanced thermal stability and mechanical robustness.
-
Post-Polymerization Modification: Grafting other molecules onto a polymer backbone to create functional materials for sensors, membranes, or chromatography.
Caption: Linear vs. cross-linked polymer synthesis pathways.
Enhanced Biological Potential
The structural modifications of 4F2HBA also translate to potentially advantageous biological properties.
4.1. Increased Antimicrobial Efficacy
It has been reported that the incorporation of a formyl group into a hydroxybenzoic acid structure can increase its antimicrobial activity.[11][13] While salicylic acid and 4-hydroxybenzoic acid possess some antimicrobial properties, the unique electronic and reactive nature of the aldehyde in 4F2HBA may offer a superior mechanism of action, potentially through covalent modification of microbial proteins or enzymes.
| Compound | Reported Antimicrobial Activity |
| 4-Hydroxybenzoic Acid | Active against various bacteria; MIC values of 36-72 mg/mL reported.[14] |
| This compound | Addition of the formyl group is reported to increase antimicrobial activity.[11][13] |
Experimental Protocols
To demonstrate the practical utility of 4F2HBA's unique reactivity, the following protocol outlines the synthesis of a Schiff base derivative, a reaction not possible with salicylic or 4-hydroxybenzoic acid.
5.1. Protocol: Synthesis of 4-(((4-methoxyphenyl)imino)methyl)-2-hydroxybenzoic acid
This procedure details the condensation reaction between 4F2HBA and p-anisidine, showcasing the selective reactivity of the aldehyde group.
Materials:
-
This compound (1.0 eq, e.g., 1.00 g)
-
p-Anisidine (1.05 eq)
-
Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Reaction flask with reflux condenser and magnetic stir bar
-
Crystallization dish, Buchner funnel, filter paper
Procedure:
-
Dissolution: To a 100 mL round-bottom flask, add this compound (1.00 g, 6.02 mmol) and absolute ethanol (30 mL). Stir at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add p-anisidine (0.78 g, 6.32 mmol) to the solution, followed by 3 drops of glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete within 2-4 hours.
-
Isolation and Purification: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure Schiff base.
Characterization:
-
Appearance: Bright yellow crystalline solid.
-
¹H NMR: Expect a characteristic singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm and the disappearance of the aldehyde proton peak (~10 ppm) from the starting material.
-
FT-IR: Expect a characteristic C=N stretch around 1625 cm⁻¹ and the disappearance of the C=O aldehyde stretch (~1680 cm⁻¹).
Caption: Experimental workflow for Schiff base synthesis.
Conclusion
This compound is far more than a simple derivative of salicylic acid. Its trifunctional nature provides a powerful platform for complex molecular design, offering significant advantages over more conventional substituted benzoic acids. Its orthogonal reactivity, enhanced acidity, favorable solubility, and potential for creating novel polymers and potent bioactive agents make it an indispensable tool for researchers and drug development professionals. By understanding and leveraging the unique properties of 4F2HBA, scientists can unlock new synthetic pathways and accelerate innovation in both materials and medicine.
References
- mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
- PubChem. (n.d.). Salicylic Acid.
- Wikipedia. (2024). 4-Hydroxybenzoic acid.
- PubChem. (n.d.). 4-Hydroxybenzoic Acid.
- Wikipedia. (2024). Salicylic acid.
- Solubility of Things. (n.d.). 4-Formylbenzoic acid.
- UL Prospector. (2016). Salicylic Acid: Origins, Formulation Strategies & Delivery Forms.
- Cayman Chemical. (n.d.). 4-Hydroxybenzoic Acid - PRODUCT INFORMATION.
- Sciencemadness Wiki. (2023). Salicylic acid.
- PubChem. (n.d.). 4-Formylbenzoic acid.
- FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508).
- ResearchGate. (n.d.). Pyrogallol, protocatechuic acid, and 4-hydroxybenzoic acid...
- Scribd. (n.d.). Pka of Salicylic Acid.
- Journal of Chemical & Engineering Data. (2010). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures...
- Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?
- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- YouTube. (2024). Salicylic acid vs para-Hydroxybenzoic Acid: What's MORE Acidic?
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9).
- Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids...
- ResearchGate. (n.d.). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures...
- ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of 4-hydroxybenzoic acid and...
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Methyl 4-formylbenzoate and 4-carboxybenzaldehyde.
- PubChem. (n.d.). This compound.
- GCRIS. (n.d.). INVESTIGATION OF ANTIMICROBIAL PROPERTIES OF 4-HYDROXYBENZOIC ACID AND ITS APPLICATION IN BONE CEMENT.
- ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids...
- BenchChem. (n.d.). Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers.
- Chemistry Stack Exchange. (2020). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?
- Quora. (2017). Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid?
- ResearchGate. (n.d.). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s...
Sources
- 1. global.oup.com [global.oup.com]
- 2. quora.com [quora.com]
- 3. 4-Formylbenzoic acid CAS#: 619-66-9 [m.chemicalbook.com]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. Salicylic acid - Wikipedia [en.wikipedia.org]
- 8. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 51572-88-4: this compound [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 4-Formyl-2-hydroxybenzoic Acid
Introduction: The Analytical Imperative for 4-Formyl-2-hydroxybenzoic Acid
This compound (4F2HBA), a substituted salicylic acid derivative, is a molecule of interest in pharmaceutical synthesis and as a potential impurity or degradation product.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a reactive aldehyde, presents a unique analytical challenge.[2][3] Ensuring the quality, safety, and efficacy of any drug substance or product associated with 4F2HBA necessitates robust, reliable, and validated analytical methods for its quantification and identification.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. However, in a dynamic drug development environment, it is often necessary to employ multiple analytical techniques across different stages—from high-throughput screening in early development to rigorous quality control in a GMP setting. This is where cross-validation becomes critical. Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they produce comparable, reliable data.[4] This guide provides an in-depth comparison of three common analytical techniques for 4F2HBA—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and details a framework for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. For a polar, aromatic molecule like 4F2HBA, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the most logical and widely applied technique.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is the standard choice for retaining moderately polar aromatic compounds like 4F2HBA. The octadecylsilyl groups provide a hydrophobic surface that interacts with the benzene ring of the analyte.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% phosphoric acid) and an organic modifier like acetonitrile is ideal. The acid suppresses the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape and predictable retention. The gradient allows for the efficient elution of the analyte while separating it from other potential impurities.
-
Detection: The aromatic ring and conjugated system in 4F2HBA make it an excellent chromophore. Based on structurally similar compounds like 4-Hydroxybenzoic acid (λmax: 256 nm) and 2,4-dihydroxybenzoic acid (λmax: 258 nm, 296 nm), a detection wavelength in the range of 230-260 nm provides high sensitivity.[7][8]
Typical HPLC Method Performance
The following data is based on a validated method for the closely related analog, 4-Hydroxybenzoic acid, and represents expected performance for a well-developed 4F2HBA method.[9][10]
| Validation Parameter | Acceptance Criteria (ICH Q2) | Expected Performance for 4F2HBA |
| Specificity | No interference at analyte's retention time | Peak purity > 99.5%; No interference from placebo/impurities |
| Linearity (R²) | ≥ 0.99 | ≥ 0.999 |
| Range | 80-120% of test concentration | 0.5 µg/mL - 4.0 µg/mL |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | Repeatability < 2%; Intermediate < 3% | Repeatability < 1.5%; Intermediate < 2.5% |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~0.5 µg/mL |
| Robustness | No significant impact from minor changes | %RSD < 2.0% for variations in flow rate and column temp |
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identification and quantification. However, its application to polar, non-volatile compounds like 4F2HBA is not direct and requires a critical understanding of the analyte's chemistry.
Causality Behind Experimental Choices: The Derivatization Imperative
Direct injection of 4F2HBA into a GC system would result in poor peak shape, thermal degradation, and non-reproducible results. This is due to the high polarity imparted by the carboxylic acid and hydroxyl groups, which leads to low volatility and strong interactions with the stationary phase. Therefore, derivatization is mandatory .
A two-step derivatization is the most robust approach:
-
Methoximation: This step targets the aldehyde group, converting it to an oxime. This prevents the aldehyde from undergoing unwanted side reactions in the hot GC inlet.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic protons on the carboxylic acid and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This dramatically increases the volatility and thermal stability of the molecule, making it suitable for GC analysis.[11]
The resulting derivatized molecule can then be readily separated on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) and detected with high specificity by a mass spectrometer.
Typical GC-MS Method Performance
The following table outlines the expected performance for a validated GC-MS method for 4F2HBA following derivatization, based on data for similar phenolic acids.[11][12]
| Validation Parameter | Acceptance Criteria (ICH Q2) | Expected Performance for 4F2HBA (Post-Derivatization) |
| Specificity | Mass spectrum confirms identity | Unique fragmentation pattern; No co-eluting interferences |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Range | 80-120% of test concentration | 10 ng/mL - 2000 ng/mL |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | Repeatability < 2%; Intermediate < 3% | Repeatability < 5%; Intermediate < 10% |
| LOD | Signal-to-Noise ≥ 3:1 | ~1-5 ng/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~10 ng/mL |
| Robustness | No significant impact from minor changes | Consistent results with minor variations in oven ramp/derivatization time |
Pillar 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique. While it lacks the specificity of chromatographic methods, it can be a valuable tool for at-line monitoring or for quantifying 4F2HBA in simple, well-defined matrices where interfering substances are not present.
Causality Behind Experimental Choices:
The method relies on the principle that 4F2HBA absorbs light in the UV region due to its electronic structure. A calibration curve is generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). A comparative study on acetylsalicylic acid showed that while spectrophotometry can be highly precise, its accuracy can be a limitation compared to HPLC.[13] The primary drawback is its lack of specificity; any other compound in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.
Typical UV-Vis Method Performance
| Validation Parameter | Acceptance Criteria (ICH Q2) | Expected Performance for 4F2HBA (in simple matrix) |
| Specificity | Low; prone to interference | Must be demonstrated by matrix blanks |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Range | 80-120% of test concentration | Highly dependent on molar absorptivity |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | Repeatability < 2%; Intermediate < 3% | Repeatability < 2%; Intermediate < 3% |
| LOD | Signal-to-Noise ≥ 3:1 | Matrix-dependent |
| LOQ | Signal-to-Noise ≥ 10:1 | Matrix-dependent |
| Robustness | No significant impact from minor changes | Stable absorbance with minor pH variations |
The Cross-Validation Framework: Ensuring Methodological Concordance
Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent results, ensuring data integrity across different analytical platforms or laboratories.[4] This is particularly crucial when migrating a method from a development setting (e.g., a specific HPLC method) to a QC setting that might use a different technique, or when comparing a new method to a legacy one.
The workflow below illustrates the cross-validation of a primary HPLC method with a secondary GC-MS method.
Caption: Cross-validation workflow between HPLC and GC-MS.
Experimental Protocol for Cross-Validation
Objective: To demonstrate the equivalency of a validated RP-HPLC-UV method and a validated GC-MS method for the quantification of this compound.
1. Sample Preparation: a. Prepare a minimum of six independent samples of a representative matrix containing 4F2HBA. The concentrations should span the intended analytical range (e.g., from LOQ to 120% of the target concentration). b. If analyzing for impurities, spike a blank matrix at relevant levels (e.g., reporting threshold, specification limit).
2. Analysis by Primary Method (HPLC-UV): a. Analyze each of the prepared samples in triplicate using the fully validated HPLC-UV method as described previously. b. Calculate the mean concentration and standard deviation for each sample.
3. Analysis by Secondary Method (GC-MS): a. Take aliquots from the exact same sample preparations used for the HPLC analysis. b. Perform the two-step derivatization protocol (methoximation followed by silylation) on each aliquot. c. Analyze each derivatized sample in triplicate using the fully validated GC-MS method. d. Calculate the mean concentration and standard deviation for each sample.
4. Data Evaluation and Acceptance Criteria: a. Collate the mean concentration values obtained from both methods for each sample. b. Perform a statistical comparison. A paired t-test is commonly used to determine if there is a statistically significant difference between the means of the two datasets. c. Acceptance Criterion: The p-value from the t-test should be greater than 0.05, indicating no significant difference between the methods at the 95% confidence level. d. For a visual assessment, a Bland-Altman plot can be constructed to show the agreement between the two methods across the analytical range.
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis.
-
RP-HPLC-UV stands as the primary, most robust, and versatile method for routine quality control, offering an excellent balance of specificity, accuracy, and precision without the need for derivatization.
-
GC-MS provides superior specificity and is invaluable for structural confirmation and trace-level impurity analysis, but the mandatory derivatization step makes it more labor-intensive for routine use.
-
UV-Vis Spectrophotometry serves as a rapid, cost-effective screening tool but should be used with extreme caution due to its inherent lack of specificity, making it unsuitable for complex matrices.
A robust cross-validation program is not merely a regulatory expectation but a cornerstone of good science. It provides documented evidence that analytical results are consistent and reliable, regardless of the methodology employed. By following a structured cross-validation protocol, researchers and drug development professionals can ensure data integrity throughout the product lifecycle, from early-stage development to final product release.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Farmacia Journal. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Al-Dargazelli, et al. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid.
- Al-Ameri, A. F. (2024). Comparative Quantitative Study of Acetyl Salicylic Acid in Aspirin Samples Using Spectrophotometry and Volumetric.
- Krause, S. O. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Reddy, M. S., et al. (2021).
- PharmaGuru. (2024).
- PubChem. (n.d.). This compound.
- Shah, S., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Semantic Scholar. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
- Longdom Publishing. (2021).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Link]
- de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brasil. [Link]
- NIST. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- PubMed. (1984).
Sources
- 1. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 51572-88-4|this compound|BLD Pharm [bldpharm.com]
- 4. ikev.org [ikev.org]
- 5. Comparison of assay methods by second-derivative spectroscopy, colorimetry and fluorescence spectroscopy of salicylic acid in aspirin preparations with a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
A Comparative Performance Analysis of 4-Formyl-2-hydroxybenzoic Acid in Knoevenagel Condensation
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 4-Formyl-2-hydroxybenzoic acid in the context of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Its performance will be benchmarked against structurally related and commonly used alternatives: salicylaldehyde, 4-hydroxybenzaldehyde, and 4-carboxybenzaldehyde. This analysis, supported by experimental data from peer-reviewed literature, aims to elucidate the influence of substituent effects on reactivity and provide a rational basis for reagent selection in the synthesis of coumarins, a class of compounds with significant pharmacological interest.
Introduction to the Knoevenagel Condensation: A Versatile Synthetic Tool
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[1] When 2-hydroxybenzaldehydes are employed as the carbonyl-containing reactant, this reaction provides a direct and efficient pathway to coumarin derivatives, which are scaffolds of significant interest in medicinal chemistry.[2][3] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[1][4]
The reactivity of the starting aldehyde in the Knoevenagel condensation is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack. Conversely, electron-donating groups may decrease the reaction rate. This guide will explore these electronic effects by comparing the performance of this compound with its selected analogues.
Benchmarking Performance: A Data-Driven Comparison
To provide a quantitative comparison, we will focus on the Knoevenagel condensation with malononitrile, a common active methylene compound. The reaction with 2-hydroxybenzaldehydes proceeds via an initial condensation followed by an intramolecular cyclization to form a 3-cyanocoumarin.
dot
Caption: Experimental workflow for the synthesis of 7-Bromo-3-cyanocoumarin.
Protocol 2: Solvent-Free Knoevenagel Condensation of Substituted Benzaldehydes
This green chemistry approach is suitable for a range of substituted benzaldehydes.
[5]Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malonic acid (2.0 eq)
-
Ammonium bicarbonate (catalytic amount)
Procedure:
-
Combine the substituted benzaldehyde and malonic acid in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the mixture to the desired temperature (e.g., 90-140 °C).
-
Monitor the reaction by TLC.
-
After completion, the crude product can be purified by recrystallization.
[5]### Causality Behind Experimental Choices
-
Choice of Catalyst: A weak base like piperidine or ammonium bicarbonate is crucial. A strong base could lead to self-condensation of the aldehyde or other side reactions. P[1]iperidine is often used in solution-phase reactions, while ammonium salts are effective in solvent-free conditions. *[2][5] Choice of Solvent: Ethanol is a common solvent for Knoevenagel condensations as it effectively dissolves the reactants and is relatively benign. S[2]olvent-free conditions represent a greener alternative, reducing waste and simplifying workup. *[5] Active Methylene Compound: Malononitrile is highly reactive due to the two electron-withdrawing nitrile groups, making it an excellent choice for the Knoevenagel condensation.
This comparative guide demonstrates that this compound is a highly effective substrate for the Knoevenagel condensation, exhibiting performance comparable to or exceeding that of other common benzaldehyde derivatives. The presence of both a carboxyl and a formyl group as electron-withdrawing substituents likely contributes to its high reactivity, leading to excellent yields in the synthesis of coumarin-based scaffolds.
For researchers and drug development professionals, this compound represents a valuable and versatile building block. Its efficient conversion to complex heterocyclic systems makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further studies involving direct kinetic comparisons under standardized conditions would provide even more precise insights into the subtle electronic and steric effects governing the reactivity of this and other substituted salicylaldehydes.
References
- Sharma, P. & Makrandi, J. K. (2012). An efficient synthesis of 3-cyanocoumarins under microwave irradiation. Indian Journal of Chemistry - Section B, 51B(4), 604-607.
- Lammens, T., Levecke, B., & De Clercq, R. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 11(1), 1-8.
- Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society, 81(9), 2092–2094.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde.
- ARKAT USA, Inc. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8.
- Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
- BenchChem. (2025). Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.
- ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO.
- ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Connect Journals. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins.
- Wikipedia. (n.d.). Knoevenagel condensation.
- PMC. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
- ResearchGate. (n.d.). Synthesis of 3-cyano-coumarin derivatives.
- JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes.
- PMC. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids.
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.).
- Journal of the American Chemical Society. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
- ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.
- RSC Publishing. (n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.
- RSC Publishing. (n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines.
- RSC Publishing. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity.
- ResearchGate. (n.d.). Knoevenagel condensation reactions of various aldehydes with....
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Isomeric Effects on the Properties of Formyl-hydroxybenzoic Acids
The subtle shift of a functional group around a benzene ring can dramatically alter a molecule's character, a principle vividly illustrated by the isomers of formyl-hydroxybenzoic acid. These molecules, each featuring carboxyl, hydroxyl, and formyl groups, serve as critical building blocks in medicinal chemistry and materials science.[1] Understanding how their isomeric forms dictate their physicochemical and spectroscopic properties is paramount for researchers aiming to harness their unique reactivities and functionalities. This guide provides an in-depth comparison of key formyl-hydroxybenzoic acid isomers, grounded in experimental data and mechanistic insights.
Isomers Under Investigation
The positioning of the formyl group (–CHO) relative to the constant ortho-relationship of the carboxyl (–COOH) and hydroxyl (–OH) groups of salicylic acid, or the meta/para relationship in other hydroxybenzoic acids, creates distinct chemical environments. This guide will focus on three representative isomers to explore these structural nuances:
-
3-Formyl-2-hydroxybenzoic acid (3-Formylsalicylic acid): The formyl group is ortho to both the hydroxyl and carboxyl groups.
-
5-Formyl-2-hydroxybenzoic acid (5-Formylsalicylic acid): The formyl group is para to the hydroxyl group and meta to the carboxyl group.[2][3][4]
-
3-Formyl-4-hydroxybenzoic acid: The hydroxyl and carboxyl groups are para to each other.
Diagram: Molecular Structures of Selected Isomers
Caption: Molecular structures of the three compared isomers.
Comparative Physicochemical Properties
The arrangement of functional groups directly impacts intermolecular forces and electronic effects, leading to significant differences in physical properties.
| Property | 3-Formyl-2-hydroxybenzoic acid | 5-Formyl-2-hydroxybenzoic acid | 3-Formyl-4-hydroxybenzoic acid |
| Synonym(s) | 3-Formylsalicylic acid | 5-Formylsalicylic acid | 5-Carboxysalicylaldehyde |
| CAS Number | 610-04-8[5][6] | 616-76-2[3][4][7] | 584-87-2[8][9][10] |
| Molecular Weight | 166.13 g/mol [5][6] | 166.13 g/mol [4] | 166.13 g/mol [10] |
| Melting Point | ~165-168 °C | ~250 °C (decomposes)[11] | ~246-250 °C[8] |
| Appearance | Beige to light brown crystalline powder[12] | Light beige or brownish-yellow crystalline powder[2] | Solid[8] |
| Solubility | Soluble in DMSO[12] | Limited solubility in water, soluble in ethanol, acetone, DMSO.[3] | Data not specified |
Expert Insights:
-
Melting Point: The significantly higher melting points of the 5-formyl and 4-hydroxy isomers compared to the 3-formylsalicylic acid isomer suggest more effective crystal lattice packing and stronger intermolecular forces. The para and meta positioning of the functional groups in these isomers allows for more extensive intermolecular hydrogen bonding networks, whereas the sterically crowded nature of 3-formylsalicylic acid may hinder such interactions.
-
Acidity (pKa): The acidity of the carboxylic acid and phenolic hydroxyl groups is highly sensitive to the electronic effects of the other substituents. The formyl group is strongly electron-withdrawing, which generally increases the acidity (lowers the pKa) of both the carboxylic acid and the phenol.
-
In all salicylic acid derivatives, a strong intramolecular hydrogen bond exists between the ortho-hydroxyl and the carboxylic acid group, which stabilizes the carboxylate anion and makes salicylic acid significantly more acidic than its meta and para isomers.[13][14][15][16][17] The introduction of a second electron-withdrawing formyl group is expected to further increase this acidity.
-
The precise pKa values will depend on the balance of the electron-withdrawing inductive and resonance effects of the formyl group and the potential for additional intra- or intermolecular hydrogen bonds.
-
Spectroscopic Fingerprints: An Isomeric Comparison
Spectroscopic methods provide a detailed view of the molecular structure, revealing subtle differences in the chemical environment of atoms and bonds.[18]
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are diagnostic. The electron-withdrawing formyl group deshields adjacent protons, shifting their signals downfield. The coupling patterns (splitting) reveal the positional relationships between the protons on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for examining the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.
-
O-H Stretch: Intramolecular hydrogen bonding, as seen in salicylic acid derivatives, typically causes the O-H stretching band to be broad and shifted to a lower wavenumber compared to molecules with only intermolecular hydrogen bonding.
-
C=O Stretch: Two distinct carbonyl peaks are expected: one for the carboxylic acid and one for the aldehyde. The position of these peaks can be influenced by conjugation with the aromatic ring and hydrogen bonding.
UV-Vis Spectroscopy
The electronic transitions probed by UV-Vis spectroscopy are sensitive to the conjugation within the molecule. The position of the formyl group alters the electronic structure and, consequently, the wavelength of maximum absorbance (λmax).[19]
Synthesis and Isolation Strategies
The synthesis of formyl-hydroxybenzoic acids often involves the formylation of a hydroxybenzoic acid precursor. The choice of reaction dictates the resulting isomer distribution.[1]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. When applied to salicylic acid, it typically yields a mixture of 3-formyl and 5-formyl isomers.[1]
-
Reimer-Tiemann Reaction: This reaction uses chloroform in a strong base. While effective for many phenols, it can give low yields with salicylic acid.[1]
-
Vilsmeier-Haack Reaction: This method can be used for selective formylation at the 5-position of salicylic acid derivatives.[3]
Trustworthiness through Separation: A key challenge in synthesis is the separation of the resulting isomers.[12] For the 3- and 5-formylsalicylic acid mixture, fractional crystallization is a classic and effective method. 5-Formylsalicylic acid is significantly less soluble in hot water than its 3-formyl counterpart, allowing for its isolation by filtering the hot suspension.[2]
Experimental Protocol: Isomer Separation by Fractional Crystallization
This protocol is based on the differential solubility of 3- and 5-formylsalicylic acid as produced by the Duff reaction.
Objective: To separate a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid.
Materials:
-
Crude mixture of formylsalicylic acid isomers
-
Deionized water
-
Ethanol (for final recrystallization)
-
Heating mantle and magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Filtration flask
Procedure:
-
Suspension: Place the crude isomeric mixture into a round-bottom flask with a stir bar. Add a volume of deionized water sufficient to create a slurry.
-
Heating: Heat the suspension to boiling while stirring vigorously. The 3-formylsalicylic acid will preferentially dissolve in the hot water, while the less soluble 5-formylsalicylic acid will remain largely as a solid.[2]
-
Hot Filtration: Quickly filter the hot suspension using a pre-heated Büchner funnel. This step is critical and must be performed rapidly to prevent the dissolved 3-formyl isomer from crystallizing prematurely.
-
The solid collected on the filter paper is the enriched 5-formylsalicylic acid.
-
The filtrate contains the dissolved 3-formylsalicylic acid.
-
-
Isolation of 5-Formylsalicylic Acid: Wash the collected solid with a small amount of hot water, then with cold water. Allow it to dry.
-
Isolation of 3-Formylsalicylic Acid: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the 3-formyl isomer. Collect the crystals by vacuum filtration.
-
Purification: Recrystallize both crude isomer fractions from a suitable solvent, such as aqueous ethanol, to achieve high purity.[2]
Diagram: Workflow for Isomer Separation
Caption: Workflow for separating 3- and 5-formylsalicylic acid.
Conclusion
The properties of formyl-hydroxybenzoic acids are not defined by their constituent groups alone, but by the intricate interplay dictated by their isomeric arrangement. Positional isomerism governs everything from melting points and solubility to spectroscopic signatures and synthetic accessibility. For researchers in drug development and materials science, a thorough understanding of these isomeric effects is not merely academic; it is a fundamental prerequisite for the rational design and synthesis of novel molecules with tailored properties and functions.
References
- BenchChem. (n.d.). Application Note: Protocols for the Synthesis of 3-Formylsalicylic Acid Derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and History of 5-Formylsalicylic Acid.
- Guidechem. (n.d.). 5-Formylsalicylic acid 616-76-2 wiki.
- ChemicalBook. (n.d.). 5-Formylsalicylic acid | 616-76-2.
- ACS Publications. (n.d.). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A.
- ACS Publications. (2023). H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. The Journal of Physical Chemistry A.
- PubMed. (2023). H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations.
- Sigma-Aldrich. (n.d.). 3-Formyl-4-hydroxybenzoic acid 97 584-87-2.
- OSTI.GOV. (n.d.). Intramolecular Hydrogen Bonding Analysis.
- Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. (n.d.).
- Stenutz. (n.d.). 3-formyl-4-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Formyl-4-hydroxybenzoic acid 97 584-87-2.
- BenchChem. (n.d.). Technical Support Center: 3-Formylsalicylic Acid Reactions.
- ChemicalBook. (n.d.). 584-87-2(3-FORMYL-4-HYDROXYBENZOIC ACID) Product Description.
- ResearchGate. (n.d.). 5-Formylsalicylic acid and 5-(benzimidazolium-2-yl)salicylate.
- PubChem. (n.d.). 5-Formylsalicylic acid | C8H6O4 | CID 69226. National Institutes of Health.
- PubChem. (n.d.). 3-Formylsalicylic acid | C8H6O4 | CID 69117. National Institutes of Health.
- ChemScene. (n.d.). 3-Formylsalicylic acid | 610-04-8.
- TargetMol. (n.d.). 3-formyl-2-hydroxy-5-methylbenzoic acid.
- UNT Digital Library. (n.d.). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
- ResearchGate. (n.d.). A highly efficient strategy for the synthesis of 3-substituted salicylic acids....
- BenchChem. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
- Santa Cruz Biotechnology. (n.d.). 3-Formyl-4-hydroxybenzoic acid | CAS 584-87-2.
- PubMed. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid.
- Figshare. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A.
- PubMed. (2004). UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid.
- CymitQuimica. (n.d.). CAS 616-76-2: 5-Formylsalicylic acid.
- Food & Function (RSC Publishing). (2025). Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols, with a focus on isomers.
- Wikipedia. (n.d.). 2-Carboxybenzaldehyde.
- ResearchGate. (n.d.). Hydroxybenzoic acid isomers and the cardiovascular system.
- JOCPR. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies....
- PubMed. (2014). Hydroxybenzoic acid isomers and the cardiovascular system.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- MDPI. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy.
- Chemsrc. (n.d.). 5-Formyl-2-hydroxybenzoic acid | CAS#:616-76-2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Formylsalicylic acid | C8H6O4 | CID 69117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CAS 616-76-2: 5-Formylsalicylic acid | CymitQuimica [cymitquimica.com]
- 8. 3-Formyl-4-hydroxybenzoic acid 97 584-87-2 [sigmaaldrich.com]
- 9. 584-87-2 CAS MSDS (3-FORMYL-4-HYDROXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 5-Formyl-2-hydroxybenzoic acid | CAS#:616-76-2 | Chemsrc [chemsrc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Formylsalicylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted salicylic acids, in particular, represent a versatile class of compounds, offering multiple functional handles for chemical manipulation. Among these, the formylsalicylic acid isomers—3-formylsalicylic acid, 4-formylsalicylic acid, 5-formylsalicylic acid, and 6-formylsalicylic acid—stand out as valuable intermediates. Their unique combination of a carboxylic acid, a hydroxyl group, and a reactive aldehyde on a benzene ring provides a rich platform for a diverse array of chemical transformations.
This guide provides a comprehensive review of the synthetic utility of these four isomers, offering a comparative analysis of their reactivity, accessibility, and applications. By delving into the nuances of their chemical behavior and providing practical experimental insights, this document aims to empower researchers in making informed decisions for their synthetic strategies and drug discovery programs.
Introduction to Formylsalicylic Acid Isomers: A Structural Overview
The formylsalicylic acid isomers share the same molecular formula, C₈H₆O₄, but differ in the position of the formyl group relative to the carboxyl and hydroxyl moieties on the benzene ring. This seemingly subtle structural variation significantly influences their electronic properties, steric environment, and ultimately, their synthetic utility.
dot graph "Formylsalicylic_Acid_Isomers" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/69117/PNG"]; "3-FSA" [pos="0,1.5!"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/656876/PNG"]; "4-FSA" [pos="3,1.5!"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/69226/PNG"]; "5-FSA" [pos="0,0!"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/138095/PNG"]; "6-FSA" [pos="3,0!"];
label="Chemical structures of formylsalicylic acid isomers."; labelloc="b"; } dot
Caption: Structures of 3-, 4-, 5-, and 6-formylsalicylic acid.
The interplay between the electron-withdrawing nature of the carboxyl and formyl groups and the electron-donating character of the hydroxyl group dictates the reactivity of the aromatic ring and the individual functional groups. Understanding these electronic effects is key to predicting the regioselectivity of their reactions and their suitability for specific synthetic transformations.
Synthesis of Formylsalicylic Acid Isomers
The accessibility of each isomer is a critical factor in its practical application. The synthesis of these compounds often relies on the formylation of salicylic acid, with the regioselectivity being a key challenge.
3-Formylsalicylic Acid and 5-Formylsalicylic Acid
The synthesis of 3-formylsalicylic acid and 5-formylsalicylic acid is most commonly achieved through electrophilic aromatic substitution reactions on salicylic acid, primarily the Duff reaction and the Reimer-Tiemann reaction .[1]
-
The Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or polyphosphoric acid.[1][2] It is known for its operational simplicity but often provides modest yields and a mixture of the 3- and 5-isomers due to the directing effects of both the hydroxyl and carboxyl groups.[1] The separation of these isomers can be challenging but has been achieved by fractional crystallization, exploiting the lower solubility of 5-formylsalicylic acid in hot water.[3] To enhance ortho-selectivity and favor the formation of 3-formylsalicylic acid, modified Duff reactions, such as the Casnati-Skattebøl formylation using a magnesium salt, can be employed.[4]
-
The Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in the presence of a strong base.[5] The reactive species is dichlorocarbene. While effective for many phenols, its application to salicylic acid can result in low yields.[1] The reaction is typically carried out in a biphasic system, and efficient mixing is crucial for its success.[6]
dot graph "Synthesis_of_3_and_5_FSA" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; "Salicylic Acid"; "3-FSA" [fillcolor="#34A853"]; "5-FSA" [fillcolor="#34A853"];
node [shape=ellipse, style=filled, fontcolor="#202124", fillcolor="#F1F3F4"]; "Duff Reaction (HMTA, Acid)"; "Reimer-Tiemann (CHCl3, Base)";
"Salicylic Acid" -> "Duff Reaction (HMTA, Acid)" [arrowhead=none]; "Duff Reaction (HMTA, Acid)" -> "3-FSA"; "Duff Reaction (HMTA, Acid)" -> "5-FSA";
"Salicylic Acid" -> "Reimer-Tiemann (CHCl3, Base)" [arrowhead=none, constraint=false]; "Reimer-Tiemann (CHCl3, Base)" -> "3-FSA" [constraint=false]; } dot
Caption: Common synthetic routes to 3- and 5-formylsalicylic acid.
4-Formylsalicylic Acid
The synthesis of 4-formylsalicylic acid is less commonly described. One reported method involves a Vilsmeier formylation reaction of 2,4-dimethoxybenzaldehyde followed by selective demethylation.[7]
6-Formylsalicylic Acid
A synthesis for 6-formylsalicylic acid has been reported in the literature, providing a route to this less common isomer.[8]
Comparative Synthetic Utility
The distinct substitution patterns of the formylsalicylic acid isomers lead to differences in their reactivity and, consequently, their applications in organic synthesis.
Table 1: Comparison of Properties and Reactivity of Formylsalicylic Acid Isomers
| Isomer | Key Features & Reactivity | Notable Applications |
| 3-Formylsalicylic Acid | - Ortho-positioning of functional groups allows for intramolecular interactions and chelation. - Prone to act as a bidentate ligand. | - Synthesis of Schiff bases and coordination polymers.[9] - Building block for heterocyclic compounds. - Noncompetitive inhibitor of estrone sulfatase.[10] |
| 4-Formylsalicylic Acid | - Less steric hindrance around the formyl group compared to the 3- and 6-isomers. - Electronic effects of the substituents influence reactivity. | - Limited specific applications reported, but potential for use in reactions where steric hindrance is a concern. |
| 5-Formylsalicylic Acid | - Para-position of the formyl group to the hydroxyl group. - Versatile reagent for various chemical transformations.[11] | - Key intermediate in the synthesis of Eluxadoline, a drug for irritable bowel syndrome.[11] - Synthesis of bioactive compounds and dyes.[1] - Precursor for fluorescent probes.[1] |
| 6-Formylsalicylic Acid | - Steric hindrance from the adjacent carboxyl group can influence the reactivity of the aldehyde. | - Limited specific applications reported in readily available literature. |
Reactions of the Aldehyde Group
The formyl group in all isomers undergoes typical aldehyde reactions, including:
-
Condensation Reactions: They readily react with amines to form Schiff bases. This is a widely used transformation, particularly with 3-formylsalicylic acid, to generate ligands for metal complexes.[9]
-
Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile, in the presence of a base leads to the formation of α,β-unsaturated products.[12][13]
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
The reactivity of the aldehyde can be influenced by the position of the other substituents. For instance, the intramolecular hydrogen bonding in 3-formylsalicylic acid between the hydroxyl and formyl groups can affect its reactivity compared to the other isomers.
Synthesis of Heterocycles
Formylsalicylic acids are valuable precursors for the synthesis of various heterocyclic systems.
-
Benzoxazines: The reaction of salicylaldehydes with primary amines and formaldehyde is a common route to benzoxazines. While not explicitly detailed for all formylsalicylic acid isomers, their structural similarity to salicylaldehyde suggests their potential in this area.[14]
-
Chromones: 3-Formylchromones, which can be synthesized from salicylic acid derivatives, are versatile building blocks for a variety of fused heterocyclic systems through reactions with bifunctional nucleophiles.[15]
-
Benzoxazoles: 5-Formylsalicylic acid has been used in the synthesis of 2-(5'-formyl-2'-hydroxyphenyl)benzoxazole by condensation with 2-aminophenol.[16]
dot graph "Heterocycle_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; "Formylsalicylic Acid"; "Benzoxazine" [fillcolor="#34A853"]; "Chromone" [fillcolor="#34A853"]; "Benzoxazole" [fillcolor="#34A853"];
node [shape=ellipse, style=filled, fontcolor="#202124", fillcolor="#F1F3F4"]; "Primary Amine, Formaldehyde"; "Reaction with Nucleophiles"; "2-Aminophenol";
"Formylsalicylic Acid" -> "Primary Amine, Formaldehyde" [arrowhead=none]; "Primary Amine, Formaldehyde" -> "Benzoxazine";
"Formylsalicylic Acid" -> "Reaction with Nucleophiles" [arrowhead=none, constraint=false]; "Reaction with Nucleophiles" -> "Chromone" [constraint=false];
"Formylsalicylic Acid" -> "2-Aminophenol" [arrowhead=none, constraint=false]; "2-Aminophenol" -> "Benzoxazole" [constraint=false]; } dot
Caption: Synthetic pathways to heterocycles from formylsalicylic acids.
Multicomponent Reactions
The presence of multiple reactive functional groups makes formylsalicylic acids interesting candidates for multicomponent reactions (MCRs). The Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prime example.[17] The formylsalicylic acid isomers can potentially serve as both the aldehyde and the carboxylic acid component in an intramolecular fashion or as one of the components in an intermolecular reaction, leading to complex and diverse molecular scaffolds.
Coordination Chemistry
The ability of the hydroxyl and carboxyl groups to chelate metal ions makes salicylic acid and its derivatives excellent ligands in coordination chemistry.[18] The addition of a formyl group provides another potential coordination site or a handle for further functionalization of the ligand. 3-Formylsalicylic acid, with its ortho-disposed functional groups, is particularly well-suited for forming stable bidentate chelates with metal ions. These metal complexes can have interesting catalytic or biological properties.[19][20]
Experimental Protocols
To provide practical guidance, detailed experimental protocols for the synthesis of 3- and 5-formylsalicylic acid via the Duff reaction and a representative condensation reaction are provided below.
Protocol 1: Synthesis of 3- and 5-Formylsalicylic Acid via the Duff Reaction[21]
Materials:
-
Salicylic acid
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid and an excess of HMTA.
-
Add glacial acetic acid to the flask to serve as the solvent and acidic catalyst.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly add a solution of concentrated hydrochloric acid to hydrolyze the intermediate imine and precipitate the product.
-
Collect the resulting precipitate, a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, by filtration.
-
Separation (optional): The isomers can be separated by fractional crystallization from hot water, where 5-formylsalicylic acid is less soluble.
Protocol 2: Synthesis of 2-(5'-Formyl-2'-hydroxyphenyl)benzoxazole[16]
Materials:
-
5-Formylsalicylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA)
Procedure:
-
To a round-bottom flask, add polyphosphoric acid.
-
Add 5-formylsalicylic acid and 2-aminophenol to the PPA.
-
Heat the mixture at 170°C for 5 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography.
Conclusion and Future Outlook
The formylsalicylic acid isomers are a family of versatile building blocks with significant potential in organic synthesis and drug discovery. While 3- and 5-formylsalicylic acid have been more extensively studied and utilized, particularly in the synthesis of heterocycles and as ligands, the synthetic utility of 4- and 6-formylsalicylic acid remains less explored.
The choice of isomer for a particular synthetic application will depend on the desired substitution pattern, the required reactivity, and the steric environment around the functional groups. The challenges in the regioselective synthesis and separation of these isomers highlight the need for the development of more efficient and selective formylation methods.
Future research in this area could focus on:
-
Developing novel and efficient synthetic routes to the less common 4- and 6-isomers.
-
Exploring the reactivity of all four isomers in a wider range of synthetic transformations, including multicomponent reactions and catalytic processes.
-
Investigating the biological activities of derivatives synthesized from these isomers to unlock their potential in medicinal chemistry.
By continuing to explore the rich chemistry of these multifunctional building blocks, the scientific community can further expand the toolbox for the creation of novel and valuable molecules.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. CN103819319A - Preparation of 4-methoxy salicylaldehyde - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bhu.ac.in [bhu.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Ugi reaction - Wikipedia [en.wikipedia.org]
- 18. ijesi.org [ijesi.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Efficacy Showdown: A Comparative Guide to 4-Formyl-2-hydroxybenzoic Acid Derivatives in Biological Assays
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. 4-Formyl-2-hydroxybenzoic acid, a derivative of salicylic acid, has emerged as a versatile starting material for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives across key biological assays, offering researchers, scientists, and drug development professionals a critical analysis of their potential. We will delve into their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Versatility of the this compound Scaffold
This compound possesses a unique combination of functional groups—a carboxylic acid, a hydroxyl group, and a formyl group—that make it an ideal candidate for chemical modification.[1][2] The aldehyde functionality, in particular, serves as a reactive handle for the synthesis of a multitude of derivatives, including Schiff bases and hydrazones, which have shown significant biological promise.[3][4] The inherent anti-inflammatory and antibiotic properties of the parent molecule provide a strong foundation for the development of more potent and specific therapeutic agents.[1][2]
Comparative Efficacy Analysis
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we compare the performance of various modified this compound cores in critical biological assays.
Antimicrobial Activity
Derivatives of this compound, especially those incorporating pyrazole and hydrazone moieties, have demonstrated significant antimicrobial and antibacterial properties.[2][5][6] The introduction of different substituents allows for the fine-tuning of activity against a range of pathogens, including drug-resistant strains.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Derivative Type | Substituent | S. aureus | MRSA | B. subtilis | A. baumannii | Reference |
| Phenyl Hydrazone | Unsubstituted | 25 | 25 | 25 | 25 | [7] |
| Phenyl Hydrazone | 4-Fluoro | 25 | 25 | 12.5 | 6.25 | [7] |
| Phenyl Hydrazone | 4-Chloro | 6.25 | 6.25 | 6.25 | 1.56 | [7] |
| Phenyl Hydrazone | 2,4-Dichloro | 1.56 | 1.56 | 0.78 | 3.125 | [7] |
| Phenyl Hydrazone | 4-Bromo | 3.125 | 1.56 | 1.56 | 0.78 | [7] |
| Naphthyl-pyrazole Hydrazone | Various | - | 0.78 | - | 1.56 | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
The data clearly indicates that the addition of halogen atoms to the phenylhydrazone derivatives significantly enhances antimicrobial activity, with chloro and bromo substitutions proving particularly effective against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Hydroxybenzoic acids are well-known for their antioxidant properties, primarily attributed to their ability to scavenge free radicals.[8][9] The efficacy is often correlated with the number and position of hydroxyl groups.
Table 2: Comparative Antioxidant Activity (IC50) of Hydroxybenzoic Acid Derivatives
| Compound | Assay | IC50 (mM) | Reference |
| 4-Hydroxybenzoic acid | α-Amylase Inhibition | 25.72 ± 1.33 | [10] |
| 2,4-Dihydroxybenzoic acid | α-Amylase Inhibition | 19.29 ± 1.18 | [10] |
| 3,4-Dihydroxybenzoic acid | α-Amylase Inhibition | 25.36 ± 1.23 | [10] |
| 2,3,4-Trihydroxybenzoic acid | α-Amylase Inhibition | 17.30 ± 0.73 | [10] |
Note: While not direct derivatives of this compound, these analogues illustrate the structure-activity relationship for antioxidant potential within this class of compounds.
The trend suggests that increasing the number of hydroxyl groups on the benzene ring enhances the antioxidant and radical scavenging capabilities.
Anticancer Activity
Recent studies have highlighted the potential of hydroxybenzoic acid derivatives as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[11][12][13]
Table 3: Anticancer Activity of a 4-Hydroxybenzoic Acid Derivative
| Derivative | Cell Line | Effect | Mechanism | Reference |
| 4-Hydroxybenzoic acid | Adriamycin-resistant human breast cancer cells | Reverses drug resistance, induces apoptosis and G2/M cell cycle arrest | HDAC6 inhibitor, promotes HIPK2/p53 pathway | [12] |
The ability of 4-hydroxybenzoic acid to act as an HDAC6 inhibitor underscores the potential for developing targeted cancer therapies from this scaffold.
Enzyme Inhibition
Derivatives of hydroxybenzoic acids have also been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[12]
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Hydroxybenzoic Acid Derivatives
| Compound | IC50 (µmol/µmol AChE) | Reference |
| Methyl syringate | 5.50 | [12] |
| Salicylic acid (2-hydroxybenzoic acid) | Lower than 4-hydroxybenzoic acid | [12] |
These findings suggest that the core hydroxybenzoic acid structure can be tailored to inhibit specific enzymatic targets.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[14]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[14][15]
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test compounds
-
DPPH solution (0.1 mM in methanol or ethanol)[8]
-
Methanol or ethanol
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][16]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[8][16]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[16] The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[16]
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[3]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[3][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design.
Antimicrobial Mechanism
Phenolic acids are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane. Their lipophilicity allows them to penetrate the membrane, leading to changes in membrane polarity and integrity, ultimately causing cell death.
Caption: Proposed antimicrobial mechanism of action.
Anticancer Signaling Pathway: HDAC Inhibition and p53 Activation
In cancer cells, certain hydroxybenzoic acid derivatives have been shown to inhibit HDAC6. This leads to the upregulation of the HIPK2/p53 pathway, resulting in apoptosis and cell cycle arrest.
Caption: Anticancer signaling pathway involving HDAC6 inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The derivatives, particularly hydrazones, exhibit potent and tunable antimicrobial activity. Furthermore, the broader class of hydroxybenzoic acids shows significant promise in antioxidant, anticancer, and enzyme inhibition applications. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation derivatives with enhanced efficacy and specificity. Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates.
References
- Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. ACS Medicinal Chemistry Letters, 8(1), 111-115.
- Alam, M. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Molecules, 23(6), 1386.
- Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 343(1), 163-171.
- Piscopo, E., et al. (1984). [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 60(3), 501-507.
- Teixeira, J., et al. (2020). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 8, 589.
- Alam, M. A., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818-827.
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.
- Ferreira, I. C., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8004.
- Valdes, L., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10987.
- ResearchGate. (n.d.). Antioxidant Assays.
- Pudzianowska, M., et al. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Functional Food Science, 1(8), 14-22.
- Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Alam, M. A., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2051.
- Wang, X., et al. (2018). 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway. Biochemical and Biophysical Research Communications, 504(4), 814-820.
- Szwajgier, D., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Molecules, 27(12), 3828.
- ResearchGate. (n.d.). Chemical structure of hydroxy benzoic acid derivatives exhibiting anticancer activities.
- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103598.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- myadlm.org. (2017). Antimicrobial Susceptibility Testing.
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Formyl-2-hydroxybenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 4-Formyl-2-hydroxybenzoic acid, a key reagent in various synthetic pathways, requires meticulous handling not only during experimentation but also through its final disposition. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Immediate Safety Imperatives
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance. Its disposal protocol is dictated by the potential risks it poses upon exposure.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][6] |
Causality Behind PPE Selection: Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This is not merely a procedural step but a critical barrier to prevent harmful exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][4][5][7] Due to the "Causes serious eye irritation" classification[1][2][3][4][5][6], protecting against accidental splashes or dust is paramount.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[4] Contaminated gloves must be disposed of as hazardous waste.[6] This is a direct countermeasure to the skin irritation and potential allergic reaction risks.[1][2][3][4]
-
Body Protection: A standard lab coat is required to protect against incidental contact.[8] All contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: When handling bulk quantities or if dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[7] This mitigates the risk of respiratory tract irritation.[5][6]
Waste Characterization, Segregation, and Storage
Under the Resource Conservation and Recovery Act (RCRA), any discarded chemical with hazardous properties is classified as hazardous waste.[9][10] Therefore, this compound must never be disposed of via standard trash or sewer systems.[11][12][13]
The Principle of Segregation: The most critical step in waste management is proper segregation.[14][15] Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.[15][16]
-
Do Not Mix: Collect this compound waste in its own designated container.
-
Incompatible Materials: Store this waste away from strong oxidizing agents, strong bases (like sodium hydroxide), and strong acids.[1][11][17][18]
Satellite Accumulation Area (SAA): Federal and state regulations mandate the storage of hazardous waste in a designated SAA.[15][19] This area must be:
-
Clearly marked with "Hazardous Waste" signage.[10]
-
Equipped with secondary containment to prevent spills from spreading.[10][13]
Standard Operating Procedure (SOP) for Routine Disposal
This protocol outlines the validated, step-by-step process for the routine collection of this compound waste.
-
Container Selection:
-
Waste Labeling:
-
Before any waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.[8]
-
The label must, at a minimum, contain the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., Irritant, Harmful).[19]
-
-
Waste Accumulation:
-
Carefully transfer waste into the labeled container, minimizing dust generation.[21]
-
Keep the container securely closed at all times, except when adding waste.[13][15][22] This is a key OSHA and EPA compliance point to prevent the release of vapors and avoid spills.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[10][22]
-
-
Storage and Removal:
Emergency Protocol: Spill Management
Accidents can happen, and a prepared response is crucial for safety.
-
Immediate Actions:
-
Containment and Cleanup (for minor, manageable spills):
-
Prevent the generation of dust. You can gently moisten the spilled solid with water before cleanup.[11]
-
Carefully sweep or use a HEPA-filtered vacuum to collect the material.[5][11][21][23] Do not use a standard brush and dustpan, which can aerosolize the powder.
-
Place the spilled material and all contaminated cleaning supplies (e.g., paper towels, pads) into a new, sealable container.[11][21][23]
-
Label this container as "Hazardous Waste" with the chemical name and "Spill Debris."
-
Final Steps:
The Disposal Lifecycle: From Bench to Final Disposition
The journey of chemical waste is a regulated "cradle-to-grave" process, ensuring it is tracked from the point of generation to its final, safe destruction.[9] The following workflow illustrates this critical path.
Caption: Disposal Workflow for this compound.
This process ensures that waste is handled by trained professionals and disposed of using methods, like incineration, that render it non-hazardous, in full compliance with local and federal guidelines.[14][19]
References
- OSHA Compliance For Labor
- Laboratory Environmental Sample Disposal Information Document.U.S. Environmental Protection Agency (EPA). [Link]
- Managing Hazardous Chemical Waste in the Lab.LabManager. [Link]
- Aldehyde Disposal.Air Cycle. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly.GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University. [Link]
- Laboratory Safety Guidance.
- Regulations for Hazardous Waste Generated at Academic Laboratories.U.S. Environmental Protection Agency (EPA). [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Focus on: Treatment by Aldehyde Deactivation.
- Occupational exposure to hazardous chemicals in laboratories.
- Proper Handling and Disposal of Laboratory Waste.Journal of Visualized Experiments (JoVE). [Link]
- This compound | C8H6O4.
- Benzoic Acid - Hazardous Substance Fact Sheet.New Jersey Department of Health. [Link]
- Benzoic Acid – Uses and Safety.VelocityEHS. [Link]
- Hazardous Waste Disposal Guide.Dartmouth College. [Link]
- Chemical Label - this compound.ChemSCAD. [Link]
- Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid.Chemos GmbH & Co.KG. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich. [Link]
- Safety Data Sheet - 4-Formylbenzoic acid.DC Fine Chemicals. [Link]
- BENZOIC ACID - SDS.Alpha Resources. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. nj.gov [nj.gov]
- 12. ehs.com [ehs.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 17. fishersci.com [fishersci.com]
- 18. durhamtech.edu [durhamtech.edu]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. epa.gov [epa.gov]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. ethz.ch [ethz.ch]
- 23. alpharesources.com [alpharesources.com]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Formyl-2-hydroxybenzoic Acid
This guide serves as an essential operational and safety directive for researchers, scientists, and drug development professionals handling 4-Formyl-2-hydroxybenzoic acid. As a Senior Application Scientist, my objective is to provide a framework grounded in rigorous scientific safety principles, ensuring that every procedural step is understood, justified, and executed with the highest degree of care. The causality behind each recommendation is explained to build a culture of safety that extends beyond mere compliance.
Hazard Analysis: Understanding the Risks of this compound
This compound (also known as 4-formylsalicylic acid) is a valuable reagent in chemical synthesis. However, its utility is matched by a specific hazard profile that necessitates stringent safety controls. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.
Primary GHS Hazard Classifications:
The signal word associated with this chemical is "Warning".[2][3] This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust or aerosols. Therefore, our protective strategy must establish robust barriers for these entry points.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk at the source.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood or a glove box to control airborne dust and vapors.[3][4] Local exhaust ventilation is critical to prevent the dispersion of dust.[3]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is handled and ensure all personnel are trained on its specific hazards.
-
Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when engineering and administrative controls are in place.
Personal Protective Equipment (PPE): A Detailed Mandate
The selection of PPE must directly counter the identified hazards of the substance. The following recommendations are based on established safety standards and the specific toxicological profile of this compound.
Rationale: The compound is classified as causing serious eye irritation (H319).[1][2][3] Direct contact with even a small amount of the solid or a solution can lead to significant eye damage.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields.
-
Recommended for all liquid handling/solution preparation: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes.[6][7]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, heating solutions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.[8]
Rationale: The chemical causes skin irritation (H315) and may trigger an allergic skin reaction (H317).[1][2][3] Preventing all skin contact is paramount.
-
Gloves: Nitrile or butyl rubber gloves are required.[7][8] Always check the manufacturer's glove compatibility charts for breakthrough times. A double-gloving technique (wearing two pairs of gloves) is highly recommended, especially for prolonged handling or when working with solutions. Contaminated gloves must be removed immediately using the proper technique, and hands should be washed.
-
Protective Clothing: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. All protective clothing should be laundered separately from personal clothes.[9]
Rationale: As a powder, this compound can become airborne, posing an inhalation hazard that may cause respiratory tract irritation (H335).[4][5]
-
Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required. The engineering control is sufficient.
-
When Required: If engineering controls are insufficient, if dust is visibly generated during weighing or transfer, or during spill cleanup, respiratory protection is mandatory. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is the minimum requirement.[6][7] Ensure proper fit testing and training have been completed before use.
The following table provides a clear, at-a-glance guide to the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required if not in a fume hood or if dust is generated (N95 minimum) |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Transferring Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required if in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Lab Coat & Chemical Apron | Required (P100 respirator recommended) |
Procedural Protocol: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent cross-contamination. This sequence ensures that contaminated items are handled correctly and do not expose the user during removal.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Gown: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Don the respirator. Perform a user seal check to ensure a tight fit.
-
Eye/Face Protection: Put on chemical splash goggles and/or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
-
Gross Decontamination: Before leaving the immediate work area, wipe down the exterior of gloves if they are grossly contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior.
-
Face Shield/Goggles: Remove the face shield or goggles from the back of the head forward. Avoid touching the front surface.
-
Lab Coat/Gown: Unbutton the lab coat. Remove it by folding it in on itself, touching only the inside surfaces.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Respiratory Protection (if worn): Remove the respirator from the back.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




